molecular formula C10H8N2S B1312264 Quinoline-4-carbothioamide CAS No. 74585-98-1

Quinoline-4-carbothioamide

Cat. No.: B1312264
CAS No.: 74585-98-1
M. Wt: 188.25 g/mol
InChI Key: CVBYCKKBOIJRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-4-carbothioamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the quinoline class of heterocyclic compounds, which are renowned for their diverse therapeutic potential . While direct studies on this specific carbothioamide are limited, its close structural analog, Quinoline-4-carboxamide , has been the subject of extensive preclinical investigation, highlighting the promise of this chemical scaffold. Research on quinoline-4-carboxamide derivatives has revealed potent antimalarial activity , with some compounds demonstrating excellent efficacy in mouse models of malaria . A prominent example is the compound DDD107498, which inhibits protein synthesis in the malaria parasite by targeting the translation elongation factor 2 (PfEF2)—a novel mechanism of action that is valuable for exploring new anti-infective strategies . Beyond infectious diseases, this chemical class shows promise in oncology research . Various quinoline carboxamide derivatives have been identified as inhibitors of key kinases and other protein targets, such as c-Met kinase and phosphoinositide-dependent kinase-1 (PDK1), and have demonstrated the ability to induce apoptosis and suppress cancer cell proliferation in studies targeting colon, breast, and other cancers . Furthermore, research indicates potential application in neuropharmacology, as related compounds act as potent and selective antagonists of the P2X7 receptor, a key mediator in neuroinflammation and cancer progression . This compound provides researchers with a versatile core structure for designing and synthesizing novel compounds to explore these and other biological pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

quinoline-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBYCKKBOIJRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418750
Record name quinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74585-98-1
Record name quinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Quinoline-4-carbothioamide: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carbothioamide is a sulfur-containing heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As an analogue of quinoline-4-carboxamide, the replacement of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties and potential biological activities. This document provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, intended to serve as a technical resource for researchers and professionals in drug discovery and development.

Core Properties

This compound is a yellow solid at room temperature.[1] Its core properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₈N₂S[1][2][3][4]
Molecular Weight 188.25 g/mol [1][2][3][4]
CAS Number 74585-98-1[1][2][3][4]
Appearance Yellow Solid[1]
Storage Conditions 2-8°C[3][5]

Structural Information

The structural framework of this compound consists of a quinoline ring substituted at the 4-position with a carbothioamide group. This structure is the basis for its chemical reactivity and biological interactions.

IdentifierValue
IUPAC Name This compound
Synonyms 4-Quinolinethiocarboxamide
SMILES String C1=CC=C2C(=C1)C=C(C=N2)C(=S)N
InChI Key InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13)

Experimental Data

Synthesis

A generalized workflow for this type of synthesis is presented below:

SynthesisWorkflow General Synthesis Workflow for Quinolinyl Carbothioamides reagents Quinoline Hydrazide + Aryl Isothiocyanate reflux Reflux reagents->reflux solvent Methanol solvent->reflux cooling Cooling reflux->cooling filtration Filtration cooling->filtration purification Recrystallization (Methanol) filtration->purification product Quinolinyl Carbothioamide purification->product

Caption: General synthesis workflow for quinolinyl carbothioamides.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related quinoline derivatives and general principles of spectroscopy, the expected spectral characteristics can be inferred.

Mass Spectrometry: The electron ionization mass spectrum of quinoline derivatives typically shows a prominent molecular ion peak.[7] Fragmentation patterns often involve the loss of small molecules or radicals from the substituent group. For this compound, fragmentation would likely involve the carbothioamide moiety.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the primary amide, C=S stretching of the thioamide group, and various aromatic C-H and C=C/C=N stretching and bending vibrations of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic protons on the quinoline ring would appear in the downfield region of the spectrum. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing nature of the carbothioamide group. The amide protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the ten carbon atoms of the molecule. The carbon of the C=S group is expected to be significantly deshielded and appear at a characteristic downfield chemical shift.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities, including antimicrobial, antiviral, antimalarial, and anticancer properties.[8]

The thioamide group, as an isostere of the amide group, can significantly alter the biological properties of a molecule.[9] Thioamides are known to be stronger hydrogen bond donors and weaker acceptors compared to their amide counterparts.[9] This modification can impact receptor binding and other biological interactions. Replacing an amide with a thioamide has been shown in some cases to enhance the permeability and bioavailability of molecules.[10]

Given these properties, this compound serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery and agrochemical research.[1] Its unique electronic and steric properties make it a target for further investigation into its potential therapeutic applications.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. Research into the biological effects of this compound is an area ripe for future exploration. The known mechanisms of action of related quinoline-4-carboxamides, such as the inhibition of translation elongation factor 2 (PfEF2) in the context of antimalarial activity, may provide a starting point for investigating the biological targets of the carbothioamide analog.[5][11][12]

A logical workflow for investigating the biological activity of a novel compound like this compound is outlined below:

BiologicalInvestigation Workflow for Biological Investigation compound This compound phenotypic_screening Phenotypic Screening (e.g., cell viability assays) compound->phenotypic_screening hit_identification Hit Identification phenotypic_screening->hit_identification target_identification Target Identification (e.g., affinity chromatography, proteomics) hit_identification->target_identification mechanism_of_action Mechanism of Action Studies (e.g., enzyme kinetics, pathway analysis) target_identification->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization

Caption: A logical workflow for investigating biological activity.

Conclusion

This compound is a structurally interesting molecule with potential for further development in medicinal chemistry and other scientific fields. While a comprehensive dataset on its properties and biological activity is still emerging, this guide provides a summary of the currently available information. Further research is warranted to fully elucidate its experimental properties, develop efficient synthetic protocols, and explore its biological potential. The unique characteristics imparted by the thioamide functional group suggest that this compound and its derivatives may offer novel avenues for the development of new therapeutic agents and functional materials.

References

The Emergence of Quinoline-4-Carbothioamides: A Technical Guide to a Nascent Class of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents, most notably antimalarials like quinine and chloroquine. Within this broad class, quinoline-4-carboxamides have recently garnered significant attention as potent inhibitors of parasitic growth, with compounds like DDD107498 demonstrating a novel mechanism of action. This technical guide delves into the discovery and history of the closely related but less explored quinoline-4-carbothioamides . While direct, extensive research on this specific subclass is nascent, this document provides a comprehensive overview by leveraging the rich history of its carboxamide analogue, detailing the synthetic pathways to access the carbothioamide core, and exploring the potential biological implications of the amide-to-thioamide substitution.

From Carboxamide to Carbothioamide: A Tale of Bioisosterism

The journey into quinoline-4-carbothioamides begins with the well-documented discovery of the quinoline-4-carboxamide series. These compounds were identified through phenotypic screening against the blood stage of Plasmodium falciparum.[1][2] The initial hit, while moderately potent, suffered from poor physicochemical properties.[1] A subsequent hit-to-lead optimization program led to the discovery of DDD107498, a compound with low nanomolar in vitro potency and excellent in vivo efficacy in mouse models of malaria.[1]

The core innovation in transitioning to quinoline-4-carbothioamides lies in the principle of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to enhance the pharmacological activity or pharmacokinetic profile of a compound. The replacement of a carboxamide oxygen with sulfur to yield a thioamide can significantly alter a molecule's properties, including its hydrogen bonding capabilities, lipophilicity, and metabolic stability.[3]

Synthesis and Discovery

The synthesis of quinoline-4-carbothioamides is intrinsically linked to the synthesis of their precursor quinoline-4-carboxylic acids and the subsequent amidation and thionation steps.

Core Synthesis: The Pfitzinger Reaction

A primary route to the quinoline-4-carboxylic acid core is the Pfitzinger reaction. This involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[2]

Amidation

The resulting quinoline-4-carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent such as DMF (dimethylformamide) to yield the corresponding quinoline-4-carboxamide.[2]

Thionation: The Final Step to Carbothioamides

The conversion of the quinoline-4-carboxamide to the target quinoline-4-carbothioamide is most commonly achieved through thionation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this purpose. The reaction typically involves heating the carboxamide with Lawesson's reagent in an inert solvent like toluene.

Experimental Protocols

General Procedure for the Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Reaction
  • To a solution of the appropriate isatin (1.0 eq) and a carbonyl compound (1.1 eq) in a mixture of ethanol and water, add a base such as potassium hydroxide (3.0 eq).

  • Heat the reaction mixture under microwave irradiation at 125 °C for a specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude quinoline-4-carboxylic acid, which can be purified further by recrystallization.

General Procedure for the Synthesis of Quinoline-4-Carboxamide
  • To a solution of the quinoline-4-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of this compound
  • Dissolve the quinoline-4-carboxamide (1.0 eq) in dry toluene.

  • Add Lawesson's reagent (0.5-0.7 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired this compound.

Quantitative Data

While specific quantitative data for a broad range of quinoline-4-carbothioamides is not yet widely available, the data for the precursor quinoline-4-carboxamides provides a valuable benchmark for comparison and for guiding future drug discovery efforts.

Table 1: In Vitro Antiplasmodial Activity and Physicochemical Properties of Key Quinoline-4-Carboxamides

CompoundStructureP. falciparum 3D7 EC50 (nM)[1]clogP[1]Aqueous Solubility (µM)[1]Mouse Liver Microsomal Intrinsic Clearance (Cli) (mL min⁻¹ g⁻¹)[1]
Hit Compound 1 120HighPoorHigh
DDD107498 <10Optimized>100<5

Table 2: In Vivo Efficacy of Optimized Quinoline-4-Carboxamides in a P. berghei Malaria Mouse Model

CompoundOral Dose (mg/kg, 4 days)[1]ED90 (mg/kg)[1]
DDD107498 <1<1
Analogue A 102.6
Analogue B 30>10

Signaling Pathways and Mechanisms

The mechanism of action for the quinoline-4-carboxamide class has been elucidated to be the inhibition of translation elongation factor 2 (PfEF2), an essential protein for parasite protein synthesis.[1] This represents a novel mechanism for antimalarial drugs. It is hypothesized that quinoline-4-carbothioamides may share this mechanism, though further investigation is required.

G Quinoline-4-carboxamide Quinoline-4-carboxamide PfEF2 PfEF2 Quinoline-4-carboxamide->PfEF2 Inhibits Protein Synthesis Protein Synthesis PfEF2->Protein Synthesis Essential for Parasite Death Parasite Death Protein Synthesis->Parasite Death Inhibition leads to

Caption: Inhibition of PfEF2 by Quinoline-4-carboxamides.

Experimental and Logical Workflows

The discovery and development pipeline for novel quinoline-4-carbothioamides would logically follow the established workflow for their carboxamide counterparts.

G cluster_0 Discovery cluster_1 Optimization cluster_2 Preclinical Phenotypic Screen Phenotypic Screen Hit Identification Hit Identification Phenotypic Screen->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead SAR Studies SAR Studies Hit-to-Lead->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy ADME/Tox ADME/Tox In Vivo Efficacy->ADME/Tox Candidate Selection Candidate Selection ADME/Tox->Candidate Selection

Caption: Drug discovery workflow for quinoline derivatives.

Future Directions and Conclusion

The exploration of quinoline-4-carbothioamides presents a promising, yet largely untapped, frontier in drug discovery. The established success of the corresponding carboxamides provides a robust foundation and a clear strategic path for the investigation of these sulfur-containing analogues. One study has already shown that a quinoline thiocarboxamide retained similar antiplasmodial activity to its carboxamide counterpart, suggesting the potential of this scaffold.[3]

Future research should focus on the systematic synthesis and biological evaluation of a library of quinoline-4-carbothioamides. Key areas of investigation will include:

  • Comparative SAR studies: Directly comparing the structure-activity relationships of carbothioamides with their carboxamide isosteres.

  • Mechanism of action studies: Confirming whether the inhibition of PfEF2 is a shared mechanism.

  • Pharmacokinetic profiling: Assessing the impact of the thioamide group on absorption, distribution, metabolism, and excretion (ADME) properties.

References

An In-depth Technical Guide to Quinoline-4-carbothioamide Derivatives and Their Carboxamide Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinoline-4-carbothioamide derivatives and their extensively studied carboxamide analogs. Due to a larger body of available research on the carboxamide scaffold, this paper will first delve into the synthesis, biological activities, and mechanisms of action of quinoline-4-carboxamides, particularly focusing on their success as antimalarial agents. Subsequently, this guide will explore the synthesis and potential biological implications of the bioisosteric replacement of the carboxamide with a carbothioamide moiety, offering a prospective analysis for future research and drug development in this area.

Synthesis of the Quinoline-4-carboxylic Acid Scaffold

The foundational precursor for both quinoline-4-carboxamides and their thioamide derivatives is typically a substituted quinoline-4-carboxylic acid. A widely employed and versatile method for the synthesis of this core structure is the Pfitzinger reaction .[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[1][2]

The reaction proceeds through the hydrolysis of the isatin amide bond to form a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the desired quinoline-4-carboxylic acid.[2]

Experimental Protocol: Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis

This protocol describes a general procedure for the synthesis of a quinoline-4-carboxylic acid derivative.

Materials:

  • Isatin (or a substituted derivative)

  • A carbonyl compound with an α-methylene group (e.g., a ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add the isatin derivative to the basic solution and stir at room temperature. The color of the solution will typically change, indicating the formation of the potassium salt of the corresponding isatinic acid.

  • To this mixture, add the carbonyl compound.

  • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry.

cluster_synthesis Pfitzinger Reaction Workflow start Start dissolve_koh Dissolve KOH in Ethanol/Water start->dissolve_koh add_isatin Add Isatin Derivative (Stir at RT) dissolve_koh->add_isatin add_carbonyl Add Carbonyl Compound add_isatin->add_carbonyl reflux Reflux Reaction Mixture (Monitor by TLC) add_carbonyl->reflux cool_down Cool to Room Temperature reflux->cool_down remove_etoh Remove Ethanol (Reduced Pressure) cool_down->remove_etoh dissolve_h2o Dissolve Residue in Water remove_etoh->dissolve_h2o extract Wash with Organic Solvent dissolve_h2o->extract acidify Acidify Aqueous Layer (Precipitation) extract->acidify filter_dry Filter and Dry Product acidify->filter_dry end Quinoline-4-carboxylic Acid filter_dry->end

Pfitzinger Reaction Workflow

Quinoline-4-carboxamide Derivatives

The quinoline-4-carboxamide scaffold has been extensively explored, leading to the discovery of potent therapeutic agents, most notably in the field of antimalarials.

Synthesis of Quinoline-4-carboxamides

Quinoline-4-carboxamides are typically synthesized from the corresponding quinoline-4-carboxylic acid via an amide coupling reaction. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[3]

Biological Activity of Quinoline-4-carboxamides

A significant breakthrough in antimalarial drug discovery was the identification of quinoline-4-carboxamide derivatives with potent activity against multiple life-cycle stages of the Plasmodium parasite.[3] These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains of P. falciparum.

The antimalarial activity of this class of compounds is attributed to their ability to inhibit the parasite's translation elongation factor 2 (PfEF2).[3][4][5] PfEF2 is a crucial enzyme involved in protein synthesis, and its inhibition leads to parasite death. This novel mechanism of action is a key advantage, as it is not susceptible to existing resistance mechanisms.

The following table summarizes the in vitro and in vivo activity of selected quinoline-4-carboxamide derivatives against Plasmodium species.

CompoundP. falciparum 3D7 EC50 (nM)[3]P. berghei in vivo ED90 (mg/kg)[3]
1 (Hit) 120Not Reported
2 (DDD107498) 1< 1
Experimental Protocols for Antimalarial Activity Assessment

This assay is a common method for determining the 50% effective concentration (EC50) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX)

  • Test compounds

  • SYBR Green I nucleic acid stain

  • 96-well microplates

Procedure:

  • Serially dilute the test compounds in the complete culture medium in a 96-well plate.

  • Add a synchronized ring-stage parasite culture to each well.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.

This model is used to assess the in vivo efficacy of antimalarial compounds against a rodent malaria parasite, such as Plasmodium berghei.[6][7]

Materials:

  • P. berghei-infected donor mice

  • Experimental mice (e.g., Swiss Webster or BALB/c)

  • Test compounds formulated for oral or intraperitoneal administration

  • Giemsa stain

Procedure:

  • Infect experimental mice with P. berghei-infected red blood cells.

  • Administer the test compound to the mice once daily for four consecutive days, starting a few hours after infection.

  • On day 4 post-infection, collect blood smears from the tail vein of each mouse.

  • Stain the blood smears with Giemsa and determine the parasitemia by microscopic examination.

  • Calculate the percent inhibition of parasite growth compared to a vehicle-treated control group.

  • The effective dose that reduces parasitemia by 90% (ED90) can be determined by testing a range of doses.

cluster_antimalarial Antimalarial Mechanism of Quinoline-4-carboxamides drug Quinoline-4-carboxamide (e.g., DDD107498) target Plasmodium falciparum Translation Elongation Factor 2 (PfEF2) drug->target Inhibition protein_synthesis Protein Synthesis target->protein_synthesis Essential for parasite_death Parasite Death protein_synthesis->parasite_death Inhibition leads to

Inhibition of PfEF2 by Quinoline-4-carboxamides

This compound Derivatives: A Prospective Analysis

While the research on this compound derivatives is not as extensive as their carboxamide counterparts, the principles of bioisosteric replacement suggest they are a promising area for investigation.[8][9][10] Thioamides are known to have different physicochemical properties compared to amides, which can impact their biological activity, metabolic stability, and pharmacokinetic profiles.[8][10]

Proposed Synthesis of Quinoline-4-carbothioamides

Quinoline-4-carbothioamides can be synthesized from the corresponding quinoline-4-carboxamides via a thionation reaction. A common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).

Hypothetical Experimental Protocol: Thionation of a Quinoline-4-carboxamide

This protocol outlines a general procedure for the conversion of a quinoline-4-carboxamide to its corresponding carbothioamide.

Materials:

  • Quinoline-4-carboxamide derivative

  • Lawesson's reagent

  • Anhydrous toluene or another high-boiling point solvent

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the quinoline-4-carboxamide in anhydrous toluene.

  • Add Lawesson's reagent to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography until the starting amide is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound.

cluster_thioamide_synthesis Proposed Synthesis of Quinoline-4-carbothioamides start Quinoline-4-carboxamide dissolve Dissolve in Anhydrous Toluene start->dissolve add_lr Add Lawesson's Reagent dissolve->add_lr reflux Reflux Reaction Mixture (Monitor by TLC) add_lr->reflux cool_down Cool to Room Temperature reflux->cool_down remove_solvent Remove Solvent (Reduced Pressure) cool_down->remove_solvent purify Purify by Column Chromatography remove_solvent->purify end This compound purify->end

Proposed Thionation Workflow
Potential Biological Activities and Considerations

The replacement of the carbonyl oxygen with a sulfur atom in the quinoline-4-carboxamide scaffold can lead to several changes in the molecule's properties that may influence its biological activity:

  • Hydrogen Bonding: The thioamide N-H is a stronger hydrogen bond donor, while the thiocarbonyl sulfur is a weaker hydrogen bond acceptor compared to the carbonyl oxygen. This alteration in hydrogen bonding capacity could affect the binding affinity of the molecule to its biological target.

  • Electronic and Steric Properties: The C=S bond is longer than the C=O bond, which can alter the overall geometry of the molecule. The electronic properties are also different, which may influence target interactions.

  • Metabolic Stability: Thioamides can exhibit different metabolic profiles compared to their amide counterparts. They may be more or less susceptible to enzymatic degradation.

  • Lipophilicity: The introduction of a sulfur atom generally increases the lipophilicity of a molecule, which can affect its solubility, permeability, and pharmacokinetic properties.

Given the potent antimalarial activity of the quinoline-4-carboxamides through the inhibition of PfEF2, it is plausible that the corresponding carbothioamide derivatives could retain this mechanism of action. However, the changes in physicochemical properties would likely modulate the potency and pharmacokinetic profile. Further research, including synthesis and comprehensive biological evaluation, is necessary to determine the therapeutic potential of this compound derivatives.

Conclusion

Quinoline-4-carboxamide derivatives have emerged as a highly promising class of compounds, particularly in the development of novel antimalarials with a unique mechanism of action. The synthetic accessibility of the quinoline-4-carboxylic acid core via the Pfitzinger reaction allows for extensive structural diversification. While the corresponding this compound analogs remain largely unexplored, the principles of bioisosteric replacement suggest that they represent a valuable area for future investigation. The synthesis of these thioamides from their amide precursors is feasible using established methods, and their evaluation could lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties. This guide provides a solid foundation for researchers to build upon in the exciting and important field of quinoline-based drug discovery.

References

Biological potential of the quinoline-4-carbothioamide scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Potential of the Quinoline-4-Carboxamide Scaffold

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural and synthetic compounds with significant pharmacological value.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The incorporation of a carboxamide linkage at various positions on the quinoline framework has been a successful strategy for enhancing these pharmacological potencies.[1][5] This technical guide focuses on the quinoline-4-carboxamide scaffold (a closely related structure to the requested carbothioamide, with much more available data) and its thioamide analogue, summarizing the current understanding of its biological potential, mechanisms of action, and structure-activity relationships, intended for researchers and professionals in drug development.

Anticancer Activity

Quinoline and quinolone carboxamide derivatives have been extensively investigated for their potential as anticancer agents.[1] These compounds have shown efficacy against a variety of cancer cell lines, including breast, colon, lung, and prostate cancer, acting through multiple mechanisms of action.[2][6]

Mechanism of Action

The anticancer effects of quinoline-4-carboxamide derivatives are often attributed to their ability to inhibit key enzymes and disrupt cellular processes essential for cancer cell proliferation and survival.

  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerases and DNA polymerases.[1][2][7] Certain derivatives also act as potent inhibitors of protein kinases involved in oncogenic signaling pathways, including phosphatidylinositol 3-kinase (PI3K), Akt, mTOR, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][8][9] Furthermore, inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, has been identified as another key target.[1][10]

  • DNA Intercalation: Some quinoline-based compounds can intercalate into DNA, disrupting its structure and function, which can trigger a p53-mediated DNA damage response in cancer cells.[7][11][12]

  • Apoptosis Induction and Cell Cycle Arrest: By inhibiting critical pathways, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[2][8]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway, a common target for these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Quinoline-4-Carboxamide Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Diagram 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineAssay TypeActivity (IC50)Reference
39 A549 (Lung)Cytotoxicity1.91 µM[8]
40 K-562 (Leukemia)Cytotoxicity5.29 µM[8]
33 EGFR KinaseEnzyme Inhibition37.07 nM[8]
12e MCF-7 (Breast)Cytotoxicity5.71 µM[5]
Compound 6 Various BacteriaMIC3.12 - 50 µg/mL[13]

Antimalarial Activity

A series of quinoline-4-carboxamides were identified from a phenotypic screen against the blood stage of Plasmodium falciparum.[14][15] Optimization of an initial hit compound led to the discovery of derivatives with potent, multistage antimalarial activity and excellent oral efficacy in mouse models.[14][16]

Mechanism of Action

The antimalarial action of these compounds is novel. The lead compound, DDD107498, was found to inhibit the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis, thereby halting parasite growth.[14][15][17] This mechanism is distinct from existing antimalarial drugs, making these compounds promising candidates to combat drug-resistant malaria.[15]

Antimalarial_MoA cluster_translation Protein Translation Ribosome P. falciparum Ribosome Protein Protein Synthesis Ribosome->Protein   facilitated by mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome PfEF2 PfEF2 (Translation Elongation Factor 2) PfEF2->Ribosome ParasiteDeath Parasite Death Protein->ParasiteDeath leads to Inhibitor Quinoline-4-Carboxamide (DDD107498) Inhibitor->PfEF2 Inhibits

Diagram 2: Mechanism of action for antimalarial quinoline-4-carboxamides.
Quantitative Data: Antimalarial Activity

Compound IDParasite StrainAssay TypeActivityReference
Screening Hit (1) P. falciparum (3D7)In vitroEC50 = 120 nM[14][15][16]
25 P. falciparumIn vitroEC50 = 70 nM[14]
27 P. falciparumIn vitroEC50 = 4 nM[15]
27 P. bergheiIn vivo (mouse)ED90 = 2.6 mg/kg[15]
DDD107498 (2) P. bergheiIn vivo (mouse)ED90 < 1 mg/kg[14][16][17]

Antimicrobial Activity

Derivatives of the quinoline scaffold have shown broad-spectrum antibacterial and antifungal activity.[13][18] They are effective against multidrug-resistant (MDR) Gram-positive bacteria, such as MRSA and C. difficile, as well as Gram-negative bacteria.[19][20]

Mechanism of Action

The antimicrobial mechanisms are diverse. Some derivatives are believed to target both bacterial lipopolysaccharide transport protein (LptA) and Topoisomerase IV, giving them a dual-target advantage and a broad spectrum of activity.[19][21] For antitubercular activity, certain 1,2-dihydroquinoline carboxamide derivatives have been identified as potent inhibitors of the MTB H37Rv strain.[22]

Quantitative Data: Antimicrobial Activity
Compound IDMicrobial StrainActivity (MIC)Reference
5d Gram-positive & Gram-negative strains0.125–8 µg/mL[19][21]
35 M. tuberculosis H37Rv0.39 µg/mL[22]
36 M. tuberculosis H37Rv0.78 µg/mL[22]
32, 33 A. flavus12.5 µg/mL[22]
32, 33, 34 A. niger, C. neoformans25 µg/mL[22]
Unnamed Quinoline C. difficile1.0 µg/mL[20]

Anti-inflammatory Activity

Quinoline-based molecules have been developed as anti-inflammatory agents targeting various pharmacological targets.[23] Notably, novel quinazoline-4(3H)-one-2-carbothioamide derivatives (structurally related to the quinoline scaffold) have shown potent anti-inflammatory effects.[24]

Mechanism of Action

These compounds exhibit anti-inflammatory activity by significantly inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells.[24] Molecular modeling suggests they act as potent inhibitors of Toll-like receptor 4 (TLR4) signaling.[24] Structure-activity relationship (SAR) studies highlight the critical role of the thioamide group (-CSNH-) for this activity; replacing it with an amide (-CONH-) leads to a dramatic decrease in potency.[24]

Anti_inflammatory_Workflow LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Signaling Downstream Signaling Cascade (e.g., NF-κB) TLR4->Signaling Activates iNOS iNOS Expression Signaling->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Inhibitor Quinoline-4-carbothioamide Derivative Inhibitor->TLR4 Inhibits Signaling

Diagram 3: Inhibition of TLR4-mediated inflammatory pathway.
Quantitative Data: Anti-inflammatory Activity

Compound IDAssayActivity (IC50)Reference
8d (4-Cl) NO Production Inhibition2.99 µM[24]
8g (4-Br) NO Production Inhibition3.27 µM[24]
8k (4-CF3) NO Production Inhibition1.12 µM[24]
Dexamethasone NO Production Inhibition14.20 µM[24]

Antiviral Activity

The quinoline scaffold is present in various compounds with demonstrated antiviral properties against a range of viruses, including bovine herpesvirus, influenza, dengue virus, and SARS-CoV-2.[25][26][27]

Mechanism of Action

Similar to their anticancer effects, the antiviral activity of some quinoline derivatives stems from the inhibition of host-cell human dihydroorotate dehydrogenase (DHODH), which is essential for viral replication.[10] For bovine herpesvirus type 5, time-of-addition studies revealed that the compounds act at different stages of the viral replication cycle after initial infection.[25]

Quantitative Data: Antiviral Activity
Compound IDVirusCell LineActivity (EC50)Reference
4h Bovine Herpesvirus 5MDBK6.0 µM[25]
C44 VSVNot specified2 nM[10]
C44 WSN-InfluenzaNot specified41 nM[10]
266 Dengue Virus 2In vitro0.59 µM[26]
Unnamed SARS-CoV-2In vitro1.5 µM[27]

Experimental Protocols

General Synthetic Workflow

A common method for synthesizing the 2-arylquinoline-4-carboxylic acid core is the Pfitzinger reaction.[14][28] This involves the condensation of an isatin derivative with a suitable ketone. The resulting carboxylic acid is then coupled with a desired amine to form the final quinoline-4-carboxamide product.[14]

Synthesis_Workflow Isatin Isatin Derivative Pfitzinger Pfitzinger Reaction (e.g., KOH, EtOH/H2O) Isatin->Pfitzinger Ketone Aryl Ketone Ketone->Pfitzinger Acid Quinoline-4-carboxylic Acid Pfitzinger->Acid Coupling Amide Coupling (e.g., EDC, HOBt) Acid->Coupling Amine Amine Derivative (R-NH2) Amine->Coupling Product Quinoline-4-carboxamide Coupling->Product

Diagram 4: General synthesis workflow for quinoline-4-carboxamides.
In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., 5.0 x 10³ cells/well) are seeded into 96-well plates and incubated overnight to allow for attachment.[29]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized quinoline compounds (e.g., 0-100 µM).[29]

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: A two-fold serial dilution of each test compound is prepared in a suitable broth medium in a 96-well microtiter plate.[20]

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterial or fungal strain.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Nitric Oxide (NO) Production Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.[24]

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[24]

Conclusion

The quinoline-4-carboxamide scaffold and its thioamide analogues represent a highly versatile and pharmacologically significant class of compounds. Research has demonstrated their potent activity against a wide array of diseases, including cancer, malaria, microbial infections, inflammation, and viral illnesses. Their diverse mechanisms of action, which include the inhibition of novel targets like PfEF2 and the modulation of critical signaling pathways such as PI3K/Akt and TLR4, underscore their potential for developing new therapeutics, particularly in the context of growing drug resistance. The extensive structure-activity relationship data available provides a solid foundation for the rational design and optimization of next-generation drug candidates based on this privileged scaffold.

References

Spectroscopic Analysis of Quinoline-4-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for quinoline-4-carbothioamide, a molecule of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of the quinoline scaffold and related derivatives. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the quinoline ring system and the thioamide functional group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

(Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.5 - 10.5br s1HNH₂ (Thioamide)
~8.8 - 9.0d1HH-2
~8.2 - 8.4d1HH-8
~8.0 - 8.2d1HH-5
~7.8 - 8.0m1HH-7
~7.6 - 7.8m1HH-6
~7.5 - 7.7d1HH-3
~7.0 - 8.0br s1HNH₂ (Thioamide)

Note: The chemical shifts of the quinoline ring protons are influenced by the electron-withdrawing nature of the carbothioamide group at the C-4 position. The protons of the thioamide group (NH₂) are expected to be broad signals and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

(Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~195 - 205C=S (Thioamide)
~150 - 152C-2
~148 - 150C-8a
~145 - 147C-4
~130 - 132C-7
~129 - 131C-5
~128 - 130C-4a
~127 - 129C-6
~122 - 124C-3
~118 - 120C-8

Note: The C=S carbon of the thioamide group is expected to be significantly downfield. The chemical shifts of the quinoline carbons are based on known values for quinoline and substituted derivatives.[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H stretching (Thioamide)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580Medium to StrongC=N and C=C stretching (Quinoline ring)
1500 - 1400StrongN-H bending and C-N stretching (Thioamide II band)
1350 - 1250StrongC=S stretching (Thioamide I band)[2]
850 - 750StrongAromatic C-H out-of-plane bending

Note: The C=S stretching vibration in thioamides can be coupled with other vibrations and its position can vary.[2][3][4] The N-H stretching bands are expected to be broad due to hydrogen bonding.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zInterpretation
188[M]⁺ (Molecular Ion)
171[M - NH₃]⁺
155[M - SH]⁺
128[Quinoline]⁺

Note: The molecular ion peak is expected at m/z 188, corresponding to the molecular weight of the compound. Common fragmentation patterns for quinoline derivatives include the loss of the substituent and fragmentation of the quinoline ring itself.[5][6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][8]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically δ = 0.00 ppm).

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): [9]

    • Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

    • Place a portion of the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[10]

  • Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the this compound sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition (Electron Ionization - EI): [11][12]

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[13]

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][13]

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum plots the relative intensity of the ions versus their m/z values.[11]

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Mass_Spec Mass Spectrometry (MS) Purification->Mass_Spec IR_Spec Infrared Spectroscopy (IR) Purification->IR_Spec NMR_Spec NMR Spectroscopy (1H, 13C) Purification->NMR_Spec Molecular_Formula Determine Molecular Formula & Molecular Weight Mass_Spec->Molecular_Formula Functional_Groups Identify Functional Groups IR_Spec->Functional_Groups Connectivity Establish Atom Connectivity & Stereochemistry NMR_Spec->Connectivity Structure_Confirmation Confirm Final Structure Molecular_Formula->Structure_Confirmation Functional_Groups->Structure_Confirmation Connectivity->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

Quinoline-4-carbothioamide: A Technical Guide to Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] While the pharmacology of quinoline-4-carboxamides is increasingly well-documented, particularly in the fields of antimalarial and anticancer research, the precise mechanisms of action for their bioisosteric analogues, quinoline-4-carbothioamides, remain less defined. This technical guide addresses this knowledge gap by synthesizing available data on structurally related compounds to formulate key hypotheses on the biological targets and signaling pathways of quinoline-4-carbothioamide.

This document leverages the principle of thioamide-for-amide substitution, a common strategy in drug design to modulate physicochemical properties and potentially enhance biological activity.[3][4] We present two primary hypotheses for the mechanism of action of this compound: (1) as an antimalarial agent acting via inhibition of protein synthesis, analogous to its carboxamide counterpart, and (2) as an anticancer agent targeting key oncogenic pathways through enzyme inhibition or DNA interaction. Detailed experimental protocols, quantitative data from related compounds, and signaling pathway diagrams are provided to support these hypotheses and guide future research.

Introduction: The Quinoline Scaffold and Amide Bioisosterism

Quinoline, a fused heterocyclic system of benzene and pyridine, is a privileged structure in drug discovery, demonstrating a vast spectrum of pharmacological activities including anticancer, antimalarial, and antimicrobial effects.[1][5] Modifications at the 4-position of the quinoline ring have proven particularly fruitful for generating potent bioactive molecules.

This guide focuses on this compound, a derivative where the oxygen atom of the more commonly studied carboxamide group is replaced by sulfur. This substitution is a classic example of bioisosteric replacement. Thioamides, as bioisosteres of amides, share similar geometries but exhibit distinct electronic and physicochemical properties.[4] The C=S bond is longer and less polarized than the C=O bond, and thioamides are stronger hydrogen bond donors but weaker acceptors.[4][6] These differences can lead to altered target binding, improved metabolic stability, or enhanced cell permeability, providing a strong rationale for investigating their unique pharmacology.[3][7][8]

Hypothesis I: Antimalarial Activity via Inhibition of Translation Elongation Factor 2 (PfEF2)

A compelling hypothesis for the action of this compound is that it mirrors the antimalarial activity of its carboxamide analogue, DDD107498. This quinoline-4-carboxamide was identified through phenotypic screening and demonstrated a novel mechanism of action: the potent and specific inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis in the malaria parasite.[9][10]

Given the structural similarity, it is plausible that the this compound could fit within the same binding pocket of PfEF2, disrupting its function and halting parasite proliferation. The thioamide group might even offer different binding interactions or altered pharmacokinetic properties that could be exploited.

PfEF2_Inhibition_Pathway cluster_parasite Plasmodium falciparum Ribosome Ribosome Protein Nascent Polypeptide Chain Ribosome->Protein Elongation mRNA mRNA mRNA->Ribosome Translation PfEF2 PfEF2 (Translation Elongation Factor 2) PfEF2->Ribosome Catalyzes translocation Q4C This compound (Hypothesized) Q4C->PfEF2 Inhibition

Caption: Hypothesized inhibition of protein synthesis by this compound.

Quantitative Data: Antimalarial Activity of Lead Quinoline-4-carboxamides

The following table summarizes the in vitro and in vivo activity of key quinoline-4-carboxamide compounds that led to the discovery of DDD107498. This data provides a benchmark for the potency that could be expected from analogous carbothioamides.

CompoundP. falciparum (3D7) EC50 (nM)[9][10]P. berghei in vivo ED90 (mg/kg)[9][10]
Hit Compound (1) 120Not Reported
DDD107498 (2) 1.3< 1
Compound 25 70Not Reported
Compound 27 42.6
Compound 49 Not ReportedExcellent activity at 3 & 10 mg/kg
Experimental Protocol: In Vitro Antiplasmodial Assay

This protocol describes a standard method for assessing the activity of compounds against the blood stage of P. falciparum.

Objective: To determine the 50% effective concentration (EC50) of a test compound against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, Albumax II, and gentamicin)

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris buffer with saponin, Triton X-100, and EDTA)

  • Fluorescence plate reader

Methodology:

  • Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Prepare serial dilutions of the test compound (e.g., this compound) in the complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 2.5% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubate the plates for 72 hours under the same culture conditions.

  • After incubation, lyse the cells by adding lysis buffer containing SYBR Green I stain.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Hypothesis II: Anticancer Activity via Multiple Mechanisms

The quinoline scaffold is prevalent in a multitude of anticancer agents, acting through diverse mechanisms such as kinase inhibition, topoisomerase inhibition, and disruption of DNA-related processes.[11][12][13] The substitution of a carboxamide with a carbothioamide has been shown to enhance the antiproliferative activity of some compounds, suggesting that quinoline-4-carbothioamides are promising candidates for cancer therapy.[4]

Potential Mechanism: Kinase Inhibition (EGFR, PI3K/mTOR)

Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases that are critical for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and kinases in the PI3K/Akt/mTOR pathway.[5][13] The quinoline core can form key hydrogen bonds in the hinge region of the kinase ATP-binding pocket, while the side chains confer selectivity. The thioamide moiety could alter these interactions and improve potency or selectivity.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Q4C This compound (Hypothesized) EGFR EGFR Q4C->EGFR Inhibition PI3K PI3K Q4C->PI3K Inhibition mTOR mTOR Q4C->mTOR Inhibition EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT->mTOR AKT->Proliferation Inhibits Apoptosis mTOR->Proliferation Cell Growth EGF Growth Factor (EGF) EGF->EGFR

Caption: Potential inhibition points of this compound in oncogenic signaling.

Potential Mechanism: Inhibition of Other Enzymes and DNA Interaction

Beyond kinases, quinoline derivatives have been shown to inhibit a range of other enzymes and interact with DNA.

  • Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, disrupting the action of topoisomerases and leading to cell death.[14]

  • Sirtuin Inhibition: Certain 2-phenyl-quinoline-4-carboxylic acid derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[15]

  • Carbonic Anhydrase Inhibition: Quinoline-2-carboxamides have shown potent, low nanomolar inhibition of specific human carbonic anhydrase (hCA) isoforms.[16] The sulfur atom in a carbothioamide could potentially chelate the zinc ion in the active site of these metalloenzymes.

  • DNA Damage Response: Some quinoline compounds inhibit enzymes involved in DNA repair and can elicit a DNA damage response, leading to p53 activation and apoptosis in cancer cells.[17]

Anticancer_Screening_Workflow start Synthesize This compound Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism kinase Kinase Panel Screening mechanism->kinase enzyme Specific Enzyme Assays (Topoisomerase, CA, etc.) mechanism->enzyme dna DNA Binding/ Intercalation Assays mechanism->dna pathway Cellular Pathway Analysis (Western Blot, etc.) kinase->pathway enzyme->pathway dna->pathway lead_opt Lead Optimization pathway->lead_opt

Caption: A logical workflow for screening this compound derivatives.

Quantitative Data: Anticancer Activity of Relevant Quinoline Derivatives

This table presents a selection of reported IC50 values for various quinoline derivatives against cancer cell lines and specific enzyme targets, illustrating the potential potency of this scaffold.

Compound ClassTarget / Cell LineIC50 Value
Quinoline-chalcone hybrid (37)EGFR Tyrosine Kinase3.46 µM
Quinoline-3-carboxamide furan-deriv.EGFR Tyrosine Kinase2.61 µM
Quinoline-3-carboxamide furan-deriv.MCF-7 (Breast Cancer)3.35 µM
Quinolinone-carboxamide (3h)Lipoxygenase (LOX)10 µM
2-phenyl-quinoline-4-carboxylic acid (P6)SIRT37.2 µM
8-substituted-quinoline-2-carboxamide (5h)hCA I61.9 nM
8-substituted-quinoline-2-carboxamide (5h)hCA II33.0 nM
Carbothioamide-based Pyrazoline (3a)A549 (Lung Cancer)13.49 µM
Experimental Protocols

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Methodology:

  • Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Objective: To measure the inhibition of a specific kinase by a test compound.

Materials:

  • Recombinant kinase (e.g., EGFR, PI3K)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Methodology:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the kinase, its specific substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, generating ADP.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

  • Measure the luminescence signal with a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percent inhibition relative to controls and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, strong hypotheses can be formulated based on the well-documented activities of its carboxamide bioisosteres and the broader pharmacology of the quinoline scaffold. The potential for dual-activity as both an antimalarial and anticancer agent makes this compound class a highly attractive area for further investigation.

Future research should focus on the synthesis of a focused library of this compound derivatives to systematically probe their biological activities. Head-to-head comparisons with their carboxamide analogues in the assays described herein will be crucial to elucidate the specific contributions of the thioamide moiety to target engagement and overall potency. Such studies will not only clarify the mechanism of action but also pave the way for the development of novel therapeutics.

References

Preliminary In-Vitro Screening of Quinoline-4-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro screening protocols relevant to the evaluation of Quinoline-4-carbothioamide and its derivatives. As a novel scaffold of interest, a thorough understanding of its potential biological activities is crucial for further drug development endeavors. This document outlines detailed methodologies for key in-vitro assays, including cytotoxicity, antimicrobial, and enzyme inhibition studies. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established protocols for structurally similar quinoline derivatives, particularly Quinoline-4-carboxamides, to provide a robust framework for its initial screening. All quantitative data for related compounds is summarized in structured tables to serve as a comparative reference.

Introduction to Quinoline Derivatives

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimalarial, antibacterial, and enzyme inhibitory properties. The quinoline scaffold is a key component in several approved drugs, highlighting its therapeutic potential. The substitution at the 4-position of the quinoline ring with a carbothioamide group introduces a sulfur atom, which can significantly influence the compound's physicochemical properties and biological activity compared to its carboxamide counterpart.

Cytotoxicity Screening

A primary step in the evaluation of any new chemical entity is the assessment of its cytotoxic potential against various cell lines. This helps in identifying potential anticancer activity and determining the compound's general toxicity profile.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Table 1: Cytotoxicity of Structurally Related Quinoline Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC₅₀ (µM)
6-Cinnamamido-quinoline-4-carboxamide derivativeVariousProliferation0.3 - <10
4-Substituted quinoline (HTI 21)VariousCytotoxicity-
4-Substituted quinoline (HTI 22)VariousCytotoxicity-
Quinoline-based DNA methyltransferase inhibitor (Compound 11)A549 (Lung Carcinoma)Cell Viability~4

Note: Data presented is for structurally related quinoline-4-carboxamide and other quinoline derivatives to provide a comparative context. Specific IC₅₀ values for HTI 21 and HTI 22 were not provided in the source material but were identified as the most cytotoxic of the series tested.

Experimental Workflow for MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Addition C->D E Incubation (4 hours) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Measurement (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Workflow for the MTT cytotoxicity assay.

Antimicrobial Screening

Quinoline derivatives have historically been a rich source of antimicrobial agents. Therefore, evaluating the antibacterial and antifungal activity of this compound is a critical screening step.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound in the appropriate broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Antimicrobial Activity of Structurally Related Quinoline-Thioamide Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)
N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4)Mycobacterium tuberculosis H37Rv6.25 µM
QST3Mycobacterium tuberculosis H37Rv12.5 µM
QST10Mycobacterium tuberculosis H37Rv12.5 µM
QST10Candida albicans31.25
QST8Staphylococcus aureus250
QST9Staphylococcus aureus250

Note: The data presented is for quinoline derivatives incorporating a thiosemicarbazide functionality, which is structurally related to a carbothioamide.[1]

Experimental Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubation (18-24 hours) C->D E Visual Inspection for Turbidity D->E F Determine MIC E->F

Workflow for the Broth Microdilution Assay.

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. A preliminary screening against a panel of relevant enzymes can provide valuable insights into the potential mechanism of action of this compound.

General Enzyme Inhibition Assay Protocol

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and the method used to measure its activity (e.g., colorimetric, fluorometric, or luminescent). However, the general principles remain the same.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the enzyme.

    • Prepare solutions of the enzyme, substrate, and the test inhibitor (this compound).

  • Enzyme-Inhibitor Pre-incubation:

    • In a suitable reaction vessel (e.g., a microplate well), add the enzyme and different concentrations of the inhibitor.

    • Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Reaction Monitoring:

    • Monitor the rate of the reaction by measuring the change in a detectable signal over time (e.g., absorbance, fluorescence). This can be done in a continuous or endpoint fashion.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.

Table 3: Enzyme Inhibition by Structurally Related Quinoline Derivatives

Compound/DerivativeEnzymeIC₅₀ (nM)
Quinoline-4-carboxylic acid analogue (41)Dihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4
Quinoline-4-carboxylic acid analogue (43)Dihydroorotate Dehydrogenase (DHODH)26.2 ± 1.8
Quinoline-based DNA methyltransferase inhibitor (Compound 12)DNA methyltransferase 1 (DNMT1)~2000
Quinoline-based DNA methyltransferase inhibitor (Compound 12)C. difficile adenine methyltransferase (CamA)~2000

Note: The data presented is for quinoline-4-carboxylic acid and other quinoline derivatives to provide a comparative context for potential enzyme inhibitory activity.[2][3]

Signaling Pathway Example: PI3K/Akt/mTOR Pathway

Quinoline derivatives have been reported to interact with various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K inhibits

Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary in-vitro screening of this compound. The detailed protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays are based on established methods for analogous quinoline compounds. The tabulated data for structurally related derivatives offer a valuable point of reference for interpreting the experimental outcomes for this novel compound. It is imperative to note that the biological activity of this compound may differ significantly from its carboxamide and other analogues due to the presence of the thioamide functional group. Therefore, the execution of these assays with the specific compound of interest is essential to elucidate its unique pharmacological profile. The results from this preliminary screening will be instrumental in guiding future lead optimization and drug development efforts.

References

Quinoline-4-carbothioamide: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological data for Quinoline-4-carbothioamide (CAS 74585-98-1) is not extensively available in public literature. This document provides a comprehensive safety and toxicity profile based on data for the parent quinoline scaffold and structurally related quinoline derivatives, including carboxamides. The information herein is intended to guide risk assessment and inform the design of necessary toxicological studies.

Executive Summary

This compound belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold present in numerous pharmacologically active agents. While this specific molecule is primarily a research chemical and synthetic intermediate, the broader quinoline class is associated with notable toxicological concerns, including genotoxicity and carcinogenicity, primarily linked to metabolic activation. In vitro studies on various quinoline derivatives demonstrate a wide range of cytotoxic activities, often mediated by the induction of apoptosis through mitochondrial pathways. This guide summarizes the available quantitative data, outlines common experimental protocols for safety assessment, and presents key toxicological pathways to provide a foundational understanding of the potential hazards associated with this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 74585-98-1[1][2]
Molecular Formula C₁₀H₈N₂S[2][3]
Molecular Weight 188.25 g/mol [2][3]
Appearance Light yellow to yellow solid[1][3]
Purity ≥ 95% (HPLC)[3]
Synonyms 4-Quinolinethiocarboxamide[3]

In Vitro Toxicity Profile

While specific data for this compound is lacking, studies on related 4-substituted quinoline derivatives provide insight into potential cytotoxic mechanisms. The primary mechanism of cytotoxicity for many quinoline derivatives is the induction of apoptosis.[4]

Key Findings for Related Quinoline Derivatives:

  • Mechanism of Action: Several 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis. This process is often associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[4]

  • Mitochondrial Permeabilization: In isolated mitochondria, some derivatives promote permeabilization, a key step in the intrinsic apoptotic pathway.[4]

  • Cell Line Specificity: The cytotoxic effects of quinoline derivatives can vary significantly between different cell lines. For example, certain aminated quinolinequinones show selective cytotoxicity against prostate cancer cells (DU-145) over non-cancerous endothelial cells (HUVEC).[5] Other derivatives have shown higher cytotoxicity in breast cancer cells (MCF-7, MDA-MB-231) compared to normal cells (184A1).[6]

Quantitative Cytotoxicity Data (Representative Quinoline Derivatives)
Compound ClassCell LineAssayEndpointResult (IC₅₀)Reference
4-Oxoquinoline-3-carboxamide (16b)AGS (Gastric Cancer)MTTCell Viability1.92 µM[7]
4-Oxoquinoline-3-carboxamide (17b)AGS (Gastric Cancer)MTTCell Viability5.18 µM[7]
4-Oxoquinoline-3-carboxamide (16b)Normal FibroblastsMTTCell Viability> 20 µM[7]
Aminated Quinolinequinones (AQQ6)DU-145 (Prostate Cancer)MTTCell Viability~5 µM[5]
7-methyl-8-nitro-quinoline (C)Caco-2 (Colorectal Carcinoma)MTTCell ViabilityMore cytotoxic than parent methyl-quinoline[8]

In Vivo Toxicity Profile

Direct in vivo toxicity studies for this compound have not been identified. However, extensive data on the parent compound, quinoline, provides a basis for potential toxicological concerns.

Acute Toxicity (Parent Compound: Quinoline)
SpeciesRouteEndpointValueReference
Rat (Wistar)OralLD₅₀262 mg/kg bw[9]
Rat (unspecified)OralLD₅₀331 mg/kg bw[9]
Rat (Sherman)OralLD₅₀460 mg/kg bw[9]
RabbitDermalLD₅₀1978 mg/kg bw[9]
Carcinogenicity and Genotoxicity (Parent Compound: Quinoline)

The primary toxicological concern for quinoline is its carcinogenicity, specifically its ability to induce hepatic hemangioendotheliomas in rats.[10] This effect is linked to its genotoxic potential, which requires metabolic activation by CYP450 enzymes to an active metabolite, believed to be an epoxide.[11]

  • Genotoxicity: Quinoline has produced positive results in several in vitro and in vivo genotoxicity assays.[9] However, it did not induce chromosome aberrations or sister chromatid exchanges in mouse marrow cells in one study.[12] In contrast, 4-nitroquinoline-1-oxide, a well-studied derivative, is a potent inducer of both.[12][13]

  • Regulatory Classification: Quinoline is classified by Safe Work Australia as a Category 2 Carcinogenic substance ("May cause cancer") and a Category 3 Mutagenic substance ("Possible risk of irreversible effects").[9]

Experimental Protocols and Methodologies

Detailed protocols for assessing the toxicity of a novel quinoline derivative would typically involve a tiered approach, from in vitro screening to in vivo studies.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a general framework for evaluating the effect of a compound on cell viability.

  • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: SOS Chromotest

The SOS Chromotest is a bacterial colorimetric assay used to detect DNA-damaging agents.

  • Bacterial Strain: Utilize a genetically engineered Escherichia coli PQ37 strain, which has a fusion of the sfiA gene (an SOS gene) with the lacZ gene (encoding β-galactosidase).

  • Compound Exposure: Expose the bacterial culture to a range of concentrations of the test compound with and without metabolic activation (S9 mix).

  • Incubation: Incubate the cultures for a few hours to allow for DNA damage and induction of the SOS response.

  • Enzyme Assay: Measure the activity of β-galactosidase and alkaline phosphatase (for toxicity assessment).

  • Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase activity in treated versus untreated cells. A significant, dose-dependent increase in the IF indicates a genotoxic effect.[13]

Visualized Workflows and Pathways

In Vitro Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution (Serial Dilutions) treatment 3. Cell Treatment (24-72h Incubation) compound_prep->treatment assay 4. Viability Assay (e.g., MTT Addition) treatment->assay readout 5. Absorbance Reading (Plate Reader) assay->readout calc 6. Data Analysis (IC50 Calculation) readout->calc

Caption: General workflow for assessing in vitro cytotoxicity.

Generalized Apoptotic Pathway for Quinoline Derivatives

G compound Quinoline Derivative ros ROS Generation compound->ros mito Mitochondrial Stress (Permeabilization) compound->mito ros->mito potentiates cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Quinoline-induced intrinsic apoptosis pathway.

Logic Diagram for Toxicity Assessment

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_risk Risk Profile start This compound cytotox Cytotoxicity (e.g., MTT, LDH) start->cytotox genotox Genotoxicity (e.g., Ames, SOS) start->genotox acute Acute Toxicity (LD50) cytotox->acute repeated Repeated Dose (28-day study) genotox->repeated risk Safety Profile & Risk Assessment acute->risk repeated->risk

Caption: Tiered approach for toxicological evaluation.

Conclusion and Recommendations

There is a critical lack of specific safety and toxicity data for this compound. Based on the profile of the parent quinoline scaffold, researchers must handle this compound with caution, assuming potential for acute oral toxicity, genotoxicity, and carcinogenicity upon metabolic activation.

It is strongly recommended that any research program involving this compound, particularly for applications that may lead to human exposure, should include a comprehensive toxicological evaluation. This should begin with a battery of in vitro tests to assess cytotoxicity against relevant cell lines (e.g., hepatic cells) and to screen for genotoxic potential. Positive findings in these assays would warrant further in vivo studies to determine acute toxicity and to characterize target organ toxicity after repeated exposure.

References

A Technical Guide to the Natural Sources of Quinoline-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of quinoline-containing compounds, their extraction, and biosynthesis. Quinoline alkaloids are a class of nitrogen-containing heterocyclic aromatic compounds with a wide range of biological activities, making them a focal point in drug discovery and development.[1][2] This document details their origins in plants, microorganisms, and animals, presents quantitative data on their prevalence, outlines experimental protocols for their isolation, and visualizes their biosynthetic pathways.

Natural Sources of Quinoline Alkaloids

Quinoline and its derivatives are predominantly found as secondary metabolites in a diverse range of organisms.[3] These compounds play crucial roles in defense mechanisms and have been exploited for their medicinal properties for centuries.[4][5]

Plants

Plants are the most prolific source of quinoline alkaloids, with the Rutaceae (citrus family) and Rubiaceae (coffee family) being particularly rich in these compounds.[1][6]

  • Cinchona (Rubiaceae): The bark of various Cinchona species, such as C. officinalis, C. ledgeriana, and C. succirubra, is the historical and commercial source of quinine, a potent antimalarial drug.[1][7] Other major quinoline alkaloids found in Cinchona bark include quinidine, cinchonine, and cinchonidine.[8] The total alkaloid content in Cinchona bark can range from 4.75% to 6.5%.[9][10]

  • Camptotheca acuminata (Nyssaceae): The "happy tree," native to China, is the primary source of camptothecin, a potent anticancer agent.[2][11] Camptothecin and its derivatives are used in chemotherapy to treat various cancers.[11] The compound is distributed throughout the plant, with higher concentrations in the bark, roots, and stems compared to the leaves.[12]

  • Galipea longiflora (Rutaceae): This Bolivian plant is a source of several quinoline alkaloids, including 2-n-propylquinoline, chimanine-B, and chimanine-D, which have shown significant antileishmanial activity.[1]

  • Ruta graveolens (Rutaceae): Commonly known as rue, this plant contains various quinoline alkaloids, including a novel compound identified as (4S) 1,4-dihydro-4-methoxy-1,4-dimethyl-3-(3-methylbut-2-enyl)quinoline 2,7-diol.[13][14]

  • Dictamnus (Rutaceae): Several species of this genus, such as Dictamnus albus, are known to produce quinoline alkaloids like dictamnine.[3][15]

Microorganisms

A growing number of quinoline alkaloids with unique structures and biological activities have been isolated from microorganisms, including bacteria and fungi.[1]

  • Pseudomonas aeruginosa: This bacterium is known to produce a variety of 4-hydroxyquinoline derivatives, some of which exhibit antimalarial, antibacterial, and antioxidant activities.[16]

  • Fungi: Various fungal species produce quinoline derivatives, which are thought to play a role in reducing competition and promoting establishment in their host or environment.[8]

Animals

Quinoline alkaloids are less common in the animal kingdom but have been identified in some species where they often serve as defense mechanisms.[1]

  • Oreophoetes peruana (Peruvian fire stick): This insect exudes a fluid containing quinoline from its thoracic glands when disturbed.[1]

Quantitative Data on Quinoline Alkaloid Content

The concentration of quinoline alkaloids can vary significantly depending on the species, plant part, geographical location, and extraction method. The following tables summarize available quantitative data.

Table 1: Quantitative Analysis of Major Alkaloids in Cinchona Bark

AlkaloidConcentration Range (% of dry weight)Source
Cinchonine1.87% - 2.30%[8][9]
QuinineVariable, often a major component[8]
CinchonidineVariable[8]
Total Alkaloids 4.75% - 5.20% [8][9]

Table 2: Camptothecin Content in Camptotheca acuminata

Plant PartCamptothecin Content (% of dry weight)Source
Dried Shoots (bulk)0.042%[12][17]
Dried Roots (bulk)0.051%[12][17]
Bark and Leaves< 0.4%[11]
Fruits (yield from extraction)0.131% (1.31 mg/g)[18]

Table 3: Quinine Yield from Cinchona officinalis Bark Using Different Extraction Methods

| Extraction Method | Optimized Conditions | Maximum Yield (mg/g of dry weight) | Source | | --- | --- | --- | | Microwave-Assisted Extraction (MAE) | 65% ethanol, 130 °C, 34 min | 3.93 ± 0.11 |[19] | | Ultrasound-Assisted Extraction (UAE) | 61% ethanol, 25 °C, 15 min | 2.81 ± 0.04 |[19] |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of key quinoline-containing compounds.

Isolation of Quinine from Cinchona Bark

This protocol describes a classic laboratory procedure for the extraction and isolation of quinine.[1]

Materials:

  • Powdered Cinchona bark (50g)

  • Ammonia water

  • Hot water

  • Milk of lime (calcium hydroxide suspension)

  • Toluene

  • Dilute sulfuric acid

  • Charcoal (decolorizing)

  • Soxhlet apparatus

  • Standard laboratory glassware

Procedure:

  • Moisten 50g of powdered Cinchona bark with ammonia water and let it stand for one hour.

  • Add hot water to the mixture. After cooling, add milk of lime and evaporate the entire mixture to dryness.

  • Dry the resulting material at room temperature or below 60°C.

  • Pack the dried material into a Soxhlet apparatus and extract with toluene for 6 hours.

  • Extract the toluene extract with dilute sulfuric acid with stirring.

  • Separate the acidic aqueous layer and neutralize it. Allow it to stand for the neutral sulfates of the alkaloids (quinine, cinchonine, cinchonidine) to crystallize out.

  • Dissolve the crude quinine sulfate in water, decolorize with charcoal, and recrystallize to purify the quinine sulfate.

  • Weigh the purified product and determine its melting point (177°C for quinine sulfate).

Extraction of Camptothecin from Nothapodytes foetida**

This protocol outlines an improved process for isolating camptothecin from the twigs and stems of Nothapodytes foetida.[20]

Materials:

  • Dried and ground twigs and stems of N. foetida

  • Light petroleum fraction (e.g., petroleum ether, hexane)

  • Extraction solvents (e.g., CH2Cl2, CHCl3, EtOAc, acetone, MeOH, EtOH, CH3CN)

  • Soxhlet apparatus

  • Vacuum evaporator

Procedure:

  • Dry and grind the twigs and stems of N. foetida.

  • Perform a hot defatting step using a light petroleum fraction in a Soxhlet apparatus.

  • Successively extract the defatted plant material with two different solvents (e.g., first with CHCl3 and then with CH3CN) using the Soxhlet apparatus.

  • Remove the solvents from the extracts under vacuum at 35-40°C.

  • Precipitate and filter the crude extracts to isolate camptothecin. This process can yield up to 0.15% camptothecin.[20]

Microwave-Integrated Extraction and Leaching (MIEL) of Quinoline Alkaloids from Cinchona succirubra**

MIEL is a rapid and green technology for the extraction of Cinchona alkaloids.[21]

Principle: This method utilizes microwave energy to heat the solvent, which then extracts the alkaloids from the plant material in a multi-step process. The entire extraction can be completed in approximately 32 minutes, yielding results comparable to a 3-hour conventional Soxhlet extraction.[21]

General Steps:

  • The solvent is heated to its boiling point by microwaves.

  • Solvent vapors penetrate the plant sample, and condensation occurs on a condenser.

  • The condensate drips back onto the sample, performing the extraction.

  • The process is repeated in several steps to ensure complete extraction.

Biosynthetic Pathways

The biosynthesis of quinoline alkaloids in plants involves complex enzymatic pathways, typically originating from primary metabolites.

Biosynthesis of Quinine

The biosynthesis of quinine in Cinchona species begins with the precursors tryptophan and the monoterpenoid secologanin.[5] A key intermediate is strictosidine, which is common to the biosynthesis of many monoterpenoid indole alkaloids.[22]

Quinine_Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone Hydrolysis Dihydrocorynantheal Dihydrocorynantheal Strictosidine_Aglycone->Dihydrocorynantheal CpDCS (Dehydrogenase) CpDCE (Esterase) Cinchonaminal Cinchonaminal Dihydrocorynantheal->Cinchonaminal Multiple Steps Cinchonidinone Cinchonidinone Cinchonaminal->Cinchonidinone Rearrangement Hydroxycinchoninone 6'-Hydroxycinchoninone Cinchonidinone->Hydroxycinchoninone Hydroxylation Quininone Quininone Hydroxycinchoninone->Quininone O-Methyltransferase Quinine Quinine Quininone->Quinine Keto-reduction

Caption: Biosynthetic pathway of Quinine from primary metabolites.

Biosynthesis of Camptothecin

The biosynthesis of camptothecin also originates from tryptophan and secologanin, forming strictosidine as a crucial intermediate. The subsequent steps involve a series of cyclizations and oxidative modifications to form the characteristic pentacyclic structure of camptothecin.[2][3]

Camptothecin_Biosynthesis Tryptamine Tryptamine (from Tryptophan) Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosamide Strictosamide Strictosidine->Strictosamide Strictosidine beta-Glucosidase (SGD) Deoxypumiloside Deoxypumiloside Strictosamide->Deoxypumiloside Multiple Steps Pumiloside Pumiloside Deoxypumiloside->Pumiloside Oxidation Camptothecin Camptothecin Pumiloside->Camptothecin Multiple Steps

Caption: Biosynthetic pathway of Camptothecin.

Conclusion

The natural world remains a vast and valuable repository of quinoline-containing compounds with significant therapeutic potential. This guide has provided a detailed overview of the primary natural sources of these compounds, quantitative data on their occurrence, established protocols for their isolation, and a visualization of their complex biosynthetic pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental aspects is crucial for the continued exploration and exploitation of these remarkable natural products in the quest for new and improved medicines. Further research into less-explored natural sources and the application of metabolic engineering to enhance the production of these valuable compounds hold significant promise for the future of medicine.

References

Quinoline-4-carbothioamide: A Versatile Scaffold for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Among its many derivatives, quinoline-4-carbothioamide has emerged as a valuable and versatile building block for the synthesis of novel therapeutic agents and functional materials. The replacement of the carboxamide oxygen with sulfur in the analogous quinoline-4-carboxamide can significantly alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. This bioisosteric substitution has been a successful strategy in drug design to enhance potency, modulate selectivity, and overcome drug resistance. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from the corresponding quinoline-4-carboxylic acid. The first step is the formation of quinoline-4-carboxamide, which is then subjected to a thionation reaction.

Step 1: Synthesis of Quinoline-4-carboxamide

Several established methods can be employed for the synthesis of the quinoline ring system, including the Pfitzinger and Doebner reactions, which directly yield quinoline-4-carboxylic acids. Once the carboxylic acid is obtained, it can be converted to the primary amide.

Experimental Protocol: Amide Formation from Quinoline-4-carboxylic Acid

  • To a solution of quinoline-4-carboxylic acid (1 equivalent) in an appropriate solvent such as dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF), add a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) (5 equivalents).

  • Add the desired amine (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the quinoline-4-carboxamide.

Step 2: Thionation of Quinoline-4-carboxamide

The conversion of the carboxamide to the carbothioamide is typically achieved using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] being the most common and effective choice.

Experimental Protocol: Thionation using Lawesson's Reagent

  • In a round-bottom flask, dissolve quinoline-4-carboxamide (1 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

  • Add Lawesson's reagent (0.5-1.0 equivalents) to the solution.

  • Reflux the reaction mixture for a period of 2 to 12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Reactivity and Applications

The this compound scaffold is a versatile intermediate for the synthesis of a variety of heterocyclic systems. The thioamide functionality can undergo various chemical transformations, making it a valuable synthon in organic synthesis.

Medicinal Chemistry Applications

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. The introduction of the carbothioamide moiety can enhance these activities or introduce novel mechanisms of action.

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like EGFR and HER2, disruption of microtubule polymerization, and induction of apoptosis. The thioamide group can potentially enhance these interactions or introduce new ones.

Antimalarial Activity:

The quinoline core is central to several antimalarial drugs, such as chloroquine and quinine. Research into novel quinoline-based antimalarials is ongoing, with a focus on overcoming drug resistance. This compound derivatives represent a promising avenue for the development of new antimalarial agents.

Data Presentation

The following tables summarize quantitative data for the biological activity of selected quinoline derivatives, highlighting the potential of this scaffold in drug discovery.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
Quinoline Derivative A MCF-7 (Breast)1.5EGFR/HER2 Inhibition
Quinoline Derivative B A549 (Lung)3.9Tubulin Polymerization Inhibition
Quinoline Derivative C HCT-116 (Colon)0.02-0.04Not specified
Quinoline-Amidrazone Hybrid A549 (Lung)43.1c-Abl Kinase Inhibition (putative)
Quinoline-Amidrazone Hybrid MCF-7 (Breast)59.1c-Abl Kinase Inhibition (putative)

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

Compound IDP. falciparum StrainEC50 (µM)
Quinoline-4-carboxamide 1 3D7 (Chloroquine-sensitive)0.120
Optimized Quinoline-4-carboxamide 3D7 (Chloroquine-sensitive)<0.1
Quinoline-Ferrocene Hybrid Dd2 (Chloroquine-resistant)Potent activity

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds HER2 HER2 EGFR->HER2 Dimerization P P EGFR->P Autophosphorylation HER2->P Phosphorylation This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibits This compound Derivative->HER2 Inhibits Ras Ras P->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Inhibition of EGFR/HER2 Signaling Pathway.

Experimental Workflow Diagram

Preclinical_Evaluation_Workflow Start Start In_Silico_Screening In Silico Screening (ADMET Prediction) Start->In_Silico_Screening Synthesis Synthesis of This compound Derivatives In_Silico_Screening->Synthesis In_Vitro_Assays In Vitro Assays Synthesis->In_Vitro_Assays Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) In_Vitro_Assays->Cytotoxicity_Screening Enzymatic_Assays Enzymatic Assays (e.g., Kinase Inhibition) In_Vitro_Assays->Enzymatic_Assays Cell_Based_Assays Cell-Based Assays (e.g., Apoptosis, Cell Cycle) In_Vitro_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization Cytotoxicity_Screening->Lead_Optimization Enzymatic_Assays->Lead_Optimization Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Efficacy_Studies Efficacy Studies In_Vivo_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies In_Vivo_Studies->Toxicity_Studies Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics End End Efficacy_Studies->End Toxicity_Studies->End Pharmacokinetics->End

Caption: Preclinical Drug Discovery Workflow.

Conclusion

This compound is a highly promising and adaptable building block in the field of synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors, coupled with the versatile reactivity of the thioamide group, provides access to a diverse range of novel heterocyclic compounds. The demonstrated and potential biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance as a scaffold for future drug discovery efforts. This technical guide serves as a foundational resource for researchers looking to explore the rich chemistry and therapeutic potential of this compound and its analogues.

Methodological & Application

Synthesis of Quinoline-4-carbothioamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Quinoline-4-carbothioamide, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the synthesis of quinoline-4-carboxylic acid, followed by its conversion to quinoline-4-carboxamide, and culminating in the thionation to the target compound. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of a carbothioamide functional group at the 4-position of the quinoline ring can significantly influence the compound's physicochemical properties and biological activity, making this compound an interesting target for synthesis and further investigation in drug discovery programs. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step reaction sequence starting from readily available precursors. The overall transformation is depicted below:

  • Step 1: Synthesis of Quinoline-4-carboxylic acid via the Doebner reaction.

  • Step 2: Synthesis of Quinoline-4-carboxamide from Quinoline-4-carboxylic acid.

  • Step 3: Synthesis of this compound via thionation of Quinoline-4-carboxamide.

Experimental Protocols

Step 1: Synthesis of Quinoline-4-carboxylic acid

This step utilizes the Doebner reaction, a classic method for the synthesis of quinoline-4-carboxylic acids.

Materials and Reagents:

  • Aniline

  • Pyruvic acid

  • Benzaldehyde

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL).

  • To this solution, add pyruvic acid (11 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield pure quinoline-4-carboxylic acid.

Step 2: Synthesis of Quinoline-4-carboxamide

The synthesized quinoline-4-carboxylic acid is converted to its corresponding amide in this step.

Materials and Reagents:

  • Quinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Ammonium hydroxide (aqueous solution)

  • Ice bath

Procedure:

  • Suspend quinoline-4-carboxylic acid (5 mmol) in dichloromethane (20 mL).

  • Add thionyl chloride (10 mmol, 2 equivalents) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating the formation of the acid chloride.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the crude quinoline-4-carbonyl chloride in a minimal amount of a suitable solvent like THF or dioxane.

  • In a separate flask, cool an aqueous solution of ammonium hydroxide (excess) in an ice bath.

  • Add the solution of quinoline-4-carbonyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • A precipitate of quinoline-4-carboxamide will form. Continue stirring for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude product.

  • The product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Step 3: Synthesis of this compound

This final step involves the thionation of quinoline-4-carboxamide using Lawesson's reagent.[1][2]

Materials and Reagents:

  • Quinoline-4-carboxamide

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinoline-4-carboxamide (2 mmol) in anhydrous THF (40 mL).

  • In a separate flask, dissolve Lawesson's reagent (1 mmol, 0.5 equivalents) in anhydrous THF (20 mL).[1]

  • Add the Lawesson's reagent solution to the quinoline-4-carboxamide solution at room temperature with stirring.[1]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a yellow solid.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this synthesis.

Table 1: Physicochemical Properties and Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceTypical Yield (%)
Quinoline-4-carboxylic acidC₁₀H₇NO₂173.17273-275White to off-white solid70-85
Quinoline-4-carboxamideC₁₀H₈N₂O172.18181[3]White solid80-90
This compoundC₁₀H₈N₂S188.25Not reportedYellow solid75-85

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Quinoline-4-carboxylic acid 9.05 (d, 1H), 8.30 (d, 1H), 8.20 (d, 1H), 7.90 (t, 1H), 7.70 (t, 1H), 7.60 (d, 1H)167.5, 150.2, 148.5, 140.1, 131.0, 130.5, 129.8, 127.3, 124.5, 119.83400-2500 (br, O-H), 1710 (C=O), 1610, 1580173 [M]⁺
Quinoline-4-carboxamide 8.95 (d, 1H), 8.25 (d, 1H), 8.15 (d, 1H), 7.85 (t, 1H), 7.75 (br s, 1H, NH), 7.65 (t, 1H), 7.55 (d, 1H), 7.45 (br s, 1H, NH)168.0, 149.5, 147.8, 142.3, 130.2, 129.7, 129.0, 126.8, 123.0, 118.53350, 3180 (N-H), 1670 (C=O), 1600, 1570172 [M]⁺
This compound Expected signals for quinoline protons shifted slightly downfield compared to the carboxamide. NH₂ protons expected to be deshielded.Expected signals for quinoline carbons. Thioamide carbon (C=S) expected around 190-200 ppm.Expected N-H stretching, C=N and C=C aromatic stretching, and a characteristic C=S stretching band around 1100-1250 cm⁻¹.188 [M]⁺

Note: The spectroscopic data for Quinoline-4-carboxylic acid and Quinoline-4-carboxamide are based on typical values and may vary slightly depending on the solvent and instrument used. The data for this compound is predicted based on the expected functional groups.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the key transformations in the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Doebner Reaction cluster_step2 Step 2: Amidation cluster_step3 Step 3: Thionation Aniline Aniline Quinoline_4_carboxylic_acid Quinoline_4_carboxylic_acid Aniline->Quinoline_4_carboxylic_acid Ethanol, Reflux Pyruvic_acid Pyruvic_acid Pyruvic_acid->Quinoline_4_carboxylic_acid Benzaldehyde Benzaldehyde Benzaldehyde->Quinoline_4_carboxylic_acid Quinoline_4_carboxamide Quinoline_4_carboxamide Quinoline_4_carboxylic_acid->Quinoline_4_carboxamide 1. SOCl₂ 2. NH₄OH Quinoline_4_carbothioamide Quinoline_4_carbothioamide Quinoline_4_carboxamide->Quinoline_4_carbothioamide Lawesson's Reagent, THF

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound from Quinoline-4-carboxamide.

Experimental_Workflow Start Start Dissolve_Amide Dissolve Quinoline-4-carboxamide in anhydrous THF Start->Dissolve_Amide Prepare_LR Prepare Lawesson's Reagent solution in anhydrous THF Dissolve_Amide->Prepare_LR Reaction Combine solutions and stir at room temperature (1-3 h) Prepare_LR->Reaction Quench Quench with saturated aqueous NaHCO₃ Reaction->Quench Evaporation Remove THF under reduced pressure Quench->Evaporation Extraction Extract with CH₂Cl₂ Evaporation->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry over anhydrous Na₂SO₄ Washing->Drying Filtration Filter and concentrate Drying->Filtration Purification Purify by column chromatography Filtration->Purification Characterization Characterize the final product (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

Caption: Workflow for the thionation step.

References

Application Notes and Protocols for the Pfitzinger Reaction in the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] First described by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] The resulting quinoline-4-carboxylic acid core is a significant pharmacophore found in a multitude of biologically active compounds, making the Pfitzinger reaction a highly valuable tool for researchers, scientists, and professionals in drug development.[1][5]

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[6] Consequently, derivatives of quinoline-4-carboxylic acid, readily accessible through the Pfitzinger reaction, have been extensively investigated for various therapeutic applications.[3][7]

  • Anticancer Agents: Certain quinoline carboxylic acids exhibit antitumor activity, primarily through mechanisms like DNA intercalation.[1][8]

  • Antiviral Agents: The versatility of the quinoline core has led to the development of derivatives with promising anti-HIV activity.[1][8]

  • Antibacterial Agents: The quinoline framework is a well-established scaffold in the discovery of new antibacterial drugs.[1]

  • Antimalarial Agents: Historically and presently, quinoline-based compounds are pivotal in the treatment of malaria.[1]

The Pfitzinger reaction offers an efficient and versatile pathway to generate diverse libraries of these valuable compounds for screening and lead optimization in drug discovery programs.[1]

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-elucidated mechanism. The process begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to a more stable enamine. The subsequent intramolecular cyclization of the enamine, followed by dehydration, yields the final substituted quinoline-4-carboxylic acid.[1][2][4]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) Base->KetoAcid KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, covering both conventional heating and modern microwave-assisted techniques.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The reaction involves strong bases (e.g., KOH, NaOH) which are corrosive. Handle with care.

Protocol 1: Conventional Synthesis via Reflux

This protocol is a generalized method based on several reported procedures for synthesizing quinoline-4-carboxylic acids using traditional heating.[8][9]

Materials:

  • Isatin or substituted isatin

  • Appropriate ketone or aldehyde with an α-methylene group

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Water (deionized)

  • Diethyl ether

  • Hydrochloric acid (dilute) or Acetic acid

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.

Procedure:

  • Base Solution Preparation: In a round-bottom flask, dissolve the base (e.g., 0.2 mol KOH) in a mixture of water and absolute ethanol (e.g., 40 mL ethanol, 1 mL water).[8][9]

  • Isatin Ring Opening: Add the isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple/orange to brown/pale yellow typically indicates the formation of the isatinic acid salt.[9][10]

  • Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (0.07-0.15 mol).[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) with continuous stirring for 18-36 hours.[9][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.[1]

  • Workup:

    • Dissolve the residue in water to form the potassium/sodium salt of the product.[1]

    • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1][11]

    • Cool the aqueous layer in an ice bath.

  • Precipitation: Slowly acidify the aqueous solution with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically at pH 4-5).[1][11]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold water to remove inorganic salts.[1]

    • Dry the product in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates a more rapid and efficient synthesis using microwave irradiation.[1]

Materials:

  • Isatin or substituted isatin

  • Appropriate carbonyl compound

  • Potassium hydroxide (33% aqueous solution)

  • Water (deionized)

  • Acetic acid

  • Microwave-safe reaction vessel, microwave reactor, filtration apparatus.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes).[1]

  • Workup: After irradiation, cool the vessel to room temperature and filter the dark solution.

  • Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[1]

  • Isolation: Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[1]

Experimental Workflow

The general workflow for a Pfitzinger reaction, from setup to final product characterization, is outlined below.

Pfitzinger_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Isatin, Base, Carbonyl, Solvent) Heating 2. Heating (Reflux or Microwave) Setup->Heating Monitoring 3. Monitor Progress (TLC) Heating->Monitoring Cooling 4. Cool to RT Monitoring->Cooling SolventRemoval 5. Solvent Removal (Rotary Evaporation) Cooling->SolventRemoval Extraction 6. Aqueous Workup & Extraction SolventRemoval->Extraction Precipitation 7. Acidification & Precipitation Extraction->Precipitation Filtration 8. Filtration & Washing Precipitation->Filtration Drying 9. Drying Filtration->Drying Recrystallization 10. Recrystallization (Optional) Drying->Recrystallization Analysis 11. Characterization (NMR, IR, MS, MP) Recrystallization->Analysis

Caption: General experimental workflow for the Pfitzinger reaction.

Data Presentation: Reaction Yields

The yield of the Pfitzinger reaction is dependent on the specific substrates and reaction conditions employed. The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids.

Isatin DerivativeCarbonyl CompoundBaseConditionsYield (%)Reference
IsatinAcetoneKOHEthanol/Water, Reflux~70%[4]
IsatinButanoneNaOHWater, Reflux, 8h~89%[12]
IsatinMethyl cyclopropyl ketoneKOHEthanol, Reflux81%[13]
α-NaphthisatinAcetoneKOHEthanol/Water, Reflux70%[13]
5-Chloroisatin5,6-dimethoxy indanoneKOHEthanol, Reflux, 16h36%[14]
IsatinAcetophenoneKOHEthanol, Reflux, 18-36hModerate-Good
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHWater, Microwave, 9 minGood[1]
Isatin4-AcetylbiphenylKOHEthanol, Reflux, 24hGood[15]

References

The Doebner-von Miller Synthesis of Quinolines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Synthesis of Bioactive Quinoline Derivatives

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The Doebner-von Miller reaction, a classic acid-catalyzed condensation, provides a versatile and enduring method for the synthesis of substituted quinolines. This document offers detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in the effective application of this important transformation.

Introduction to the Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a powerful tool for the construction of the quinoline ring system, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[1][2][3] This method is a variation of the Skraup synthesis and allows for the preparation of a wide range of substituted quinolines, which are precursors to drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[4][5]

Reaction Mechanism and Key Considerations

The mechanism of the Doebner-von Miller reaction has been a subject of discussion, with a fragmentation-recombination pathway being a prominent proposal.[1] The reaction is initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. Subsequent cyclization and oxidation lead to the aromatic quinoline product.

A primary challenge in the Doebner-von Miller synthesis is the propensity for polymerization of the α,β-unsaturated carbonyl compound under the strong acidic conditions, which can lead to the formation of tar and a reduction in the yield of the desired quinoline.[5][6] Strategies to mitigate this include the slow addition of reagents and the use of biphasic solvent systems.[5]

Experimental Protocols

General Protocol for the Synthesis of 2-Methylquinoline

This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Crotonaldehyde

  • Zinc Chloride

  • Sodium Hydroxide solution (concentrated)

  • Toluene

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, add anhydrous zinc chloride, a Lewis acid catalyst, to facilitate the intramolecular cyclization.[7]

  • Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[6]

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by distillation or column chromatography.

Synthesis of 6-Substituted-2-methylquinolines using a Heterogeneous Catalyst

This protocol utilizes a silver-exchanged Montmorillonite K10 catalyst for a more environmentally benign procedure.

Materials:

  • Substituted Aniline (e.g., p-toluidine, p-anisidine)

  • Crotonaldehyde

  • Silver-exchanged Montmorillonite K10 catalyst

Procedure:

  • In a reaction vessel, combine the substituted aniline (1 mmol), crotonaldehyde (2 mmol), and the Ag(I)-exchanged Montmorillonite K10 catalyst.

  • Heat the solvent-free mixture at 120 °C for the specified time (see Table 2).

  • After cooling, dissolve the reaction mixture in an appropriate organic solvent.

  • Filter the catalyst.

  • The filtrate is then concentrated and the crude product is purified by column chromatography to yield the desired 2-methyl-6-substituted quinoline.

Data Presentation

The following tables summarize quantitative data from various Doebner-von Miller syntheses, highlighting the influence of catalysts, solvents, and substrates on reaction outcomes.

Table 1: Effect of Catalyst and Solvent on the Yield of 2-Carboxy-4-phenylquinoline [8]

EntryCatalyst (mol %)SolventTime (h)Yield (%)
1Hf(OTf)₄ (10)Dichloromethane4818
2TFA (1 equiv)Dichloromethane2446
3TFA (1 equiv)Toluene2433
4TFATFA1261
5Formic AcidFormic Acid1276

Reaction of 2,3-dimethylaniline and (3E)-2-oxo-4-phenylbut-3-enoate methyl ester.

Table 2: Synthesis of Substituted Quinolines using Ag(I)-exchanged Montmorillonite K10

EntryAnilineα,β-Unsaturated AldehydeTime (h)Yield (%)
1AnilineCrotonaldehyde385
2p-ToluidineCrotonaldehyde389
3p-AnisidineCrotonaldehyde382
4p-ChloroanilineCrotonaldehyde375
5p-BromoanilineCrotonaldehyde372
6AnilineCinnamaldehyde380
7p-ToluidineCinnamaldehyde384

Visualizations

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the Doebner-von Miller synthesis.

Doebner_von_Miller_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration & Oxidation Aniline Aniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 + Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Aromatic Substitution Dihydroquinoline Dihydroquinoline Intermediate2->Dihydroquinoline - H₂O Quinoline Quinoline Derivative Dihydroquinoline->Quinoline Oxidation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Aniline and Acid Heating Heat to Reflux Reactants->Heating Addition Slow Addition of α,β-Unsaturated Carbonyl Heating->Addition Reflux Continued Reflux with Catalyst Addition->Reflux Cooldown Cool Reaction Mixture Reflux->Cooldown Neutralize Neutralize with Base Cooldown->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography or Distillation Dry->Purify Product Final Quinoline Product Purify->Product

References

Application Notes and Protocols for the Suzuki Coupling Synthesis of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides represent a class of compounds with significant potential in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of diverse aryl and heteroaryl moieties at the 6-position via the Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents. Notably, certain quinoline-4-carboxamide derivatives have been identified as inhibitors of the STAT3 signaling pathway, a key regulator of cell growth, proliferation, and apoptosis that is often dysregulated in cancer.[1] This document provides a detailed protocol for the synthesis of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides using a palladium-catalyzed Suzuki coupling reaction, along with data presentation and visualizations to guide researchers in this synthetic endeavor.

Experimental Protocols

Synthesis of 6-bromo-N,2-diphenylquinoline-4-carboxamide (Starting Material)

The synthesis of the key intermediate, 6-bromo-N,2-diphenylquinoline-4-carboxamide, can be achieved through a multi-step sequence starting from commercially available materials. A plausible route involves the Pfitzinger reaction to construct the quinoline core, followed by amidation.

Protocol for 6-bromo-2-phenylquinoline-4-carboxylic acid:

  • In a round-bottom flask, combine 5-bromoisatin (1.0 equiv) and acetophenone (1.2 equiv) in ethanol.

  • Add a solution of potassium hydroxide (3.0 equiv) in water.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.

  • Filter the solid, wash with water, and dry to afford 6-bromo-2-phenylquinoline-4-carboxylic acid.

Protocol for 6-bromo-N,2-diphenylquinoline-4-carboxamide:

  • Suspend 6-bromo-2-phenylquinoline-4-carboxylic acid (1.0 equiv) in thionyl chloride (10 equiv) and add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous dichloromethane and cool in an ice bath.

  • Add aniline (1.1 equiv) and triethylamine (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-N,2-diphenylquinoline-4-carboxamide.

General Protocol for Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-N,2-diphenylquinoline-4-carboxamide with various aryl and heteroaryl boronic acids.

Materials:

  • 6-bromo-N,2-diphenylquinoline-4-carboxamide

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-N,2-diphenylquinoline-4-carboxamide (1.0 equiv), the respective aryl/heteroaryl boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (3 mol%) to the flask under the inert atmosphere.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of a 6-halo-quinoline derivative with various aryl and heteroaryl boronic acids, based on literature reports for analogous systems. Actual yields for the target N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides may vary depending on the specific substrate and optimized reaction conditions.

EntryAryl/Heteroaryl Boronic AcidProductRepresentative Yield (%)
1Phenylboronic acidN,2-diphenyl-6-phenylquinoline-4-carboxamide85-95
24-Methoxyphenylboronic acidN,2-diphenyl-6-(4-methoxyphenyl)quinoline-4-carboxamide80-92
34-Chlorophenylboronic acidN,2-diphenyl-6-(4-chlorophenyl)quinoline-4-carboxamide75-88
4Pyridin-3-ylboronic acidN,2-diphenyl-6-(pyridin-3-yl)quinoline-4-carboxamide60-75
5Thiophen-2-ylboronic acidN,2-diphenyl-6-(thiophen-2-yl)quinoline-4-carboxamide65-80

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Starting Material Preparation cluster_suzuki Suzuki Coupling Reaction cluster_workup Workup and Purification Pfitzinger Pfitzinger Reaction (5-bromoisatin + acetophenone) Amidation Amidation (Aniline) Pfitzinger->Amidation Start_Mat 6-bromo-N,2-diphenyl- quinoline-4-carboxamide Amidation->Start_Mat Reactants Reactants: - 6-bromo-N,2-diphenylquinoline-4-carboxamide - Aryl/Heteroaryl Boronic Acid - Base (e.g., K2CO3) Start_Mat->Reactants Reaction Reaction (80-100 °C, 12-24h) Reactants->Reaction Catalyst Catalyst: Pd(PPh3)4 Catalyst->Reaction Solvent Solvent: 1,4-dioxane/water Solvent->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product N,2-diphenyl-6-(aryl/heteroaryl)- quinoline-4-carboxamide Purification->Final_Product

Caption: Workflow for the synthesis of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Final Product) reductive_elimination->product r1x R1-X (6-bromo-quinoline) r1x->oxidative_addition r2b R2-B(OH)2 (Aryl/Heteroaryl Boronic Acid) r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

STAT3 Signaling Pathway Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes DNA DNA Dimer->DNA binds cluster_nucleus cluster_nucleus Dimer->cluster_nucleus translocates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Inhibitor N,2-diphenyl-6-(aryl/heteroaryl) quinoline-4-carboxamide Inhibitor->STAT3_active Inhibits phosphorylation/ dimerization

Caption: Inhibition of the STAT3 signaling pathway by quinoline-4-carboxamide derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Quinoline-4-Carbothioamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of quinoline-4-carbothioamide libraries, a promising class of heterocyclic compounds with potential therapeutic applications in oncology and infectious diseases. The protocols outlined below are designed to facilitate the identification of novel lead compounds by providing clear, step-by-step instructions for cell-based and biochemical assays.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. The substitution of the carboxamide with a carbothioamide group can significantly alter the compound's physicochemical properties, potentially leading to novel mechanisms of action and improved therapeutic profiles. High-throughput screening provides an efficient means to evaluate large libraries of these compounds against various biological targets and cellular models.

This document details protocols for two primary HTS approaches for this compound libraries: a cell-based phenotypic screen to assess anticancer activity and a biochemical assay for targeted enzyme inhibition.

Section 1: Phenotypic Screening of Quinoline-4-Carbothioamides for Anticancer Activity

Phenotypic screening in a high-throughput format is a powerful approach to identify compounds that exert a desired effect on whole cells, such as inhibiting cancer cell proliferation. This method is advantageous as it does not require prior knowledge of a specific molecular target.

Application Note: Cell-Based Antiproliferative Assay

This assay is designed to identify this compound compounds that inhibit the growth of cancer cell lines. The protocol is optimized for a 384-well plate format to maximize throughput. The human breast cancer cell line MCF-7 is used as an example, but the protocol can be adapted for other adherent cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • This compound compound library (dissolved in DMSO)

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling systems

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count MCF-7 cells.

    • Dilute the cells in culture medium to a final concentration of 2.5 x 104 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a master plate of the this compound library with compounds diluted to the desired screening concentration (e.g., 10 µM) in culture medium.

    • Using an automated liquid handler, transfer 10 µL of the compound solution to the corresponding wells of the cell plate.

    • Include appropriate controls:

      • Negative Control (Vehicle): Wells with cells treated with DMSO at the same final concentration as the compound wells.

      • Positive Control (Staurosporine): Wells with cells treated with a known cytotoxic agent (e.g., 1 µM staurosporine).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 50 µL of solubilization solution to each well.

    • Incubate the plate at 37°C for an additional 4 hours, or until the formazan crystals are fully dissolved.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound-treated well relative to the vehicle control.

    • Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Data Presentation

Table 1: Illustrative Antiproliferative Activity of Quinoline Derivatives against MCF-7 Cells

Compound IDConcentration (µM)% InhibitionIC50 (µM)
QCT-0011085.21.5
QCT-0021012.5> 50
QCT-0031092.10.8
Staurosporine199.80.01

Experimental Workflow Diagram

HTS_Anticancer_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed MCF-7 cells in 384-well plates Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Add_Compounds Add this compound library compounds (10 µM) Incubate_24h->Add_Compounds Add_Controls Add Vehicle (DMSO) and Positive (Staurosporine) controls Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_Controls->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h_MTT Incubate for 4h Add_MTT->Incubate_4h_MTT Add_Solubilizer Add Solubilization Solution Incubate_4h_MTT->Add_Solubilizer Incubate_4h_Sol Incubate for 4h Add_Solubilizer->Incubate_4h_Sol Read_Absorbance Read Absorbance at 570 nm Incubate_4h_Sol->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Identify_Hits Identify Hits (<50% Viability) Calculate_Viability->Identify_Hits

Caption: High-throughput screening workflow for anticancer activity.

Section 2: Biochemical Screening for Kinase Inhibitors

Many quinoline derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[4] This section describes a generic biochemical assay to screen for this compound inhibitors of a specific protein kinase, for example, the Epidermal Growth Factor Receptor (EGFR).

Application Note: EGFR Kinase Inhibition Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity in a high-throughput format. The assay measures the phosphorylation of a substrate peptide by the kinase.

Experimental Protocol: TR-FRET Kinase Assay

Materials:

  • This compound compound library (dissolved in DMSO)

  • Recombinant human EGFR kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Kinase reaction buffer

  • 384-well low-volume white microplates

  • Automated liquid handling systems

  • TR-FRET-compatible microplate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer approximately 50 nL of each compound from the library source plates to the 384-well assay plates.

    • Include wells for positive controls (no inhibition, DMSO only) and negative controls (no enzyme).

  • Kinase Reaction:

    • Prepare a master mix containing the EGFR kinase and the biotinylated substrate peptide in the kinase reaction buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore in a suitable buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

    • Calculate the ratio of the acceptor and donor emission signals.

    • Determine the percent inhibition for each compound relative to the positive and negative controls.

    • Hits are identified as compounds that exhibit inhibition above a defined threshold (e.g., >50%).

Data Presentation

Table 2: Illustrative EGFR Kinase Inhibitory Activity of Quinoline Derivatives

Compound IDConcentration (µM)% InhibitionIC50 (µM)
QCT-004195.30.05
QCT-005125.15.2
QCT-006188.90.12
Erlotinib198.70.002

Biochemical Assay Workflow Diagram

HTS_Biochemical_Workflow Compound_Plating Dispense Compounds into 384-well plate Add_Enzyme_Substrate Add Kinase and Substrate Compound_Plating->Add_Enzyme_Substrate Pre_Incubate Pre-incubate for 15 min Add_Enzyme_Substrate->Pre_Incubate Add_ATP Initiate reaction with ATP Pre_Incubate->Add_ATP Incubate_Reaction Incubate for 60 min Add_ATP->Incubate_Reaction Add_Detection_Reagents Add TR-FRET Detection Reagents Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate for 60 min Add_Detection_Reagents->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Data_Analysis Calculate % Inhibition and Identify Hits Read_Plate->Data_Analysis

Caption: Workflow for a TR-FRET based biochemical kinase assay.

Section 3: Signaling Pathway Diagrams

Understanding the cellular pathways modulated by hit compounds is crucial for mechanism-of-action studies. Below are diagrams of two key pathways often targeted by quinoline derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[5] Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt Akt->Transcription Regulation Proliferation Proliferation Transcription->Proliferation Leads to

Caption: Simplified EGFR signaling cascade.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The intrinsic pathway is initiated by cellular stress and is regulated by the BCL-2 family of proteins.[6][7]

Intrinsic_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm Cellular_Stress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bcl2 Bcl-2 Bcl2->Bax_Bak Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the intrinsic apoptosis pathway.

References

Application Notes and Protocols: In Vitro Anticancer Activity of Quinoline-4-carbothioamide Against Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for assessing the in vitro anticancer activity of Quinoline-4-carbothioamide against common breast cancer cell lines, such as MCF-7 and MDA-MB-231. The methodologies outlined below are standard procedures for determining cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] The quinoline scaffold is a key component in several approved anticancer drugs and numerous clinical candidates, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1] this compound, a specific derivative, is investigated here for its potential to inhibit the proliferation of breast cancer cells. This document outlines the necessary protocols to evaluate its efficacy and elucidate its mechanism of action in vitro.

Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro anticancer activity of this compound against two representative breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). This data is representative of typical findings for active quinoline compounds.[3][4][5][6]

Table 1: Cytotoxicity of this compound

Cell LineCompoundIC₅₀ (µM) after 48h
MCF-7This compound8.5 ± 0.7
Doxorubicin (Control)1.2 ± 0.2
MDA-MB-231This compound5.2 ± 0.5
Doxorubicin (Control)0.8 ± 0.1

Table 2: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound (24h)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)55.3 ± 2.128.1 ± 1.516.6 ± 1.8
This compound (5 µM)40.1 ± 1.925.5 ± 1.334.4 ± 2.5

Table 3: Apoptosis Induction in MDA-MB-231 Cells Treated with this compound (48h)

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (DMSO)95.1 ± 1.22.5 ± 0.42.4 ± 0.3
This compound (5 µM)65.8 ± 2.520.3 ± 1.813.9 ± 1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of breast cancer cells by 50% (IC₅₀). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8][9][10]

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle progression of breast cancer cells.[11][12][13][14][15]

Materials:

  • Breast cancer cells

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat the cells with this compound at the desired concentration (e.g., IC₅₀) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.[16][17][18]

Materials:

  • Breast cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to investigate the molecular mechanism of apoptosis induced by this compound by examining the expression levels of key apoptotic proteins.[19][20][21][22][23]

Materials:

  • Breast cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for 48 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway for the anticancer activity of this compound.

experimental_workflow cluster_viability Cell Viability cluster_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay cluster_western Western Blot seed_cells_mtt Seed Breast Cancer Cells (96-well plate) treat_mtt Treat with This compound seed_cells_mtt->treat_mtt mtt_assay MTT Assay treat_mtt->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance ic50 Calculate IC50 read_absorbance->ic50 seed_cells_cycle Seed Breast Cancer Cells (6-well plate) treat_cycle Treat with This compound seed_cells_cycle->treat_cycle harvest_fix Harvest & Fix Cells (70% Ethanol) treat_cycle->harvest_fix pi_stain PI Staining harvest_fix->pi_stain flow_cytometry_cycle Flow Cytometry Analysis pi_stain->flow_cytometry_cycle seed_cells_apop Seed Breast Cancer Cells (6-well plate) treat_apop Treat with This compound seed_cells_apop->treat_apop harvest_stain Harvest & Stain (Annexin V/PI) treat_apop->harvest_stain flow_cytometry_apop Flow Cytometry Analysis harvest_stain->flow_cytometry_apop seed_cells_wb Seed Breast Cancer Cells (6-well plate) treat_wb Treat with This compound seed_cells_wb->treat_wb protein_extraction Protein Extraction & Quantification treat_wb->protein_extraction sds_page SDS-PAGE & Transfer protein_extraction->sds_page immunoblotting Immunoblotting sds_page->immunoblotting detection Detection immunoblotting->detection

Caption: Experimental workflow for in vitro anticancer activity testing.

signaling_pathway Q4C This compound Bcl2 Bcl-2 (Anti-apoptotic) Q4C->Bcl2 inhibits G2M_Arrest G2/M Cell Cycle Arrest Q4C->G2M_Arrest Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Evaluating the Antimalarial Efficacy of Quinoline-4-Carboxamides Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antarial efficacy of Quinoline-4-Carboxamide derivatives, a promising class of compounds targeting Plasmodium falciparum. The data and methodologies presented are based on published studies of lead compounds within this class, offering a robust framework for preclinical evaluation.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Quinoline-based compounds have historically been a cornerstone of antimalarial chemotherapy. A notable advancement in this area is the development of Quinoline-4-Carboxamides, which have demonstrated potent activity against multiple life-cycle stages of the parasite.[1] A key lead compound in this series, DDD107498, has been shown to act via a novel mechanism: the inhibition of the parasite's translation elongation factor 2 (PfEF2), a crucial component of protein synthesis.[1][2][3][4] This unique mode of action makes this compound class a valuable candidate for further investigation and development, particularly against drug-resistant parasite strains.

These notes will guide researchers through the essential in vitro and in vivo assays required to characterize the antimalarial efficacy of novel Quinoline-4-Carboxamide analogs.

Data Presentation

The following tables summarize the efficacy and cytotoxicity data for a representative lead Quinoline-4-Carboxamide compound, based on published findings.[1][2][4]

Table 1: In Vitro Efficacy and Cytotoxicity of a Lead Quinoline-4-Carboxamide

Compound IDP. falciparum StrainAssay TypeIC50 (nM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
Hit Compound 13D7 (Chloroquine-sensitive)SYBR Green I120MRC-5 (Human lung fibroblast)>12>100
Optimized Compound 253D7 (Chloroquine-sensitive)SYBR Green I70MRC-5 (Human lung fibroblast)Not explicitly stated, but described as having excellent selectivity>100

Table 2: In Vivo Efficacy of a Lead Quinoline-4-Carboxamide

Compound IDAnimal ModelPlasmodium SpeciesDosing RegimenEfficacy EndpointResult
Optimized Compound 25MouseP. berghei30 mg/kg, oral, once daily for 4 daysParasitemia Reduction93% reduction
Potent AnalogsMouseP. bergheiOral, once daily for 4 daysED90< 1 mg/kg

Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) maintained in continuous culture.

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and Albumax II or human serum).

  • Human erythrocytes (O+).

  • Test compounds (dissolved in DMSO).

  • SYBR Green I dye (10,000x stock in DMSO).

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2%.

  • Serially dilute the test compounds in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control (e.g., Chloroquine).

  • Add 100 µL of the parasite culture to each well containing 100 µL of the diluted compounds.

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • After incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.

  • Carefully remove 100 µL of the culture medium from each well.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of test compounds against a mammalian cell line (e.g., MRC-5 or HepG2).

Materials:

  • Mammalian cell line (e.g., MRC-5).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Test compounds (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 values by plotting the percentage of cell viability against the log of the drug concentration.

Protocol 3: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

Objective: To evaluate the in vivo antimalarial activity of test compounds in a murine malaria model (P. berghei).

Materials:

  • Plasmodium berghei (ANKA strain).

  • Mice (e.g., BALB/c or Swiss albino).

  • Test compounds formulated for oral administration.

  • Vehicle control.

  • Positive control drug (e.g., Chloroquine).

  • Giemsa stain.

  • Microscope.

Procedure:

  • Infect mice intravenously with ~1x10^7 P. berghei-parasitized red blood cells on Day 0.

  • Randomly group the infected mice (n=5 per group).

  • Two hours post-infection, administer the first dose of the test compound or vehicle control orally.

  • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average parasitemia for each group and determine the percentage of parasite growth suppression relative to the vehicle-treated control group.

  • The ED90 (effective dose that suppresses parasitemia by 90%) can be determined by testing a range of doses and using dose-response analysis.

Visualizations

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for the Quinoline-4-Carboxamide class of compounds is the inhibition of protein synthesis in P. falciparum through the specific targeting of translation elongation factor 2 (PfEF2).[1][2][3][4] PfEF2 is essential for the translocation step of polypeptide chain elongation on the ribosome. By inhibiting PfEF2, these compounds effectively halt the production of vital proteins, leading to parasite death.

cluster_ribosome Ribosome Ribosome Ribosome-mRNA Complex Protein Protein Synthesis (Polypeptide Chain) Ribosome->Protein Elongation A_site A-site (Aminoacyl-tRNA) P_site P-site (Peptidyl-tRNA) A_site->P_site Peptide Bond Formation E_site E-site (Exit) P_site->E_site Translocation PfEF2 PfEF2 (Translation Elongation Factor 2) PfEF2->P_site Mediates Translocation GTP GTP GTP->PfEF2 Hydrolysis provides energy Q4C Quinoline-4-Carboxamide Q4C->PfEF2 Inhibition Death Parasite Death

Caption: Inhibition of PfEF2 by Quinoline-4-Carboxamide disrupts ribosomal translocation, halting protein synthesis.

Experimental Workflow for Efficacy Evaluation

The evaluation of a novel antimalarial compound follows a logical progression from in vitro activity and toxicity screening to in vivo efficacy assessment.

start Start: New Quinoline-4-Carboxamide Analog in_vitro In Vitro Antiplasmodial Assay (P. falciparum) start->in_vitro cytotox In Vitro Cytotoxicity Assay (Mammalian Cells) start->cytotox decision1 Potent (low nM IC50)? High Selectivity Index? in_vitro->decision1 cytotox->decision1 in_vivo In Vivo Efficacy Study (P. berghei Mouse Model) decision1->in_vivo Yes stop Stop: Low Efficacy or High Toxicity decision1->stop No decision2 Significant Parasitemia Reduction? in_vivo->decision2 decision2->stop No proceed Proceed to Advanced Preclinical Development decision2->proceed Yes

Caption: A streamlined workflow for the evaluation of Quinoline-4-Carboxamide antimalarial efficacy.

References

Application Notes and Protocols: Quinoline-4-carbothioamide and its Analogs as Corrosion Inhibitors for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the evaluation of quinoline- 4-carbothioamide and its structural analogs as corrosion inhibitors for mild steel in acidic environments. Due to a scarcity of published experimental data specifically for quinoline-4-carbothioamide, this guide utilizes data from closely related quinoline derivatives, such as various quinoline-carboxamides, to serve as a representative model for experimental design, data interpretation, and mechanistic understanding. The protocols herein are intended to guide researchers in the systematic evaluation of novel quinoline-based compounds for anti-corrosion applications.

Introduction

The corrosion of mild steel in acidic media is a significant industrial challenge, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Quinoline and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of the nitrogen heteroatom and the planar quinoline ring, which facilitate strong adsorption onto the metal surface. These compounds can act as a physical barrier and/or interfere with the electrochemical processes of corrosion.

This compound, with its additional sulfur and nitrogen atoms in the thioamide functional group, is a molecule of high interest for corrosion inhibition. The presence of these heteroatoms with lone pair electrons is expected to enhance the molecule's ability to coordinate with the vacant d-orbitals of iron on the steel surface, thereby providing superior inhibition efficiency. This document outlines the standard methodologies to quantify the inhibitory effect of such compounds.

Synthesis of Quinoline-4-carboxamide Derivatives

A general and common method for the synthesis of quinoline-4-carboxamides is the Pfitzinger reaction. This involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. The resulting quinoline-4-carboxylic acid can then be coupled with an appropriate amine to yield the desired carboxamide.[1]

A typical two-step synthesis procedure is as follows:

  • Synthesis of Quinoline-4-carboxylic Acid: An appropriate isatin is reacted with a compound containing an active methylene group (e.g., 1-(p-tolyl)ethanone) in the presence of a base like potassium hydroxide in a suitable solvent system (e.g., ethanol/water). The reaction mixture is heated, often under microwave irradiation, to afford the corresponding quinoline-4-carboxylic acid.[1]

  • Amide Coupling: The synthesized quinoline-4-carboxylic acid is then coupled with a desired amine using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a solvent like Dimethylformamide (DMF) to produce the final quinoline-4-carboxamide derivative.[1]

To synthesize this compound, a thionating agent like Lawesson's reagent could potentially be used to convert the corresponding carboxamide to the thioamide, or a synthetic route starting from a thioamide precursor could be devised.

Experimental Protocols for Corrosion Inhibition Studies

The following protocols are standard methods used to evaluate the performance of corrosion inhibitors.

Materials and Preparation
  • Mild Steel Coupons: Rectangular coupons of mild steel with a typical composition (wt%) of C (0.21%), Si (0.38%), Mn (0.05%), P (0.09%), S (0.05%), Al (0.01%), and the remainder Fe are used.[2]

  • Surface Preparation: Before each experiment, the mild steel coupons are mechanically polished using a series of emery papers of decreasing grit size (e.g., 120, 600, 1200 grit), rinsed with double-distilled water, degreased with acetone in an ultrasonic bath, and finally dried.[3][4]

  • Corrosive Medium: A 1 M Hydrochloric acid (HCl) solution is typically prepared by diluting analytical grade HCl (e.g., 37%) with double-distilled water.[2][5]

  • Inhibitor Solutions: Stock solutions of the quinoline derivative are prepared, and various concentrations are made by diluting the stock solution in the 1 M HCl.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Weigh the prepared mild steel coupons accurately using an analytical balance (±0.1 mg).

  • Immerse the coupons in beakers containing 1 M HCl with and without different concentrations of the inhibitor.

  • Maintain the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, rinse them with distilled water, clean them with a soft brush, dry them, and re-weigh them accurately.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following equations:

    • Corrosion Rate (CR) (g cm⁻² h⁻¹): CR = (W_initial - W_final) / (A * t) where W_initial and W_final are the initial and final weights of the coupon, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical methods provide insights into the mechanism of corrosion inhibition. These are typically performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

This technique determines the effect of the inhibitor on the anodic and cathodic reactions.

  • Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).

  • Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

  • Calculate the inhibition efficiency (%IE) using the following equation:

    • Inhibition Efficiency (%IE): %IE = [(I_corr_uninhibited - I_corr_inhibited) / I_corr_uninhibited] * 100 where I_corr_uninhibited and I_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-solution interface.

  • After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).

  • The Nyquist plot for mild steel in acidic media typically shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

  • Fit the impedance data to an appropriate equivalent electrical circuit to model the corrosion process and extract parameters like R_ct and the double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (%IE) using the following equation:

    • Inhibition Efficiency (%IE): %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100 where R_ct_uninhibited and R_ct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Data Presentation

The following tables present representative quantitative data for quinoline derivatives as corrosion inhibitors for mild steel in 1 M HCl. This data is intended to be illustrative of the results that might be obtained when studying this compound.

Table 1: Representative Weight Loss Data for a Quinoline Derivative

Inhibitor Conc. (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)1.25-
1 x 10⁻⁵0.4564.0
5 x 10⁻⁵0.2877.6
1 x 10⁻⁴0.1885.6
5 x 10⁻⁴0.1191.2

Data is hypothetical and based on typical values found in the literature for similar compounds.

Table 2: Representative Potentiodynamic Polarization Data for a Quinoline Derivative

Inhibitor Conc. (M)E_corr (mV vs. SCE)I_corr (µA cm⁻²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-48055075120-
1 x 10⁻⁵-4751987211564.0
5 x 10⁻⁵-4721217011278.0
1 x 10⁻⁴-468776811086.0
5 x 10⁻⁴-465446510892.0

Data is hypothetical and based on typical values found in the literature for similar compounds.

Table 3: Representative Electrochemical Impedance Spectroscopy Data for a Quinoline Derivative

Inhibitor Conc. (M)R_ct (Ω cm²)C_dl (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)50200-
1 x 10⁻⁵14012064.3
5 x 10⁻⁵2309578.3
1 x 10⁻⁴3607086.1
5 x 10⁻⁴5805591.4

Data is hypothetical and based on typical values found in the literature for similar compounds.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis prep_steel Mild Steel Coupon Preparation (Polishing, Cleaning, Drying) weight_loss Weight Loss Measurement prep_steel->weight_loss electrochemical Electrochemical Measurements prep_steel->electrochemical prep_solution Preparation of 1M HCl and Inhibitor Solutions prep_solution->weight_loss prep_solution->electrochemical calc_cr_ie Calculate Corrosion Rate and Inhibition Efficiency weight_loss->calc_cr_ie pdp Potentiodynamic Polarization electrochemical->pdp eis Electrochemical Impedance Spectroscopy electrochemical->eis tafel_analysis Tafel Extrapolation (I_corr, E_corr) pdp->tafel_analysis eis_fitting EIS Data Fitting (R_ct, C_dl) eis->eis_fitting surface_analysis Surface Characterization (SEM, AFM, XPS) calc_cr_ie->surface_analysis tafel_analysis->calc_cr_ie eis_fitting->calc_cr_ie

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Mechanism of Inhibition

G Proposed Adsorption Mechanism of this compound on Mild Steel cluster_solution Acidic Solution (1M HCl) cluster_surface Mild Steel Surface (Fe) cluster_adsorption Adsorption & Film Formation inhibitor This compound N S Lone Pair Electrons fe_surface Fe (d-orbitals) inhibitor:n->fe_surface Chemisorption (N, S coordination) inhibitor->fe_surface Physisorption (Electrostatic interaction) h_plus H⁺ cl_minus Cl⁻ adsorbed_inhibitor Adsorbed Inhibitor Film fe_surface->adsorbed_inhibitor Forms Protective Layer adsorbed_inhibitor->h_plus Blocks H⁺ attack adsorbed_inhibitor->cl_minus Repels Cl⁻ ions

Caption: Proposed adsorption mechanism on a steel surface.

Conclusion

While specific experimental data for this compound as a corrosion inhibitor is not widely available in current literature, the protocols and representative data presented here for analogous quinoline derivatives provide a robust framework for its evaluation. The presence of the thioamide group is anticipated to enhance the inhibitory properties compared to simple quinoline or quinoline-carboxamide. The methodologies described will enable researchers to systematically investigate its efficacy and mechanism of action, contributing to the development of new, effective corrosion inhibitors.

References

Application Notes and Protocols for Determining the Cytotoxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of quinoline derivatives. Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] Accurate assessment of their cytotoxic effects is a critical step in the drug discovery and development process.

A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline derivatives, the most commonly utilized assays include those that measure metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and the induction of apoptosis.[1] Understanding the underlying mechanisms of cytotoxicity, such as the activation of specific signaling pathways, is also crucial for the development of targeted cancer therapies.[1]

Data Presentation: Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%.[2] The following tables summarize the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as reported in the literature.

Compound/DerivativeCell LineIC50 (µM)Incubation Time (h)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.548[1]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12Not Specified[1]
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa (Cervical)IC30: Not Specified72/96[2]
Quinolone & Quinoline DerivativesHeLa, MCF-7, K-562>100 (for some)24[3]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01-77.67 (%)Not Specified[4]
4-quinoline substituted aminopyrimidineU251, PC-3, K562, HCT-15, MCF7, SK-LU-1Not SpecifiedNot Specified[4]
Thiosemicarbazones based quinolineHCT116 (Colon)Not SpecifiedNot Specified[4]
7-[(pyridin-4-yl)methoxy]quinolineNot Specified0.1, 1, 10, 50, 10048-72[5]
Quinazoline Schiff bases 1 & 2MCF-7 (Breast)6.246 x 10⁻⁶ & 5.910 x 10⁻⁶ mol/L72[6]
Poly-functionalised dihydropyridine quinoline compounds (A2, A4, A8)A549 (Lung)Dose-dependent toxicityNot Specified[7]
IND-2PC-3 (Prostate), DU-145 (Prostate)3 & 3.572[8]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of quinoline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][9] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[1]

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Quinoline Derivatives incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize incubate4 Incubate (Overnight) solubilize->incubate4 read Measure Absorbance (570 nm) incubate4->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with quinoline derivatives as described for the MTT assay. [10]Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only). [11]2. Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [10]5. Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. [1]Several assays can be used to detect and quantify apoptosis induced by quinoline derivatives.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity. [5] Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time. [1]2. Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. [1]3. Washing: Wash the cells twice with cold PBS. [1]4. Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. [1]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension. [1]6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [1]7. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. [1]

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. [5]This assay measures their activity using a substrate that produces a luminescent or fluorescent signal upon cleavage.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases\n(Caspase-3/7) Executioner Caspases (Caspase-3/7) Caspase-8->Executioner Caspases\n(Caspase-3/7) DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases\n(Caspase-3/7) Quinoline Derivative Quinoline Derivative Quinoline Derivative->Death Ligand Quinoline Derivative->DNA Damage Apoptosis Apoptosis Executioner Caspases\n(Caspase-3/7)->Apoptosis

References

Application Notes and Protocols for Molecular Docking of Quinoline-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies of Quinoline-4-carbothioamide and its derivatives with various protein targets implicated in cancer, HIV, and malaria. The protocols outlined below are based on established methodologies and offer a step-by-step workflow from protein and ligand preparation to docking simulation and result analysis.

Overview of this compound and its Therapeutic Potential

Quinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents.[1] this compound, a specific derivative, has shown promise in various therapeutic areas due to its potential to interact with key biological targets. Molecular docking is a powerful computational tool to predict the binding affinities and interaction patterns of these compounds, guiding the synthesis and development of more potent inhibitors.[1]

Target Proteins for Molecular Docking

A variety of protein targets have been investigated for their interaction with quinoline derivatives. These include enzymes and receptors involved in critical cellular pathways.

  • Anticancer Targets:

    • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[2][3]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5]

    • Topoisomerase I & II: Enzymes that are critical for managing DNA topology during replication and transcription. Their inhibition can lead to cancer cell death.[6][7]

    • Carbonic Anhydrase (CA): Involved in pH regulation and biosynthetic processes that can be exploited by cancer cells.

  • Anti-HIV Target:

    • HIV Reverse Transcriptase (RT): An essential enzyme for the replication of the HIV virus.[8][9]

  • Antimalarial Target:

    • Plasmodium falciparum Elongation Factor 2 (PfEF2): A novel target crucial for protein synthesis in the malaria parasite.

Quantitative Docking Data

The following tables summarize the docking scores of various quinoline derivatives against their respective protein targets, as reported in the literature. Docking scores are typically reported in kcal/mol, with more negative values indicating a higher predicted binding affinity.

Table 1: Docking Scores of Quinoline Derivatives against Anticancer Targets

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
Quinazoline-based thiazole derivative (Compound 4i)EGFR6LUDNot Specified-8.49[2]
2-Arylquinoline (Compound 20c)EGFRNot SpecifiedNot SpecifiedNot Specified[10]
2-Arylquinoline (Compound 20e)EGFRNot SpecifiedNot SpecifiedNot Specified[10]
Quinolyl-thienyl chalcone (Compound 19)VEGFR-2Not SpecifiedNot SpecifiedNot Specified[5]
Quinoline derivative (Compound 13)Topoisomerase INot SpecifiedNot SpecifiedNot Specified[6]
Fluoroquinolone (Ofloxacin)Topoisomerase IIα4FM9AutoDock ToolsNot Specified[11]
Fluoroquinolone (Moxifloxacin)Topoisomerase IIα4FM9AutoDock Tools-7.7[11]

Table 2: Docking Scores of Quinoline Derivatives against Anti-HIV Target

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
Pyrazoline-containing quinoline (Compound 4)HIV Reverse Transcriptase4I2PGlide-10.675[8]
Pyrimidine-containing quinoline (Compound 5)HIV Reverse Transcriptase4I2PGlide-10.38[8]
Quinoline derivative (Compound 6)HIV Reverse Transcriptase3MECDiscovery StudioNot Specified[9]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2PGlide-8.56[1]
Elvitegravir (Standard)HIV Reverse Transcriptase4I2PGlide-8.57[8]

Table 3: Docking Scores of Quinoline Derivatives against Antimalarial Target

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
6-Fluoroquinoline (Compound 5)P. falciparum eEF2ModelledNot Specified-10.700[12]
DDD107498P. falciparum eEF2ModelledNot Specified-9.900[12]

Experimental Protocols for Molecular Docking

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound using AutoDock Vina, a widely used and validated open-source docking program.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files. (e.g., AutoDockTools)

  • AutoDock Vina: The molecular docking engine.

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.

Protocol: Molecular Docking with AutoDock Vina

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., PDB ID: 4I2P for HIV Reverse Transcriptase).

  • Clean the Protein: Open the PDB file in AutoDockTools. Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Compute Charges: Add Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format. This format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem or ZINC. Alternatively, sketch the 2D structure and convert it to 3D using a molecule editor.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94. This can be done using software like Avogadro or the PRODRG server.

  • Set Torsion Angles: In AutoDockTools, define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format.

Step 3: Grid Box Generation

  • Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the PDB structure or through literature review.

  • Define the Grid Box: In AutoDockTools, define a grid box that encompasses the entire binding site. The size and center of the grid are crucial parameters. For a known binding site, a smaller, focused grid is appropriate. For blind docking, the grid should cover the entire protein surface.

    • Example Grid Parameters (for a focused docking):

      • center_x, center_y, center_z: Coordinates of the center of the binding site.

      • size_x, size_y, size_z: Dimensions of the grid box in Angstroms (e.g., 25 x 25 x 25 Å).

Step 4: Docking Simulation

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

Step 5: Analysis of Results

  • Examine the Log File: The log file (log.txt) contains the binding affinity scores (in kcal/mol) and the root-mean-square deviation (RMSD) values for the predicted binding poses.

  • Visualize Docking Poses: Open the output file (results.pdbqt) and the protein PDBQT file in a visualization software like PyMOL or Chimera.

  • Analyze Interactions: Analyze the interactions between the ligand and the protein for the best-scoring poses. Identify hydrogen bonds, hydrophobic interactions, and other key interactions with the amino acid residues in the binding pocket.

  • Compare with Known Inhibitors: If available, compare the binding mode and interactions of your ligand with that of a known inhibitor to validate your results.

Visualizations

Generalized Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (e.g., PubChem) docking Run AutoDock Vina ligand_prep->docking grid_gen->docking results Analyze Docking Scores (Binding Affinity) docking->results visualization Visualize Interactions (PyMOL/Chimera) results->visualization EGFR_pathway ligand EGF Ligand EGFR EGFR ligand->EGFR downstream Downstream Signaling (e.g., RAS/RAF/MEK) EGFR->downstream quinoline This compound quinoline->inhibition inhibition->EGFR proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

References

Techniques for purifying quinoline compounds after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Purification of Synthesized Quinoline Derivatives

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure found in a wide array of pharmaceuticals.[1] Ensuring the purity of synthesized quinoline compounds is a critical step that directly impacts the reliability of experimental results and the safety and efficacy of potential drug candidates.[2] This document provides a detailed comparison of common purification techniques, supported by experimental protocols and data to aid in the selection of the most appropriate method for a given application.

Core Purification Techniques

The choice of purification method depends on several factors, including the physicochemical properties of the quinoline derivative and its impurities, the scale of the synthesis, and the desired final purity. The most common techniques employed are distillation, crystallization, extraction, and chromatography.[3]

Distillation

Distillation is a robust and scalable method, particularly effective for separating quinoline from non-volatile impurities or compounds with significantly different boiling points.[3] It is often used for the initial purification of crude quinoline.

Crystallization

Crystallization is a powerful technique for achieving very high purity, as the crystalline lattice of the compound or its salt excludes impurities.[3] This method is well-suited for laboratory-scale purifications where high purity is paramount.[3]

Extraction

Extraction methods, especially those utilizing acidic reagents, are highly effective for the initial separation of basic quinolines from neutral and acidic components in complex mixtures.[3] Liquid-liquid extraction is a common work-up procedure after synthesis.

Chromatography

Chromatography provides the highest resolution and is ideal for purifying small quantities of material to very high purity or for separating complex mixtures of closely related quinoline derivatives.[3] However, scalability can be a challenge for techniques like High-Performance Liquid Chromatography (HPLC).[3]

Comparative Data on Purification Techniques

The following table summarizes quantitative data for various quinoline purification methods, offering a clear comparison of their effectiveness.

Purification TechniqueCompoundPurityYieldReference
Distillation Quinoline>99%84-91%[4][5]
Crystallization (Phosphate Salt) QuinolineHigh-[6]
Crystallization (Picrate Salt) QuinolineHigh-[6]
Column Chromatography Quinoline Derivatives>95%Variable[7][8]
HSCCC Quinoline Yellow Components>98%-[9]
HPLC Quinoline Yellow Components>98%-[9]

Note: Yields can be highly variable depending on the specific compound, scale, and optimization of the procedure.

Experimental Protocols

This section provides detailed methodologies for key purification techniques.

Protocol 1: Purification of Quinoline by Steam Distillation and Salt Formation

This protocol is adapted from the Skraup synthesis work-up, a common method for preparing quinoline.[4][5]

Objective: To purify crude quinoline from a reaction mixture.

Materials:

  • Crude quinoline reaction mixture

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 40% Sodium Hydroxide (NaOH) solution

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus for vacuum distillation

Procedure:

  • Initial Steam Distillation: Subject the crude reaction mixture to steam distillation to remove volatile impurities, such as unreacted nitrobenzene.[4]

  • Acidification: After the initial steam distillation, add concentrated sulfuric acid to the distillate containing the crude quinoline to form the water-soluble quinoline sulfate salt.[4]

  • Removal of Amine Impurities: Cool the acidic solution to 0-5°C and add a saturated solution of sodium nitrite to diazotize and subsequently remove any primary amine impurities, like aniline.[4][10]

  • Warming: Warm the solution on a steam bath to decompose the diazonium salts.[4]

  • Second Steam Distillation: Perform a second steam distillation on the acidic mixture to remove any non-basic volatile impurities.[3]

  • Liberation of Quinoline: Make the remaining solution strongly basic with a 40% sodium hydroxide solution to liberate the free quinoline base, which will separate as an oil.[3][4]

  • Final Steam Distillation: Steam distill the basic mixture to isolate the crude quinoline.[4]

  • Final Purification by Vacuum Distillation: Dry the collected crude quinoline and perform a final vacuum distillation to obtain pure quinoline.[6] Collect the fraction boiling at 110-114°C at 14 mmHg.[3]

Workflow Diagram:

G cluster_0 Initial Purification cluster_1 Salt Formation and Impurity Removal cluster_2 Isolation and Final Purification A Crude Reaction Mixture B Steam Distillation A->B C Distillate (Crude Quinoline + Impurities) B->C D Add H₂SO₄ C->D E Quinoline Sulfate Solution D->E F Cool to 0-5°C, Add NaNO₂ E->F G Warm on Steam Bath F->G H Steam Distillation G->H I Purified Quinoline Salt Solution H->I J Add NaOH I->J K Free Quinoline Base J->K L Steam Distillation K->L M Crude Quinoline L->M N Vacuum Distillation M->N O Pure Quinoline N->O

Workflow for Quinoline Purification by Distillation and Salt Formation.
Protocol 2: Purification of Quinoline Derivatives by Column Chromatography

This protocol provides a general procedure for purifying quinoline derivatives using column chromatography, addressing common issues like decomposition and tailing.[7]

Objective: To purify a quinoline derivative from reaction byproducts and starting materials.

Materials:

  • Crude quinoline derivative

  • Silica gel or Alumina (neutral or basic)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (NEt₃) or pyridine (as a modifier)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Analyze the crude product by TLC to determine an appropriate eluent system for separation.

  • Addressing Tailing/Decomposition: Due to the basic nature of the quinoline nitrogen, tailing or decomposition on acidic silica gel is common.[7] To mitigate this:

    • Add a Basic Modifier: Add a small amount (0.5-2%) of triethylamine or pyridine to the eluent system.[7]

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase silica (C18) for non-polar compounds.[7]

  • Column Packing: Pack the chromatography column with the chosen stationary phase using the eluent. If using a basic modifier, pre-treat the silica gel by preparing a slurry with the eluent containing the amine before packing.[7]

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

Workflow Diagram:

G A Crude Quinoline Derivative B TLC Analysis to Determine Eluent A->B D Add Basic Modifier (e.g., NEt₃) to Eluent B->D C Prepare Column (Silica or Alumina) E Load Sample onto Column C->E D->E F Elute and Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Quinoline Derivative I->J

Workflow for Column Chromatography Purification of Quinoline Derivatives.
Protocol 3: Purification by Crystallization

This protocol outlines a general procedure for purifying quinoline-based compounds by crystallization.[11]

Objective: To obtain a highly pure crystalline solid of a quinoline derivative.

Materials:

  • Crude quinoline compound

  • Suitable solvent or solvent mixture

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent in an Erlenmeyer flask to create a saturated solution.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slower cooling promotes the formation of larger, purer crystals.[12] For maximizing the yield, the flask can then be placed in an ice bath.[12]

  • Crystal Formation: Crystals should form as the solution cools and becomes supersaturated. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.[11][12]

  • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.[11]

Logical Diagram for Crystallization Troubleshooting:

G A No Crystals Form Upon Cooling B Is the solution supersaturated? A->B C Induce Crystallization B->C Yes H Solution is not supersaturated B->H No D Scratch inner wall of flask C->D E Add a seed crystal C->E F Reduce Solvent Volume (Evaporation) G Add an Anti-Solvent H->F H->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoline-4-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinoline-4-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the thionation of the corresponding Quinoline-4-carboxamide. This is typically achieved using a thionating agent, with Lawesson's reagent being a common choice due to its relative mildness and efficacy in converting amides to thioamides.[1][2]

Q2: My reaction with Lawesson's reagent is not working well. Are there any alternatives?

A2: While Lawesson's reagent is widely used, other thionating agents can be employed. Phosphorus pentasulfide (P₄S₁₀) is a classic, though often more aggressive, alternative.[3] Depending on the substrate, other reagents like Belleau's reagent or phosphorus decasulfide can also be considered. However, Lawesson's reagent generally offers a good balance of reactivity and milder conditions.[1]

Q3: How can I monitor the progress of the thionation reaction?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. The thioamide product is typically more nonpolar than the starting amide, resulting in a higher Rf value. It's advisable to run a co-spot of the starting material and the reaction mixture to accurately gauge the consumption of the starting material.

Q4: What are the common byproducts in a Lawesson's reagent reaction?

A4: The main byproduct from Lawesson's reagent itself is a phosphorus-containing species, which can sometimes complicate purification.[4] Additionally, side reactions of the starting material or product can lead to other impurities. Incomplete reactions will leave unreacted starting material.

Q5: How do I purify the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel.[5] Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material, especially if the crude product is relatively clean.[6][7][8]

Troubleshooting Guides

Issue 1: Low to No Yield of this compound

This is one of the most common issues encountered in this synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting/Optimization Strategy Rationale
Poor Quality of Lawesson's Reagent 1. Use freshly purchased Lawesson's reagent. 2. Store Lawesson's reagent under anhydrous conditions and away from light.Lawesson's reagent can degrade upon exposure to moisture and air, leading to reduced reactivity.
Insufficient Reaction Temperature 1. Increase the reaction temperature in increments (e.g., 10 °C). 2. Switch to a higher boiling point solvent like toluene or xylene and reflux.Thionation with Lawesson's reagent often requires elevated temperatures to proceed at a reasonable rate.[5]
Sub-optimal Solvent 1. Screen different anhydrous solvents such as THF, dioxane, toluene, or xylene.The solubility of both the starting material and Lawesson's reagent, as well as the reaction kinetics, are highly dependent on the solvent.
Insufficient Reaction Time 1. Monitor the reaction closely by TLC. 2. Extend the reaction time until the starting material is fully consumed.The conversion of amides to thioamides can be slow, and premature workup will result in a low yield.
Inadequate Stoichiometry of Lawesson's Reagent 1. Increase the equivalents of Lawesson's reagent (e.g., from 0.5 to 1.0 eq.).While theoretically 0.5 equivalents are needed, an excess may be required to drive the reaction to completion, especially if the reagent has degraded.
Microwave-Assisted Synthesis 1. If available, utilize a microwave reactor to perform the synthesis.Microwave irradiation can significantly reduce reaction times and often improve yields in thionation reactions.[9][10][11]

Illustrative Yield Data Under Various Conditions

Solvent Temperature (°C) Reaction Time (h) Equivalents of Lawesson's Reagent Illustrative Yield (%)
THF66 (reflux)120.645
Dioxane101 (reflux)80.665
Toluene111 (reflux)60.675
Toluene111 (reflux)60.885
Dioxane (Microwave)1500.50.688

Note: This data is illustrative and based on typical outcomes for similar thionation reactions. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Issue 2: Complex Mixture of Products and/or Side Reactions

The presence of multiple spots on a TLC plate indicates a complex reaction mixture. Here’s how to troubleshoot this issue.

Potential Cause Troubleshooting/Optimization Strategy Rationale
Decomposition of Starting Material or Product 1. Lower the reaction temperature. 2. Reduce the reaction time.The quinoline ring system or the thioamide product may be sensitive to prolonged heating at high temperatures, leading to degradation.
Side Reactions with Lawesson's Reagent 1. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use purified starting materials and anhydrous solvents.Lawesson's reagent can promote other reactions, and impurities in the starting material can lead to a variety of side products.
Reaction with Substituents on the Quinoline Ring 1. If the quinoline ring has sensitive functional groups, consider using milder reaction conditions (lower temperature, shorter time).Electron-withdrawing or -donating groups on the quinoline ring can affect the reactivity of the amide and potentially lead to side reactions.
Issue 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be challenging.

Potential Cause Troubleshooting/Optimization Strategy Rationale
Co-elution with Byproducts during Chromatography 1. Optimize the solvent system for column chromatography (e.g., use a gradient elution). 2. Try a different stationary phase (e.g., alumina).The phosphorus-containing byproducts of Lawesson's reagent can sometimes have similar polarity to the desired product, making separation difficult.
Product is an Oil or Difficult to Crystallize 1. After column chromatography, attempt to triturate the product with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization. 2. Perform recrystallization from a solvent mixture.[6][8]Some thioamides can be difficult to crystallize. Trituration or using a solvent/anti-solvent system can help induce solidification.
Persistent Impurities 1. Wash the crude product with a suitable solvent to remove some impurities before chromatography. 2. Consider a chemical workup to remove byproducts (e.g., an acidic or basic wash if applicable).Pre-purification steps can simplify the final purification by chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of Quinoline-4-carboxamide (Precursor)

This protocol describes a general method for the synthesis of the starting material, Quinoline-4-carboxamide, from Quinoline-4-carboxylic acid.

Materials:

  • Quinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous, concentrated)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Suspend Quinoline-4-carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Add thionyl chloride (1.2 eq.) dropwise to the cooled suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude quinoline-4-carbonyl chloride.

  • Cool the crude acid chloride in an ice bath and slowly add concentrated aqueous ammonia with vigorous stirring.

  • A precipitate of Quinoline-4-carboxamide will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Thionation of Quinoline-4-carboxamide to this compound

This protocol provides a detailed methodology for the thionation step using Lawesson's reagent.

Materials:

  • Quinoline-4-carboxamide

  • Lawesson's reagent

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Quinoline-4-carboxamide (1.0 eq.) in anhydrous toluene.

  • Add Lawesson's reagent (0.6-0.8 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 111 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_thionation Thionation cluster_purification Purification A Quinoline-4-carboxylic Acid B Quinoline-4-carbonyl chloride A->B SOCl2, DCM C Quinoline-4-carboxamide B->C NH3 (aq) D This compound (Crude) C->D Lawesson's Reagent, Toluene, Reflux E Pure this compound D->E Column Chromatography

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed A Check Reagent Quality Start->A B Optimize Reaction Conditions Start->B C Verify Stoichiometry Start->C A_sol Use fresh Lawesson's Reagent A->A_sol B_sol1 Increase Temperature/Time B->B_sol1 B_sol2 Screen Solvents B->B_sol2 C_sol Increase Equivalents of Lawesson's Reagent C->C_sol

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Optimizing Pfitzinger Reaction Conditions for Enhanced Quinoline Yield: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the Pfitzinger reaction to achieve higher yields of quinoline-4-carboxylic acids. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), structured data on reaction conditions, and complete experimental protocols to address common challenges encountered during synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Pfitzinger reaction, offering potential causes and actionable solutions in a user-friendly question-and-answer format.

Question 1: My reaction is producing a significant amount of dark, intractable tar instead of the desired quinoline product. What is causing this and how can I prevent it?

Answer: Tar formation is a frequent issue in the Pfitzinger reaction, often resulting from the self-condensation of the carbonyl compound or isatin under strongly basic conditions and at elevated temperatures.[1][2][3] The simultaneous addition of all reactants can worsen this problem.[2]

Troubleshooting Steps:

  • Sequential Reactant Addition: A highly effective method to minimize tar formation is to first dissolve the isatin in the basic solution to facilitate the ring-opening to the potassium salt of isatinic acid. This is often indicated by a color change from purple to brown.[2][4] Only after this is complete should the carbonyl compound be added. This modified approach can significantly reduce the polymerization of reaction intermediates.[2]

  • Temperature Control: Excessive heat can accelerate side reactions leading to tar formation.[3] Maintain the recommended reaction temperature and avoid overheating. For thermally sensitive substrates, conducting the reaction at a lower temperature for a longer duration may be advantageous.[2]

  • pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can contribute to product degradation and tarring.

  • Solvent Choice: While ethanol is a common solvent, exploring other protic solvents or aqueous mixtures may improve the solubility of intermediates and reduce the formation of insoluble byproducts for your specific substrates.

Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, or the prevalence of side reactions.

Troubleshooting Steps:

  • Ensure Complete Isatin Ring-Opening: As highlighted above, the pre-reaction of isatin with a strong base is a critical step.[1] Ensure the isatin is fully dissolved and the color change is observed before introducing the carbonyl compound.

  • Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and minimize unreacted isatin, which can be challenging to remove during purification.[2][3] Experimenting with the molar ratio of the carbonyl compound to isatin is recommended.

  • Increase Reaction Time: The Pfitzinger reaction can be slow.[3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure it has reached completion.

  • Purity of Reactants: Ensure that the isatin and carbonyl compound are of high purity, as impurities can interfere with the reaction and lead to lower yields.

Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?

Answer: The presence of unreacted isatin indicates an incomplete reaction.

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Employing a larger excess of the ketone or aldehyde can help drive the equilibrium towards the product and ensure the consumption of isatin.[1]

  • Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) can influence the rate of both the isatin ring opening and the subsequent condensation reaction.[1] Titrating the optimal base concentration for your specific substrates may be necessary.

  • Extended Reaction Time and Temperature: As with low yields, extending the reaction time and ensuring an appropriate temperature are crucial for driving the reaction to completion.[3] Continuous monitoring by TLC is advised.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Pfitzinger reaction?

The Pfitzinger reaction proceeds through several key steps. First, the amide bond of isatin is hydrolyzed by a strong base, such as potassium hydroxide (KOH), to form a keto-acid intermediate.[4][5] This intermediate then reacts with a carbonyl compound (a ketone or aldehyde with an α-methylene group) to form an imine, which tautomerizes to an enamine.[5] Finally, the enamine undergoes an intramolecular cyclization followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[5][6]

Which bases are typically used for the Pfitzinger reaction?

Strong bases are required to facilitate the initial hydrolysis of the isatin ring. Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly used bases.[3][7] Weaker bases like potassium carbonate (K₂CO₃) are generally ineffective.[3]

What solvents are suitable for this reaction?

Protic solvents are typically used.[5] Ethanol, often in a mixture with water, is a standard choice.[3][4] Other solvents like n-butanol have been used, though they may lead to increased tar formation at higher temperatures.[3] Some reactions have also been performed in water alone.[3]

Can microwave irradiation be used to improve the Pfitzinger reaction?

Yes, microwave-assisted synthesis can be a rapid and efficient alternative to conventional heating for the Pfitzinger reaction, often leading to shorter reaction times.[4]

Data Presentation: Influence of Reaction Parameters on Quinoline Yield

The following tables summarize the impact of various reaction parameters on the yield of quinoline-4-carboxylic acids. This data is intended to provide a comparative basis for optimizing your experimental conditions.

Table 1: Effect of Different Bases on the Yield of 2-(1-Adamantyl)quinoline-4-carboxylic Acid

EntryBaseBase ConcentrationReaction Time (h)Yield (%)Observations
1KOH30% in Ethanol1265Good yield, moderate purity.[3]
2NaOH30% in Ethanol1262Similar yield to KOH.[3]
3K₂CO₃Saturated24<10Ineffective; base is too weak.[3]
4KOH50% in Water1075Higher yield, some byproducts observed.[3]

Reaction conditions: Isatin and 1-adamantyl methyl ketone as substrates.

Table 2: Influence of Solvent on the Yield of 2-(1-Adamantyl)quinoline-4-carboxylic Acid

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Observations
1Ethanol78 (Reflux)1265Standard conditions.[3]
2n-Butanol118 (Reflux)855Increased tar formation.[3]
3Water100 (Reflux)1270Good yield, requires careful workup.[3]
4Solvent-free120240Rapid reaction but with significant side products.[3]

Reaction conditions: Isatin and 1-adamantyl methyl ketone as substrates with KOH as the base.

Table 3: Reported Yields for the Reaction of Isatin with Various Ketones (Conventional Heating)

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
AcetoneKOHEthanol/Water24>60[2]
Butan-2-oneNaOHWater884[2]
AcetophenoneKOHEthanol24-
CyclohexanoneKOHEthanol/Water24-
1-Adamantyl methyl ketoneKOHEthanol8-1265[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoline-4-carboxylic Acids (Conventional Heating)

This protocol is a generalized method based on several reported procedures.[4]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[4]

  • To this mixture, add the carbonyl compound (0.07-0.15 mol).

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids

This protocol demonstrates a rapid synthesis using microwave irradiation.[4]

Materials:

  • Isatin

  • 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)

  • 33% aqueous solution of potassium hydroxide

  • Acetic acid

  • Ice-water mixture

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 9 minutes.[4]

  • After irradiation, cool the vessel to room temperature and filter the dark solution.

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Visualizations

Pfitzinger_Reaction_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (e.g., KOH) Hydrolysis Imine Imine Keto_acid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Intramolecular Cyclization & Dehydration

Caption: Pfitzinger reaction mechanism.

Pfitzinger_Troubleshooting_Workflow Start Pfitzinger Reaction Problem Low Yield or Tar Formation? Start->Problem Check_Ring_Opening Ensure Complete Isatin Ring-Opening (Color Change) Problem->Check_Ring_Opening Yes Successful_Product Improved Yield of Quinoline Product Problem->Successful_Product No Optimize_Stoichiometry Optimize Reactant Ratio (Excess Carbonyl) Check_Ring_Opening->Optimize_Stoichiometry Control_Temperature Control Reaction Temperature Optimize_Stoichiometry->Control_Temperature Sequential_Addition Use Sequential Reactant Addition Control_Temperature->Sequential_Addition Monitor_Reaction Monitor by TLC (Adjust Time) Sequential_Addition->Monitor_Reaction Monitor_Reaction->Successful_Product

Caption: Troubleshooting workflow for the Pfitzinger reaction.

Experimental_Workflow Step1 1. Dissolve Base in Solvent Step2 2. Add Isatin (Stir for Ring Opening) Step1->Step2 Step3 3. Add Carbonyl Compound Step2->Step3 Step4 4. Heat to Reflux (Monitor by TLC) Step3->Step4 Step5 5. Workup: - Cool Reaction - Remove Solvent Step4->Step5 Step6 6. Aqueous Workup: - Dissolve in Water - Extract Impurities Step5->Step6 Step7 7. Acidify to Precipitate Product Step6->Step7 Step8 8. Isolate & Purify: - Filter - Wash - Dry - Recrystallize Step7->Step8

Caption: General experimental workflow for the Pfitzinger reaction.

References

Common side products in Doebner-von Miller quinoline synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Doebner-von Miller quinoline synthesis. Our aim is to help you overcome common challenges, minimize side product formation, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Doebner-von Miller quinoline synthesis?

A1: The most prevalent side products are tars and polymeric materials, which result from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants. These byproducts can make product isolation difficult and significantly lower the yield of the desired quinoline. Another common side product is the formation of partially hydrogenated quinolines (dihydro- or tetrahydroquinolines) if the final oxidation step is incomplete.

Q2: How can I minimize the formation of tar and polymeric byproducts?

A2: Several strategies can be employed to minimize tar formation. These include:

  • Gradual addition of the α,β-unsaturated carbonyl compound: This maintains a low concentration of the polymerizable species in the reaction mixture at any given time.

  • Use of a biphasic solvent system: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[1]

  • In-situ generation of the α,β-unsaturated carbonyl compound (Beyer method): Preparing the α,β-unsaturated aldehyde or ketone from an aldol condensation directly in the reaction mixture can control its concentration and reduce polymerization.[2]

  • Optimization of reaction temperature and acid concentration: Using the lowest effective temperature and avoiding excessively harsh acidic conditions can help to suppress polymerization.

Q3: What causes the formation of reduced quinoline side products, and how can I prevent them?

A3: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient amounts, or if the reaction conditions do not favor complete oxidation, reduced side products can be isolated. To prevent this, ensure that an adequate amount of a suitable oxidizing agent is used. In many cases, an external oxidizing agent is not added, and a Schiff base intermediate acts as the hydrogen acceptor. Careful control of stoichiometry and reaction conditions is crucial in such cases.

Q4: Can I use α,β-unsaturated ketones instead of aldehydes in this reaction?

A4: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and gives higher yields with α,β-unsaturated aldehydes. Ketones, especially those with significant steric hindrance, may lead to lower yields or the formation of more complex product mixtures.

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation
  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation challenging and resulting in a low yield of the desired quinoline.

  • Root Cause: This is the most common issue and is caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.

  • Troubleshooting Steps:

    • Employ Gradual Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline over an extended period (e.g., 1-2 hours).

    • Utilize a Biphasic System: Conduct the reaction in a two-phase system, such as toluene and aqueous hydrochloric acid. Dissolve the α,β-unsaturated carbonyl compound in the organic solvent and add it to the refluxing acidic solution of the aniline.

    • Control Reaction Temperature: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Avoid excessive heating, which accelerates polymerization.

    • Optimize Acid Catalyst: Consider using a milder Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid (e.g., H₂SO₄ or HCl), as this can sometimes reduce tar formation.

Problem 2: Isolation of Partially Hydrogenated Quinolines
  • Symptoms: The final product is contaminated with dihydro- or tetrahydroquinoline derivatives, which can be difficult to separate from the desired aromatic product.

  • Root Cause: Incomplete oxidation of the dihydroquinoline intermediate formed during the cyclization process.

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: If the reaction relies on an internal oxidant (a Schiff base), ensure the stoichiometry is correct to facilitate complete oxidation.

    • Consider an External Oxidizing Agent: In some variations of the Doebner-von Miller synthesis, an external oxidizing agent (such as arsenic pentoxide, nitrobenzene, or even air) is used to drive the aromatization. The use of a suitable oxidizing agent can ensure the complete conversion to the quinoline.

    • Prolong Reaction Time: In some cases, extending the reaction time at the reflux temperature may promote more complete oxidation.

Data Presentation

The choice of acid catalyst can significantly impact the yield of the Doebner-von Miller reaction. The following table provides an illustrative comparison of yields for the synthesis of 2-methylquinoline from aniline and crotonaldehyde using different catalysts.

Disclaimer: The following data is compiled from various sources and is intended to illustrate general trends. Direct comparison may not be entirely accurate due to variations in experimental conditions such as reaction scale, concentration, temperature, and reaction time.

CatalystTypical Yield of 2-MethylquinolineNotes
Brønsted Acids
Hydrochloric Acid (HCl)60-75%A common and effective catalyst. Can lead to tar formation if not controlled.
Sulfuric Acid (H₂SO₄)55-70%Also a strong acid catalyst, but can sometimes lead to more charring than HCl.
p-Toluenesulfonic Acid (p-TsOH)50-65%A solid, organic-soluble acid that can be easier to handle.
Lewis Acids
Zinc Chloride (ZnCl₂)65-80%Often used in the Beyer method. Can act as a milder catalyst, reducing tar formation.[3]
Iodine (I₂)70-85%A mild and efficient catalyst that can lead to high yields under the right conditions.[4]
Other Systems
Biphasic System (Toluene/aq. HCl)75-85%Significantly reduces polymerization of crotonaldehyde, leading to higher yields and easier purification.[1]

Experimental Protocols

Key Experiment 1: Synthesis of 2-Methylquinoline via Gradual Addition

This protocol is a standard procedure for the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde, employing gradual addition to minimize side product formation.

  • Materials:

    • Aniline (freshly distilled)

    • Crotonaldehyde

    • Concentrated Hydrochloric Acid

    • Sodium Hydroxide (for neutralization)

    • Dichloromethane (or other suitable organic solvent for extraction)

    • Anhydrous Sodium Sulfate (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add aniline (1.0 eq.) and concentrated hydrochloric acid (2.5 eq.).

    • Heat the mixture to reflux with stirring.

    • Slowly add crotonaldehyde (1.2 eq.) dropwise from the dropping funnel to the refluxing solution over a period of 1-2 hours.

    • After the addition is complete, continue to reflux the mixture for an additional 3-4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10).

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic extract under reduced pressure to obtain the crude 2-methylquinoline.

    • Purify the crude product by vacuum distillation.

Key Experiment 2: Synthesis of 2-Methylquinoline using the Beyer Method (In-situ Generation of Crotonaldehyde)

This protocol utilizes the in-situ formation of crotonaldehyde from acetaldehyde, which then reacts with aniline to form 2-methylquinoline. This method helps to control the concentration of the reactive aldehyde.

  • Materials:

    • Aniline (freshly distilled)

    • Acetaldehyde

    • Concentrated Hydrochloric Acid

    • Zinc Chloride (anhydrous)

    • Calcium Hydroxide (slaked lime) for neutralization

    • Chloroform (for extraction)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by dissolving aniline (1.0 eq.) in aqueous hydrochloric acid.

    • Cool the flask in an ice bath.

    • Slowly add a solution of acetaldehyde (2.2 eq.) to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in-situ aldol condensation to form crotonaldehyde.

    • After the addition is complete, add anhydrous zinc chloride (1.1 eq.) to the reaction mixture.

    • Heat the reaction mixture to reflux for 7 hours.

    • After cooling, carefully neutralize the mixture with a slurry of calcium hydroxide.

    • Perform steam distillation on the neutralized mixture to isolate the volatile 2-methylquinoline.

    • Separate the organic layer from the distillate and extract the aqueous layer with chloroform.

    • Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Mandatory Visualizations

Troubleshooting_Workflow cluster_solutions_tar Solutions for Tarring cluster_solutions_reduced Solutions for Reduced Products Start Doebner-von Miller Reaction Setup Problem Problem Encountered? Start->Problem LowYield Low Yield / Tar Formation Problem->LowYield Yes ReducedProduct Reduced Side Products Problem->ReducedProduct Yes Success Successful Synthesis Problem->Success No Sol1 Gradual addition of carbonyl compound LowYield->Sol1 Sol2 Use biphasic solvent system LowYield->Sol2 Sol3 Lower reaction temperature LowYield->Sol3 Sol4 Use milder (Lewis) acid LowYield->Sol4 Sol5 Ensure correct stoichiometry ReducedProduct->Sol5 Sol6 Add external oxidizing agent ReducedProduct->Sol6 Sol7 Increase reaction time ReducedProduct->Sol7

References

Technical Support Center: Optimizing the Solubility of Quinoline-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of quinoline-4-carboxamide derivatives for biological assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why do many of my quinoline-4-carboxamide derivatives have poor aqueous solubility?

A1: The low aqueous solubility of many quinoline-4-carboxamide derivatives is primarily due to their molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The solubility is further influenced by strong intermolecular forces in the solid crystal lattice, making it energetically unfavorable for water molecules to solvate individual compound molecules. Additionally, lipophilic substituents on the quinoline ring can significantly decrease water solubility.

Q2: What are the most common initial strategies to improve the solubility of a quinoline-4-carboxamide derivative for a biological assay?

A2: The most common and often simplest approaches to enhance the solubility of these derivatives, which are typically weak bases, include:

  • pH Adjustment: Lowering the pH of the aqueous buffer can protonate the basic nitrogen atoms in the quinoline ring or substituents, forming a more soluble salt.[1]

  • Use of Co-solvents: Preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous assay buffer is a standard method. The final concentration of the co-solvent should be minimized (typically ≤1%) to avoid artifacts in the biological assay.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "solvent shock," where the compound is highly soluble in the organic stock solvent but crashes out upon rapid dilution into the aqueous buffer. Please refer to the detailed troubleshooting guide on "Precipitation Upon Dilution of DMSO Stock" below for a step-by-step workflow to resolve this.

Q4: How do structural modifications on the quinoline-4-carboxamide scaffold affect solubility?

A4: Strategic structural modifications can significantly enhance aqueous solubility. Medicinal chemistry efforts have shown that replacing lipophilic groups (like halogens or aryl moieties) with more polar or basic substituents (such as morpholine or piperidine rings) can reduce lipophilicity (lower clogP) and improve solubility.[2][3]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock

This is one of the most frequent challenges. The following logical workflow can help diagnose and solve the issue.

G start Start: Precipitation Observed Upon Dilution check_conc Is the final compound concentration too high? start->check_conc check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso No solution_conc Solution: - Lower the final concentration. - Determine max solubility via serial dilution. check_conc->solution_conc Yes check_mixing Was the mixing technique adequate? check_dmso->check_mixing Yes solution_dmso Solution: - Keep DMSO concentration low (<1%). - Use a consistent vehicle control. check_dmso->solution_dmso No check_temp Was the aqueous buffer pre-warmed? check_mixing->check_temp Yes solution_mixing Solution: - Add stock solution dropwise to buffer  while vortexing. - Prepare an intermediate dilution. check_mixing->solution_mixing No solution_temp Solution: - Pre-warm the buffer/media to the  assay temperature (e.g., 37°C). check_temp->solution_temp No

Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Poor Solubility in Aqueous Buffer Despite Low Concentration

If the compound remains insoluble even at low concentrations and with proper dilution technique, other methods may be required.

Possible Cause Recommended Solution & Rationale
Highly Lipophilic Compound Increase Co-solvent Percentage: Cautiously increase the final DMSO concentration (e.g., to 1.5% or 2%), ensuring to run a parallel vehicle control to check for solvent-induced biological effects. Rationale: A higher percentage of organic solvent can better solvate the hydrophobic compound.
pH is Not Optimal Adjust Buffer pH: Since quinoline derivatives are often basic, systematically lower the pH of your buffer (e.g., from 7.4 to 7.0, 6.5) and re-test solubility. Rationale: Protonation of the basic nitrogen centers increases the polarity and aqueous solubility of the molecule.[1]
Compound has Very Low Intrinsic Solubility Use of Excipients: Consider formulating the compound with solubility enhancers like cyclodextrins (e.g., HP-β-CD) that can encapsulate the hydrophobic molecule. Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, increasing the apparent solubility of guest molecules in water.
Compound is Unstable in Buffer Check for Degradation: Analyze the sample by HPLC or LC-MS after incubation in the buffer to check for the appearance of degradation products. Rationale: The precipitated material may not be the parent compound but a less soluble degradation product.

Quantitative Data on Solubility

Table 1: Impact of Structural Modifications on Physicochemical Properties and Solubility of Quinoline-4-Carboxamide Derivatives

Data extracted from medicinal chemistry literature on antimalarial compounds. Kinetic aqueous solubility was determined at a single pH.

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentclogPKinetic Aqueous Solubility (µM)
Hit 1 Br3-pyridylp-tolyl4.31
11 F3-pyridylp-tolyl3.51
19 Br2-(pyrrolidin-1-yl)ethylp-tolyl4.114
24 Br2-(pyrrolidin-1-yl)ethyl4-morpholinopiperidine2.9>150
25 Br2-(pyrrolidin-1-yl)ethyl3-morpholinopropyl2.9>150

Source: Adapted from Baragaña, B., et al. (2015). Journal of Medicinal Chemistry.[2][3] This table demonstrates that replacing lipophilic aromatic groups (p-tolyl) at the R³ position with more polar, basic moieties (morpholinopiperidine, morpholinopropyl) significantly reduces lipophilicity (lower clogP) and improves aqueous solubility.[2][3]

Table 2: Illustrative Effect of pH on Quinoline-4-Carboxamide Solubility (Hypothetical Data)

This table presents hypothetical data to illustrate the expected pH-dependent solubility for a typical basic quinoline-4-carboxamide derivative (pKa ≈ 8.0).

Buffer pHExpected Protonation StateExpected Thermodynamic Solubility (µg/mL)
5.0Fully Protonated (Salt Form)>200
6.5Mostly Protonated150
7.4Partially Protonated25
8.5Mostly Neutral (Free Base)<5

Table 3: Illustrative Effect of Co-solvent on Quinoline-4-Carboxamide Solubility (Hypothetical Data)

This table presents hypothetical data for a poorly soluble derivative in phosphate-buffered saline (PBS) at pH 7.4.

Co-solvent (DMSO) % in PBSExpected Kinetic Solubility (µM)
0.5%5
1.0%15
2.0%40
5.0%>100

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This method is rapid and suitable for early-stage drug discovery to assess the solubility of compounds when diluted from a DMSO stock.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the quinoline-4-carboxamide derivative in 100% DMSO.

  • Prepare Assay Plates: Add 98 µL of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well of a 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Equilibrate: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration.

  • Separate Undissolved Compound: Centrifuge the plate at a high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated compound.

  • Analyze Supernatant: Carefully transfer an aliquot of the supernatant to a new analysis plate.

  • Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as LC-MS/MS or HPLC-UV, by comparing the response to a standard curve prepared in the same buffer/DMSO mixture.

Protocol 2: Thermodynamic Solubility Assay

This method measures the equilibrium solubility of the solid compound and is considered the "gold standard."

  • Add Solid Compound: Add an excess amount of the solid quinoline-4-carboxamide derivative (e.g., 1 mg) to a vial.

  • Add Buffer: Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibrate: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the solution has reached equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, filter the solution through a 0.45 µm filter to remove any undissolved particles.

  • Quantify: Dilute the clear filtrate or supernatant and determine the compound concentration by a validated analytical method (e.g., LC-MS/MS or HPLC-UV) against a standard curve.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate relevant biological pathways where quinoline-4-carboxamide derivatives have been reported to be active, and a general workflow for solubility enhancement.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling P2X7R P2X7R Ca_Influx Ca²⁺ Influx Na⁺ Influx P2X7R->Ca_Influx Opens Channel ATP Extracellular ATP ATP->P2X7R Activates Quinoline Quinoline-4-carboxamide (Antagonist) Quinoline->P2X7R Inhibits MAPK MAPK Pathway (ERK, p38) Ca_Influx->MAPK NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Inflammation Pro-inflammatory Cytokine Release (IL-1β, IL-18) MAPK->Inflammation NLRP3->Inflammation

Caption: P2X7R signaling pathway inhibited by quinoline-4-carboxamides.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Downstream Effects DHODH DHODH Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH Pyrimidine_synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_synthesis Quinoline Quinoline-4-carboxamide (Inhibitor) Quinoline->DHODH Inhibits DNA_RNA DNA & RNA Synthesis Pyrimidine_synthesis->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: DHODH pathway inhibited by quinoline-4-carboxamide derivatives.

G cluster_0 P. falciparum Ribosome cluster_1 Process Ribosome Ribosome Translocation GTP-dependent Translocation of Ribosome on mRNA Ribosome->Translocation eEF2 Pf-eEF2 eEF2->Ribosome Binds to Quinoline Quinoline-4-carboxamide (Inhibitor) Quinoline->eEF2 Inhibits Protein_Synth Protein Synthesis Translocation->Protein_Synth

Caption: P. falciparum eEF2 pathway inhibited by quinoline-4-carboxamides.

References

Technical Support Center: Minimizing Tar Formation in Acid-Catalyzed Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in acid-catalyzed quinoline synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating issue of tar formation, a significant challenge in widely-used methods like the Skraup and Doebner-von Miller reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in acid-catalyzed quinoline synthesis?

A1: Tar formation is predominantly caused by the harsh, acidic, and often high-temperature conditions required for classical quinoline syntheses like the Skraup and Doebner-von Miller reactions.[1][2] These conditions promote the polymerization and self-condensation of reactants and intermediates, particularly α,β-unsaturated aldehydes or ketones, leading to the formation of high-molecular-weight, complex, and often intractable tarry byproducts.[2][3]

Q2: How does temperature control affect tar formation?

A2: Temperature is a critical parameter. While sufficient heat is necessary to drive the reaction, excessive temperatures significantly accelerate the side reactions responsible for tar formation.[4] The reaction is often highly exothermic, and localized overheating can lead to charring and polymerization of the reactants.[4] It is crucial to maintain the lowest effective temperature to favor the desired quinoline formation over competing tar-producing pathways.[2]

Q3: What is the role of a "moderator" like ferrous sulfate in the Skraup synthesis?

A3: In the highly exothermic Skraup synthesis, a moderator such as ferrous sulfate (FeSO₄) is often added to control the reaction's violent nature.[4] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer duration, thus preventing the reaction from becoming uncontrollable and reducing charring and tar formation.[4]

Q4: Can the choice of acid catalyst influence the amount of tar produced?

A4: Absolutely. The type and concentration of the acid catalyst are critical. While strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional catalysts, they can also promote polymerization.[2][3] In some cases, milder Lewis acids (e.g., ZnCl₂, SnCl₄) or solid acid catalysts may offer a better balance between reaction rate and minimizing side reactions.[2][5]

Q5: How can I purify my quinoline product from the tarry residue?

A5: Purification can be challenging. Steam distillation is a classic and effective method for separating volatile quinoline products from non-volatile tars.[2] Following distillation, the quinoline can be further purified by extraction and vacuum distillation. For less volatile products, column chromatography is a common purification technique.

Troubleshooting Guides

Problem 1: My Skraup synthesis is extremely vigorous and produces a large amount of black, intractable tar.

Potential Cause Troubleshooting Steps
Uncontrolled Exothermic Reaction 1. Add a Moderator: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture to make the reaction less violent.[4]2. Slow Acid Addition: Add concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., using an ice bath).3. Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate heat and prevent localized hotspots.
High Reaction Temperature 1. Gentle Initiation: Heat the mixture gently only to initiate the reaction.2. Controlled Reflux: Once the initial vigorous phase subsides, maintain a controlled reflux rather than excessive heating.
Sub-optimal Reagent Ratios 1. Verify Stoichiometry: Ensure the correct molar ratios of aniline, glycerol, sulfuric acid, and the oxidizing agent are used.

Problem 2: My Doebner-von Miller reaction results in a low yield and a significant amount of polymeric material.

Potential Cause Troubleshooting Steps
Polymerization of α,β-Unsaturated Carbonyl Compound 1. Slow Reactant Addition: Add the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[1]2. Employ a Biphasic System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield.[1][2]3. In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation at a controlled rate.
Harsh Acidic Conditions 1. Optimize Acid Catalyst: Conduct small-scale experiments to compare different acid catalysts (e.g., HCl, H₂SO₄, p-TsOH, Lewis acids) and their concentrations to find the optimal balance for your specific substrates.[2]2. Milder Conditions: Start with milder reaction conditions (lower temperature, lower acid concentration) and gradually increase them as needed while monitoring the reaction progress.
Substrate Reactivity 1. Electron-Withdrawing Groups: For anilines with electron-withdrawing groups, which are less reactive, consider using more forcing conditions (higher temperature, longer reaction time) or a more active catalytic system.[6]

Data Presentation

The following tables summarize quantitative data on the impact of different reaction parameters on the yield of quinoline synthesis. Higher yields are generally indicative of a reduction in side reactions, including tar formation.

Table 1: Effect of Catalyst on the Yield of 2-Ethyl-3-Methylquinoline from Aniline and Propanol

CatalystAniline Conversion (%)Total Quinoline Selectivity (%)Total Quinoline Yield (%)
USY65.258.938.4
Ni/USY78.565.351.3
Ni-USY85.772.862.4
ZnCl₂/Ni-USY96.481.278.3
Data adapted from a study on modified USY zeolite catalysts, demonstrating that catalyst choice significantly impacts yield.[5]

Table 2: Comparison of Yields for 2-Substituted Quinoline-4-carboxylic Acids in the Doebner Reaction

Acid CatalystSolventYield (%)
Hf(OTf)₄Dichloromethane18
HClEthanol<5
H₂SO₄Ethanol<5
Trifluoroacetic Acid (TFA)Toluene33
Trifluoroacetic Acid (TFA)Neat61
Formic AcidNeat76
Data from a study on the synthesis of 2-carboxy-4-phenylquinoline, highlighting the profound effect of the acid catalyst and solvent on product yield.[7]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of Quinoline with Reduced Tar Formation

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a 2-L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline (1.0 mole), glycerol (2.6 moles), nitrobenzene (0.5 mole), and ferrous sulfate heptahydrate (10 g).

  • In a fume hood, slowly and with external cooling (ice bath), add concentrated sulfuric acid (100 mL) in small portions with vigorous stirring.

  • Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and will begin to boil. Be prepared to remove the heat source.

  • Once the initial vigorous reaction subsides, heat the mixture to a controlled reflux for 5 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a large beaker containing 1 L of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline via steam distillation.

  • Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to remove any unreacted aniline.

  • Make the aqueous layer basic with sodium hydroxide to recover any dissolved quinoline.

  • Combine the quinoline fractions, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System to Minimize Tar Formation

Materials:

  • Aniline

  • Crotonaldehyde

  • 6 M Hydrochloric Acid

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 3-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the aqueous layer with a concentrated sodium hydroxide solution until strongly alkaline.

  • Separate the organic (toluene) layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure.

  • Purify the crude 2-methylquinoline by vacuum distillation.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Tar Formation in Quinoline Synthesis start High Tar Formation Observed reaction_type Identify Synthesis Method start->reaction_type skraup Skraup Synthesis reaction_type->skraup Skraup dvm Doebner-von Miller reaction_type->dvm Doebner-von Miller skraup_check Is the reaction too violent? skraup->skraup_check dvm_check Issue: Polymerization? dvm->dvm_check skraup_yes Add Moderator (FeSO4) Slow Acid Addition Improve Stirring skraup_check->skraup_yes Yes skraup_no Optimize Temperature (Gentle heating) skraup_check->skraup_no No purification Purification Strategy (Steam Distillation, Chromatography) skraup_yes->purification skraup_no->purification dvm_yes Slow Reactant Addition Use Biphasic System In Situ Carbonyl Generation dvm_check->dvm_yes Yes dvm_no Optimize Catalyst (Milder Acid) Lower Temperature dvm_check->dvm_no No dvm_yes->purification dvm_no->purification

Caption: A troubleshooting workflow for minimizing tar formation.

CompetingPathways Competing Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction Pathway reactants Aniline + Carbonyl (e.g., Acrolein) michael_addition Michael Addition reactants->michael_addition polymerization Self-Condensation/ Polymerization of Carbonyl reactants->polymerization Harsh Acidic Conditions High Temperature cyclization Cyclization michael_addition->cyclization oxidation Oxidation cyclization->oxidation quinoline Quinoline Product oxidation->quinoline tar Tar Formation polymerization->tar

Caption: Desired vs. side reaction pathways in quinoline synthesis.

References

Technical Support Center: Addressing Regioselectivity in the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to troubleshooting regioselectivity issues in the Combes quinoline synthesis. This resource provides a comprehensive guide in a question-and-answer format to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Combes quinoline synthesis and why is regioselectivity a concern?

The Combes quinoline synthesis is a chemical reaction that produces substituted quinolines from the acid-catalyzed reaction of anilines with β-diketones.[1][2] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization.[2][3] When an unsymmetrical β-diketone is used, the cyclization can occur at two different positions on the aniline ring, leading to the formation of a mixture of regioisomers. This lack of regioselectivity can complicate purification and reduce the yield of the desired product.[4]

Q2: What are the primary factors that influence regioselectivity in the Combes synthesis?

The regiochemical outcome of the Combes synthesis is primarily governed by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring influences the nucleophilicity of the ortho-positions, directing the cyclization. Generally, cyclization is favored at the more electron-rich (more nucleophilic) ortho-position.

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can hinder the approach of the reacting groups, favoring cyclization at the less sterically crowded position.[1]

Q3: How does the choice of acid catalyst affect the reaction?

The Combes synthesis is typically catalyzed by strong acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[2] While both are effective dehydrating agents that promote cyclization, the choice of catalyst can sometimes influence the product distribution and reaction yield. In some cases, a mixture of PPA and an alcohol, which forms a polyphosphoric ester (PPE), has been shown to be a more effective catalyst than sulfuric acid and can influence the regioselectivity.[1]

Troubleshooting Guide

Problem: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

Controlling the regioselectivity in the Combes synthesis often requires a systematic approach to optimizing reaction conditions and substrate design. Here are several strategies to consider:

Solution 1: Modification of Substituents

The most direct way to influence regioselectivity is by altering the steric and electronic properties of your starting materials.

  • Varying Aniline Substituents:

    • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring will activate the ortho-positions, generally leading to faster reaction rates. The position of these groups will direct the cyclization. For instance, in the synthesis of trifluoromethyl-quinolines, methoxy-substituted anilines have been observed to favor the formation of the 2-CF₃ isomer.[1]

    • Electron-withdrawing groups (e.g., -Cl, -F) will deactivate the aniline ring. In the same trifluoromethyl-quinoline synthesis, these substituents favor the formation of the 4-CF₃ regioisomer.[1]

  • Varying β-Diketone Substituents:

    • Increasing the steric bulk of one of the substituents on the β-diketone can effectively block one of the cyclization pathways, thereby favoring the formation of the less sterically hindered product.[1]

Solution 2: Optimization of the Acid Catalyst and Reaction Conditions

The reaction environment can play a crucial role in directing the reaction towards a single isomer.

  • Choice of Acid: While concentrated sulfuric acid is common, polyphosphoric acid (PPA) is also frequently used and may offer different selectivity in certain cases.

  • Modified PPA Catalyst: A mixture of PPA and an alcohol (e.g., ethanol) can generate a polyphosphoric ester (PPE) in situ. This modified catalyst has been reported to provide better yields and influence regioselectivity in the synthesis of specific quinoline derivatives.[1]

Quantitative Data on Regioselectivity

The following table summarizes qualitative and semi-quantitative data on how substituents affect the regiochemical outcome in the synthesis of trifluoromethyl-quinolines, a well-studied example of regioselectivity in the Combes synthesis.

Aniline Substituentβ-Diketone R Group (Bulk)Predominant RegioisomerReference
Methoxy (-OCH₃)Increased Bulk2-CF₃[1]
Chloro (-Cl)Not specified4-CF₃[1]
Fluoro (-F)Not specified4-CF₃[1]

Note: Specific isomer ratios and yields are highly dependent on the exact substrates and reaction conditions and should be determined empirically.

Experimental Protocols

Standard Combes Synthesis: Synthesis of 2,4-Dimethyl-7-chloroquinoline

This procedure is a representative example of the standard Combes synthesis using sulfuric acid as the catalyst.

Materials:

  • m-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Condensation: In a round-bottom flask, combine m-chloroaniline and a slight excess of acetylacetone.

  • Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate. The mixture can be gently warmed if the reaction does not start.

  • Cyclization: After the initial reaction subsides, cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid with continuous stirring, ensuring the temperature does not rise excessively.

  • After the addition is complete, gently heat the reaction mixture for a short period to ensure complete cyclization.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, until the quinoline derivative precipitates.

  • Isolation: Collect the solid product by filtration, wash it with water, and dry. The crude product can be further purified by recrystallization.

Modified Combes Synthesis: PPA/Ethanol Catalysis (General Protocol)

This modified protocol can be employed to potentially alter the regioselectivity of the reaction.

Materials:

  • Substituted Aniline

  • Unsymmetrical β-Diketone

  • Polyphosphoric Acid (PPA)

  • Ethanol

Procedure:

  • Catalyst Preparation (in situ): In a reaction vessel, carefully add ethanol to polyphosphoric acid with stirring. This will generate the polyphosphoric ester (PPE) catalyst.

  • Reaction Mixture: To the prepared catalyst, add the substituted aniline and the unsymmetrical β-diketone.

  • Reaction: Heat the mixture with stirring at a temperature appropriate for the specific substrates (this may require optimization, but temperatures around 100-140°C are common).

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) until the product precipitates.

  • Isolation: Collect the product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

Visualizing Reaction Pathways and Logic

Diagram 1: General Mechanism of the Combes Quinoline Synthesis

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3: Dehydration and Aromatization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine H⁺ CyclizedIntermediate Cyclized Intermediate ProtonatedEnamine->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution Quinoline Substituted Quinoline CyclizedIntermediate->Quinoline Dehydration (-H₂O)

Caption: General mechanism of the Combes quinoline synthesis.

Diagram 2: Factors Influencing Regioselectivity

Regioselectivity_Factors cluster_factors Controlling Factors UnsymmetricalDiketone Unsymmetrical β-Diketone RegioisomerA Regioisomer A UnsymmetricalDiketone->RegioisomerA RegioisomerB Regioisomer B UnsymmetricalDiketone->RegioisomerB SubstitutedAniline Substituted Aniline SubstitutedAniline->RegioisomerA SubstitutedAniline->RegioisomerB ReactionConditions Reaction Conditions (Catalyst, Temp.) ReactionConditions->RegioisomerA ReactionConditions->RegioisomerB StericEffects Steric Effects (Bulky Groups) StericEffects->RegioisomerA Favors less hindered StericEffects->RegioisomerB Favors less hindered ElectronicEffects Electronic Effects (EDG/EWG) ElectronicEffects->RegioisomerA Favors more nucleophilic ElectronicEffects->RegioisomerB Favors more nucleophilic

Caption: Key factors governing regioselectivity in the Combes synthesis.

Diagram 3: Troubleshooting Workflow for Regioselectivity Issues

Troubleshooting_Workflow Start Start: Undesired Regioisomer Ratio ModifySubstituents Modify Substituents (Aniline or Diketone) Start->ModifySubstituents OptimizeConditions Optimize Reaction Conditions (Catalyst, Solvent, Temp.) ModifySubstituents->OptimizeConditions No / Partial Improvement AnalyzeResults Analyze Regioisomer Ratio (NMR, GC, etc.) ModifySubstituents->AnalyzeResults Yes OptimizeConditions->AnalyzeResults AnalyzeResults->ModifySubstituents Re-evaluate Strategy DesiredOutcome Desired Regioselectivity Achieved AnalyzeResults->DesiredOutcome Success

Caption: A logical workflow for troubleshooting regioselectivity problems.

References

Overcoming poor permeability of quinoline-4-carboxamide derivatives in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-4-carboxamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your cell-based assays, with a focus on addressing the poor permeability of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My quinoline-4-carboxamide derivative shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability.[1] Quinoline-4-carboxamide derivatives can be lipophilic and may have low aqueous solubility, hindering their ability to cross the cell membrane and reach their intracellular target.[2] Other potential issues include compound precipitation in the cell culture medium or rapid efflux by cellular transporters.[1][3]

Q2: How can I improve the solubility of my quinoline-4-carboxamide derivative in cell culture media?

A2: Improving solubility is a critical first step. Here are a few strategies:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution in a suitable solvent like DMSO. While a higher concentration minimizes the final solvent percentage, it increases the risk of precipitation upon dilution.[4]

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer or medium. Instead, perform serial dilutions.[4]

  • Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable co-solvents or surfactants, though their potential effects on cellular physiology should be carefully evaluated.

Q3: What are efflux pumps, and how do they affect the intracellular concentration of my compound?

A3: Efflux pumps are membrane proteins that actively transport substrates out of the cell.[5] This is a common mechanism of drug resistance in cancer cells and can significantly reduce the intracellular concentration of your quinoline-4-carboxamide derivative, leading to decreased efficacy.[5] Overexpression of efflux pumps like P-glycoprotein (P-gp) is a known issue.

Q4: Can I use an efflux pump inhibitor to increase the intracellular concentration of my compound?

A4: Yes, co-administration with a known efflux pump inhibitor, such as verapamil or reserpine, can be a valuable strategy to investigate if your compound is a substrate for efflux pumps.[6][7] An increase in the apparent permeability or cellular activity of your quinoline-4-carboxamide derivative in the presence of an inhibitor suggests that efflux is a limiting factor.

Q5: What is the prodrug approach, and can it enhance the permeability of my quinoline-4-carboxamide derivative?

A5: The prodrug approach involves chemically modifying your compound to create a more permeable derivative (the prodrug) that, once inside the cell, is converted back to the active parent drug. This strategy can be highly effective for overcoming permeability issues.

Troubleshooting Guide

Issue 1: Low Apparent Permeability in PAMPA or Caco-2 Assays

Possible Causes & Solutions

Possible Cause Suggested Solution
Poor aqueous solubility Prepare fresh solutions and visually inspect for precipitation. Consider using a formulation strategy such as lipid-based delivery systems or solid dispersions.
High lipophilicity While some lipophilicity is needed for membrane crossing, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Analyze the structure-activity relationship (SAR) to see if lipophilicity can be modulated without losing potency.[8][9]
Compound is a substrate for efflux pumps (in Caco-2 assays) Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[6] Co-administer with a known efflux pump inhibitor (e.g., verapamil) to see if permeability increases.[6][7]
Low compound recovery The compound may be binding to the assay plates or metabolizing within the Caco-2 cells. Ensure proper sample handling with low-binding materials and consider using more sensitive detection methods.[10]
Issue 2: Inconsistent or Non-Reproducible Results in Cell Viability/Cytotoxicity Assays

Possible Causes & Solutions

Possible Cause Suggested Solution
Compound precipitation Visually inspect wells for precipitates under a microscope. Prepare fresh dilutions for each experiment and consider the solubility limits of your compound in the final assay medium.[3]
Cell seeding density Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variability.
Edge effects in microplates Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media to minimize this effect.
Inconsistent incubation times Use a timer to ensure consistent incubation periods for all plates and treatments.
Compound instability Ensure the compound is stored correctly and avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[4]

Quantitative Data Summary

The following tables provide a summary of permeability and cytotoxicity data for representative quinoline-4-carboxamide derivatives from published studies.

Table 1: Permeability Data of Quinoline-4-Carboxamide Derivatives

Compound PAMPA Pe (nm/s) Caco-2 Papp (A-B) (10⁻⁶ cm/s) Efflux Ratio (B-A/A-B) Reference
Derivative A2.10.515.2Fictional Example
Derivative B (Prodrug of A)15.88.21.8Fictional Example
DDD10749873Not ReportedNot Reported[2]
Compound 252Not ReportedNot Reported[2]

Table 2: Cytotoxicity Data of Quinoline-4-Carboxamide Derivatives against Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) Reference
Compound 7aColon Cancer CellsNot specified, potent[11]
Compound 1eMCF-7 (Breast Cancer)0.457[12]
Compound 2fMCF-7 (Breast Cancer)0.566[12]
Erlotinib (Reference)A549 (Lung Cancer)Not specified, potent[13]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for assessing the passive permeability of quinoline-4-carboxamide derivatives.

  • Prepare the Donor and Acceptor Plates:

    • Coat the filter of each well in the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.

    • Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).

  • Prepare Compound Solutions:

    • Dissolve the test compounds in a suitable buffer to the desired concentration (e.g., 100 µM).

  • Perform the Assay:

    • Add the compound solutions to the donor plate.

    • Place the donor plate onto the acceptor plate to form a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantify Compound Concentration:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Apparent Permeability (Pe):

    • The apparent permeability is calculated using the following equation: Pe = (V_A / (Area * Time)) * (C_A / (C_D - C_A)) where V_A is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D is the initial concentration in the donor well.

Caco-2 Cell Permeability Assay

This protocol outlines the steps for evaluating the permeability and potential for active transport of quinoline-4-carboxamide derivatives across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is typically required.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS at pH 7.4).

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and fresh buffer to the apical chamber.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B assay, but add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is often indicative of active efflux.[6]

Visualizations

experimental_workflow cluster_permeability Permeability Assessment cluster_strategies Improvement Strategies cluster_evaluation Re-evaluation start Poorly Permeable Quinoline-4-Carboxamide pampa PAMPA Assay start->pampa Initial Screen caco2 Caco-2 Assay pampa->caco2 Confirm with Cell Model efflux Efflux Ratio > 2? caco2->efflux prodrug Prodrug Synthesis efflux->prodrug No formulation Formulation Optimization (e.g., Liposomes) efflux->formulation No inhibitor Co-administer Efflux Pump Inhibitor efflux->inhibitor Yes re_pampa Re-run PAMPA prodrug->re_pampa formulation->re_pampa re_caco2 Re-run Caco-2 inhibitor->re_caco2 re_pampa->re_caco2 Improved Permeability cell_assay Cell-Based Potency Assay re_caco2->cell_assay Optimized Compound/Formulation

Caption: A logical workflow for addressing poor permeability of quinoline-4-carboxamide derivatives.

egfr_signaling_pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras Ras dimerization->ras pi3k PI3K dimerization->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation quinoline Quinoline-based EGFR Inhibitor quinoline->egfr

Caption: The EGFR signaling pathway and the inhibitory action of quinoline-based compounds.[13][14][15]

pdk1_signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates cell_survival Cell Survival, Growth, Proliferation akt->cell_survival quinoline Quinoline-4-Carboxamide (PDK1 Inhibitor) quinoline->pdk1

Caption: The PI3K/PDK1/Akt signaling pathway, a target for some quinoline-4-carboxamide derivatives.[16][17][18]

References

Technical Support Center: Stability of Quinoline-4-carbothioamide in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Quinoline-4-carbothioamide in DMSO stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in DMSO stock solution upon storage (especially at -20°C or -80°C) The concentration of the compound may exceed its solubility limit in DMSO at low temperatures.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound before use.[1] If precipitation persists, consider preparing a fresh stock solution at a lower concentration. Visually inspect for precipitate before each use.[2]
Absorption of water into the DMSO stock, which can decrease the solubility of hydrophobic compounds.[1][3]Use anhydrous, high-purity DMSO for stock solution preparation.[1] Store DMSO stock solutions in tightly sealed vials in a desiccator to minimize moisture absorption.[2][4]
Change in color (e.g., yellowing) of the DMSO stock solution over time Potential degradation of the this compound molecule. Quinoline derivatives can be sensitive to light.[5]Prepare fresh stock solutions more frequently. Protect stock solutions from light by storing them in amber vials or by wrapping the vials in foil.[2][6]
Reaction with impurities in the DMSO.Use high-purity, anhydrous DMSO to prepare stock solutions.
Inconsistent or lower-than-expected activity in biological assays Degradation of the compound in the DMSO stock solution.Assess the stability of your stock solution using an analytical method like HPLC or LC-MS.[2] Prepare fresh stock solutions for critical experiments. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4][7]
Incomplete dissolution of the compound after thawing.Ensure the compound is fully redissolved after thawing by gentle warming and vortexing.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound DMSO stock solutions?

A1: For long-term storage, it is recommended to store aliquots of this compound in anhydrous DMSO at -80°C for up to six months.[7] For short-term storage, solutions can be kept at -20°C for up to one month.[7] To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4][7] Solutions should be protected from light and moisture.[2][5][6]

Q2: How can I determine if my this compound stock solution has degraded?

A2: The most reliable way to assess the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This involves comparing a recent chromatogram of your stock solution to one from a freshly prepared solution or the initial analysis. A significant decrease in the peak area of the parent compound or the appearance of new peaks is indicative of degradation.[2]

Q3: Is it necessary to use anhydrous DMSO for preparing my stock solutions?

A3: Yes, using anhydrous DMSO is highly recommended. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can lead to the degradation of dissolved compounds.[1][3] Water can act as a nucleophile and facilitate the hydrolysis of sensitive functional groups, such as the carbothioamide in this compound.

Q4: Can I store my this compound DMSO stock solution at room temperature?

A4: It is not recommended to store DMSO stock solutions at room temperature for extended periods. While many compounds are stable for short durations, prolonged exposure to room temperature can accelerate degradation.[4] One study indicated that many compounds in DMSO are stable for only 1 to 2 days at room temperature.[3]

Q5: What is the likely degradation pathway for this compound in DMSO?

A5: While specific degradation pathways for this compound in DMSO are not extensively documented in the literature, a plausible pathway involves the hydrolysis of the thioamide group to the corresponding carboxamide or carboxylic acid. This can be catalyzed by trace amounts of water in the DMSO. The quinoline ring itself is generally stable but can be susceptible to oxidation or photolytic degradation under certain conditions.[5]

Representative Stability Data

The following table provides illustrative stability data for a generic thioamide compound in DMSO. Note: This is not specific data for this compound and should be used as a general guideline. Actual stability should be confirmed experimentally.

Storage ConditionTime PointPurity (% Remaining)
-80°C 1 month>99%
3 months98%
6 months97%
-20°C 1 month95%
3 months90%
4°C 1 week92%
1 month85%
Room Temperature 24 hours98%
1 week88%

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO via HPLC

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the compound in anhydrous, high-purity DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming (not to exceed 40°C) or sonication.[1][4]

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis using an appropriate mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Record the chromatogram and determine the peak area of the this compound peak. This will serve as the 100% reference.

  • Storage:

    • Aliquot the remaining stock solution into several small, tightly sealed, light-protected vials to minimize freeze-thaw cycles and light exposure.[2][7]

    • Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and ensure the contents are fully dissolved.

    • Prepare a diluted sample for HPLC analysis in the same manner as the initial analysis.

    • Analyze the sample by HPLC and determine the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial peak area.

    • The appearance of new peaks in the chromatogram should also be noted as an indication of degradation products.

Visualizations

degradation_pathway quinoline_carbothioamide This compound hydrolysis Hydrolysis (H2O in DMSO) quinoline_carbothioamide->hydrolysis quinoline_carboxamide Quinoline-4-carboxamide hydrolysis->quinoline_carboxamide further_hydrolysis Further Hydrolysis quinoline_carboxamide->further_hydrolysis quinoline_carboxylic_acid Quinoline-4-carboxylic acid further_hydrolysis->quinoline_carboxylic_acid

Caption: Plausible hydrolysis pathway of this compound in the presence of water.

troubleshooting_workflow start Stability Issue Observed (e.g., precipitation, color change, low activity) check_precipitate Visually inspect for precipitate start->check_precipitate precipitate_yes Precipitate Present check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No warm_vortex Gently warm and vortex/sonicate precipitate_yes->warm_vortex check_color Check for color change precipitate_no->check_color redissolves Does it redissolve? warm_vortex->redissolves redissolves_yes Use solution immediately Consider making lower concentration stock redissolves->redissolves_yes Yes redissolves_no Discard solution Prepare fresh stock redissolves->redissolves_no No color_change_yes Potential degradation Use fresh, anhydrous DMSO Protect from light check_color->color_change_yes Yes assess_stability Assess stability with HPLC/LC-MS check_color->assess_stability No color_change_yes->assess_stability stable Is it stable? assess_stability->stable stable_yes Issue may be with other experimental parameters stable->stable_yes Yes stable_no Degradation confirmed Prepare fresh stock Re-evaluate storage conditions stable->stable_no No stable_no->redissolves_no

Caption: Troubleshooting workflow for stability issues with this compound in DMSO.

References

Reducing by-product formation in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and reduce by-product formation in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges encountered during the synthesis of quinolines, providing practical solutions and detailed experimental protocols.

Troubleshooting Guides

This section provides solutions to common problems encountered in the most frequently used quinoline synthesis methods.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines but is often plagued by a highly exothermic reaction and significant tar formation.[1]

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The exothermic nature of the Skraup synthesis is a well-known challenge.[2] To control the reaction, you can employ several strategies:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) can make the reaction less violent.[2] Boric acid has also been used for this purpose.[2]

  • Controlled Acid Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots that can lead to runaway reactions.[1]

Q2: I am getting a very low yield and a large amount of tar in my Skraup synthesis. What are the primary causes and solutions?

A2: Low yields and tar formation are often interconnected issues in the Skraup synthesis, primarily due to the polymerization of acrolein, which is generated in situ from glycerol.[1]

  • Temperature Control: Uncontrolled high temperatures promote polymerization and charring of the reactants.[1] Maintaining a steady reaction temperature is critical.

  • Optimized Reagent Ratios: Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can lead to incomplete reactions and the formation of side products.[1]

  • Purity of Starting Materials: Ensure the use of high-purity reagents, as impurities can catalyze side reactions. "Dynamite" glycerol, which contains less than 0.5% water, is often recommended for better yields.

Moderator Oxidizing Agent Typical Yield (%) Observations
Ferrous SulfateNitrobenzene84-91Smoother reaction, reduced tar formation.[3]
NoneArsenic AcidHigh (not specified)Historically used, but highly toxic.[2]
Boric AcidNitrobenzeneModerateHelps to control the reaction's vigor.[2]
Doebner-von Miller Reaction

This method is more versatile than the Skraup synthesis but can also suffer from polymerization and the formation of complex mixtures.[4]

Q1: My Doebner-von Miller reaction is producing a significant amount of tar, making product isolation difficult.

A1: Tar formation in the Doebner-von Miller reaction is typically due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline can help control the reaction and minimize polymerization.[5]

  • In Situ Generation: Preparing the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds (the Beyer method) can keep its concentration low and reduce polymerization.[4]

  • Biphasic Reaction Medium: Using a two-phase system can sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[2]

Q2: I've isolated a product, but it's not the expected quinoline isomer. What could have happened?

A2: The formation of unexpected isomers can occur, particularly with certain substrates.

  • Reversal of Regiochemistry: While the reaction typically yields 2-substituted quinolines, a reversal of regioselectivity to form 4-substituted quinolines has been observed with certain reactants, especially in the presence of trifluoroacetic acid (TFA).[5]

  • Substrate-Specific By-products: The electronic nature of the aniline substituent can influence the cyclization pathway, leading to unexpected products.[5]

Catalyst/Acid Typical Yield (%) Key Considerations
Hydrochloric Acid/Zinc ChlorideVariesTraditional method, can lead to tar formation.[5]
p-Toluenesulfonic AcidGenerally GoodMilder Brønsted acid, can reduce side reactions.[4]
Tin Tetrachloride (SnCl₄)Generally GoodLewis acid catalyst, can improve yields.[4]
Scandium(III) Triflate (Sc(OTf)₃)HighEfficient Lewis acid catalyst.[4]
Combes Quinoline Synthesis

The Combes synthesis is useful for preparing 2,4-substituted quinolines, but the use of unsymmetrical β-diketones can lead to a mixture of regioisomers.[6]

Q1: I am getting a mixture of regioisomers when using an unsymmetrical β-diketone in my Combes synthesis. How can I control the regioselectivity?

A1: Regioselectivity is a common challenge in the Combes synthesis and is influenced by both steric and electronic effects.[6]

  • Steric Hindrance: Increasing the steric bulk of the R group on the β-diketone tends to favor the formation of the 2-substituted quinoline.[6]

  • Substituents on Aniline: Methoxy-substituted anilines often lead to the 2-substituted product, while chloro- or fluoro-substituted anilines can favor the 4-substituted regioisomer.[6]

  • Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can influence the isomer ratio.[6]

Aniline Substituent β-Diketone R Group Major Regioisomer
MethoxyBulky2-substituted[6]
Chloro/FluoroLess bulky4-substituted[6]
Friedländer Synthesis

A versatile method for quinoline synthesis, the Friedländer synthesis can be complicated by self-condensation of the ketone reactant.[7]

Q1: I am observing significant by-product formation due to the self-condensation (aldol condensation) of my ketone starting material.

A1: Aldol condensation of the ketone is a common side reaction, especially under basic conditions.[8]

  • Use of an Imine Analog: To circumvent this issue, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[8]

  • Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed under less harsh conditions, minimizing side reactions.[8]

  • Slow Addition: The slow addition of the ketone to the reaction mixture can help to keep its concentration low and reduce the rate of self-condensation.

Q2: I am having trouble with the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone.

A2: Regioselectivity can be a challenge with unsymmetrical ketones.[9]

  • Introduction of a Phosphoryl Group: Placing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[2]

  • Specific Amine Catalysts: The use of certain amine catalysts can favor the formation of one regioisomer over the other.[2]

  • Ionic Liquids: Using an ionic liquid as the reaction medium has been shown to improve regioselectivity in some cases.[2]

Catalyst Solvent Typical Yield (%) Key Advantage
p-Toluenesulfonic acidSolvent-free (Microwave)88-96Rapid and efficient.[2]
IodineSolvent-free85-95Metal-free conditions.[2]
Neodymium(III) nitrateSolvent-free88-96High yields in short reaction times.[2]
Nafion NR50Ethanol (Microwave)Good to ExcellentEnvironmentally friendly solid acid catalyst.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in classical quinoline synthesis reactions?

A1: Common side products vary depending on the specific synthesis method. In the Skraup and Doebner-von Miller reactions, tar and polymer formation are frequent issues due to the polymerization of α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions. For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions. In the Combes synthesis, a primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to by-products. Ensuring the purity of starting materials is also a crucial step to prevent impurities from participating in side reactions.

Q3: Are there general strategies to minimize by-product formation across different quinoline synthesis methods?

A3: Yes, several general strategies are effective. Careful temperature control is critical, as higher temperatures often promote undesired side reactions. The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to by-products. The purity of starting materials should be ensured to avoid introducing contaminants that can lead to side reactions.

Q4: What are some common purification techniques for quinoline derivatives?

A4: Common purification techniques include:

  • Steam Distillation: Particularly effective for isolating volatile quinoline products from tarry residues in reactions like the Skraup synthesis.[2]

  • Vacuum Distillation: Useful for purifying liquid quinolines with high boiling points.

  • Recrystallization: A standard method for purifying solid quinoline derivatives.[2]

  • Column Chromatography: Recommended for separating complex mixtures or isomers.[2]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates ferrous sulfate to control the exothermic reaction.

Materials:

  • Aniline

  • Glycerol ("dynamite" grade preferred)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.

  • Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.

  • After the initial vigorous reaction subsides, add nitrobenzene and heat the mixture to reflux for several hours to complete the reaction and oxidation.

  • For work-up, allow the mixture to cool and then carefully pour it into a large volume of water. Neutralize with a base (e.g., sodium hydroxide solution) and then perform a steam distillation to isolate the quinoline.

Protocol 2: Friedländer Synthesis with p-Toluenesulfonic Acid under Solvent-Free Conditions

This protocol utilizes microwave irradiation for a rapid and efficient synthesis.

Materials:

  • 2-Aminobenzaldehyde or 2-aminobenzophenone

  • A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)

  • p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • In a microwave reactor vessel, combine the 2-aminoaryl aldehyde/ketone (1 mmol), the ketone (1.1 mmol), and a catalytic amount of p-TsOH (e.g., 10 mol%).

  • Seal the vessel and place it in the microwave reactor. Irradiate at a specified temperature and time (e.g., 120 °C for 3-5 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for By-product Formation start Start: Low Yield / High By-product identify Identify By-products (TLC, NMR, MS) start->identify tar Tar / Polymer Formation? identify->tar isomers Regioisomer Mixture? tar->isomers No tar_sol Reduce Temperature Slow Reagent Addition Use Moderator (Skraup) Biphasic System (D-vM) tar->tar_sol Yes other Other By-products? isomers->other No isomers_sol Change Catalyst Alter Substituents Steric/Electronic Control isomers->isomers_sol Yes other_sol Optimize Stoichiometry Check Reagent Purity Milder Catalyst other->other_sol Yes purify Optimize Purification (Distillation, Chromatography, Recrystallization) other->purify No tar_sol->purify isomers_sol->purify other_sol->purify

Caption: A logical workflow for troubleshooting by-product formation in quinoline synthesis.

Purification_Selection Decision Tree for Purification Method Selection start Start: Crude Product tarry Tarry Residue Present? start->tarry volatile Product Volatile? tarry->volatile No steam_dist Steam Distillation tarry->steam_dist Yes solid Product is a Solid? volatile->solid No vac_dist Vacuum Distillation volatile->vac_dist Yes isomers Isomer Separation Needed? solid->isomers No recryst Recrystallization solid->recryst Yes chrom Column Chromatography isomers->chrom Yes end Pure Product isomers->end No steam_dist->volatile vac_dist->solid recryst->isomers chrom->end

Caption: A decision tree to guide the selection of an appropriate purification technique.

References

Validation & Comparative

Quinoline-4-carbothioamide Derivatives Emerge as Potent Challengers to Established Anticancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Quinoline-4-carbothioamide derivatives against established anticancer drugs reveals their significant potential as a new class of therapeutic agents. This guide presents key preclinical data, detailed experimental methodologies, and insights into their mechanisms of action, offering valuable information for researchers, scientists, and drug development professionals in the field of oncology.

The fight against cancer continues to demand novel therapeutic strategies that can overcome the limitations of current treatments, such as drug resistance and severe side effects. Quinoline-based compounds have long been a focus of medicinal chemistry due to their diverse biological activities. This guide specifically evaluates the anticancer properties of a promising derivative, N-(4-ethylphenyl)-2-(quinoline-4-ylmethylene) hydrazine carbothioamide, and other related N-Aryl-2-(quinolin-4-yl)hydrazine-1-carbothioamide compounds, juxtaposing their performance with that of well-established chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel.

Comparative Cytotoxicity: A Quantitative Look

The in vitro anticancer activity of this compound derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a critical parameter in this evaluation. While direct head-to-head studies are emerging, the available data indicates that these novel compounds exhibit potent cytotoxic effects, in some cases comparable to or exceeding those of established drugs.

One notable derivative, N-(4-ethylphenyl)-2-(quinoline-4-ylmethylene) hydrazine carbothioamide, has demonstrated a potent IC50 value of 0.82 µM against the MCF-7 human breast cancer cell line[1]. This level of activity positions it as a compound of significant interest for further development.

CompoundCell LineCancer TypeIC50 (µM)
This compound Derivative
N-(4-ethylphenyl)-2-(quinoline-4-ylmethylene) hydrazine carbothioamideMCF-7Breast Cancer0.82[1]
Established Anticancer Drugs
DoxorubicinMCF-7Breast Cancer~0.1 - 1.0
CisplatinMCF-7Breast Cancer~1.0 - 10.0
PaclitaxelMCF-7Breast Cancer~0.001 - 0.01

Unraveling the Mechanism of Action: Induction of Apoptosis

Preliminary mechanistic studies suggest that this compound derivatives exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. This is a highly desirable mechanism for an anticancer drug as it eliminates cancer cells in a controlled manner, minimizing inflammation and damage to surrounding healthy tissues.

The proposed mechanism involves the targeting of key regulatory proteins in the apoptotic pathway, such as the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are crucial for maintaining the balance between cell survival and cell death. By inhibiting the anti-apoptotic members of the Bcl-2 family, this compound derivatives can tip the balance in favor of apoptosis, leading to the demise of cancer cells.

Apoptosis_Pathway_Quinoline cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase This compound This compound Bcl-2_Family Bcl-2 Family (Anti-apoptotic) This compound->Bcl-2_Family Inhibition Bax/Bak Bax/Bak (Pro-apoptotic) Bcl-2_Family->Bax/Bak Inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Proposed apoptotic pathway induced by this compound derivatives.

Experimental Protocols: Ensuring Rigorous Evaluation

The data presented in this guide is based on established and validated experimental protocols. The following are detailed methodologies for the key experiments used to assess the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative or the established anticancer drug. A vehicle control (e.g., DMSO) and a positive control are also included.

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well plate Start->Cell_Seeding Compound_Treatment Add Test Compounds & Controls Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow of the MTT cell viability assay.
Apoptosis Assay by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.

Procedure:

  • Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Future Directions

The promising in vitro data for this compound derivatives warrants further investigation. Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the most potent this compound derivatives against a wider range of established anticancer drugs across multiple cancer cell lines in the same experimental setup.

  • In Vivo Efficacy: Evaluating the antitumor activity of these compounds in preclinical animal models to assess their therapeutic potential in a living system.

  • Mechanism of Action Elucidation: Further delineating the precise molecular targets and signaling pathways affected by these compounds to better understand their anticancer effects and identify potential biomarkers for patient selection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize their potency, selectivity, and pharmacokinetic properties.

References

A Comparative Analysis of Quinoline-Based Antimalarials: Chloroquine vs. a Novel Quinoline-4-carboxamide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: While this guide aims to compare the efficacy of Quinoline-4-carbothioamide and chloroquine, a comprehensive search of available scientific literature did not yield sufficient specific data on the antimalarial activity of this compound for a direct, evidence-based comparison. However, extensive research is available for a closely related class of compounds, the Quinoline-4-carboxamides. This guide will therefore utilize a prominent example from this class, the preclinical candidate DDD107498, as a contemporary counterpart to chloroquine to provide a data-rich and relevant comparison for researchers in the field of antimalarial drug development.

This guide provides a detailed comparison of the established antimalarial drug chloroquine and the novel quinoline-4-carboxamide derivative, DDD107498, against resistant malaria strains. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.

Mechanism of Action and Resistance

Chloroquine

Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades.[1] Its primary mechanism of action involves interfering with the detoxification of heme in the parasite's digestive vacuole.[2] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally crystallizes this heme into non-toxic hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and binds to heme, preventing its crystallization into hemozoin. The resulting accumulation of free heme leads to oxidative stress and parasite death.

Resistance to chloroquine in Plasmodium falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. These mutations enable the transporter to efflux chloroquine from the digestive vacuole, reducing its concentration at the site of action and rendering the drug ineffective.

Quinoline-4-carboxamide (DDD107498)

In contrast to chloroquine, the quinoline-4-carboxamide derivative DDD107498 exhibits a novel mechanism of action that is not dependent on heme detoxification.[3][4][5][6] This compound has been shown to inhibit protein synthesis in the parasite by targeting the translation elongation factor 2 (PfEF2).[3][4][5][6] By inhibiting PfEF2, DDD107498 effectively halts the elongation step of protein synthesis, leading to parasite death. This distinct mechanism means that DDD107498 is not susceptible to the common resistance mechanisms that affect chloroquine, making it a promising candidate for treating chloroquine-resistant malaria.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of chloroquine and the quinoline-4-carboxamide derivative, DDD107498.

Table 1: In Vitro Efficacy against P. falciparum Strains
CompoundStrainResistance ProfileIC50 (nM)Reference
Chloroquine3D7Chloroquine-Sensitive46 ± 4[1]
ChloroquineK1Chloroquine-Resistant405 ± 32[1]
DDD1074983D7Chloroquine-Sensitive0.4 ± 0.03[4]
DDD107498Dd2Chloroquine-Resistant0.6 ± 0.05[4]
DDD107498W2Chloroquine-Resistant0.5 ± 0.04[4]
Table 2: In Vivo Efficacy in Mouse Models
CompoundMouse ModelDosing RegimenParasite Reduction (%)ED90 (mg/kg)Reference
ChloroquineP. berghei20 mg/kg, oral, 4 days>99Not Reported[7]
DDD107498P. berghei30 mg/kg, oral, 4 days93< 1[4][5]

Experimental Protocols

In Vitro Antimalarial Assay (SYBR Green I)

This assay is a common method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Drug Preparation: Compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in culture medium.

  • Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and 100 µL of SYBR Green I lysis buffer is added to each well.

  • Fluorescence Reading: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 values are calculated using a non-linear regression model.

In Vivo Efficacy Study (4-day Suppressive Test)

This murine model is used to assess the in vivo antimalarial activity of a compound.

  • Animal Model: Female BALB/c mice are used for the study.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Drug Administration: The test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol) and administered orally to the mice once daily for four consecutive days, starting 2 hours post-infection.

  • Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells is determined by light microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition. The effective dose that inhibits parasite growth by 90% (ED90) is then determined.

Visualizations

Signaling Pathways and Experimental Workflows

chloroquine_mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Crystallization (Detoxification) CQ_Heme_Complex Chloroquine-Heme Complex Heme->CQ_Heme_Complex Parasite Death Parasite Death Heme->Parasite Death Toxicity Chloroquine_acc Chloroquine (Accumulated) Chloroquine_acc->CQ_Heme_Complex Binding PfCRT_mut PfCRT (Mutant) Chloroquine_acc->PfCRT_mut CQ_Heme_Complex->Hemozoin Inhibition PfCRT_WT PfCRT (Wild-type) Chloroquine_efflux Chloroquine (Effluxed) PfCRT_mut->Chloroquine_efflux Transport out Chloroquine_in Chloroquine (External) Chloroquine_in->Chloroquine_acc antimalarial_workflow start Start: Compound Library in_vitro In Vitro Screening (P. falciparum SYBR Green Assay) start->in_vitro ic50 Determine IC50 (Potency & Selectivity) in_vitro->ic50 in_vivo In Vivo Efficacy (4-day Suppressive Test in Mice) ic50->in_vivo Active & Selective inactive Inactive/Toxic ic50->inactive Inactive/Non-selective ed90 Determine ED90 (Efficacy) in_vivo->ed90 tox Toxicology & DMPK Studies ed90->tox Efficacious ed90->inactive Not Efficacious candidate Preclinical Candidate tox->candidate Favorable Profile tox->inactive Unfavorable Profile

References

Comparative Guide to the Structure-Activity Relationship of Quinoline-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of quinoline-4-carboxamide derivatives, focusing on their anticancer and antimalarial activities. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental protocols.

Anticancer Activity of Quinoline-4-Carboxamide Derivatives

Quinoline-4-carboxamide derivatives have emerged as a promising class of compounds in anticancer drug discovery, demonstrating a variety of mechanisms of action.[1][2] These mechanisms include the inhibition of topoisomerase, protein kinases, and human dihydroorotate dehydrogenase (HDHODH).[1][2] The versatility of the quinoline scaffold allows for modifications at several key positions, significantly influencing their cytotoxic potency.[2]

Structure-Activity Relationship Insights

The anticancer activity of these derivatives is intricately linked to the nature and position of substituents on the quinoline ring and the carboxamide side chain. For instance, a series of β-carboline tethered quinoline-4-carboxamides were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, with many exhibiting significant activity (IC50 <25 μM).[2] Notably, compound 12e (2-(4-chlorophenyl)-N-((1-(3-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)methyl) quinoline-4-carboxamide) was identified as the most potent against the MCF-7 breast cancer cell line with an IC50 value of 5.71 μM.[2]

In another study, novel quinoline-based benzamide derivatives were designed as histone deacetylase (HDAC) inhibitors. The cytotoxic activity of these compounds was evaluated against five human cancer cell lines, with most showing higher efficacy against colorectal cancer cells (HCT116 and HT-29).[3] This suggests that the cellular context and the specific molecular target are crucial determinants of the anticancer effects of these compounds.

Furthermore, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function and induce apoptosis in cancer cells.[4] These compounds were found to activate extracellular signal-regulated kinase (ERK) and disrupt lysosome function, leading to altered autophagic flux and ultimately, apoptotic cell death.[4]

Tabulated Data: Anticancer Activity
Compound IDModification HighlightsCancer Cell LineIC50 (μM)Reference
12e β-carboline tethered quinoline-4-carboxamideMCF-7 (Breast)5.71[2]
Compound 5a Quinoline-based EGFR/HER-2 dual-target inhibitorMCF-7 (Breast)GI50 = 25-82 nM[5]
Compound 5a Quinoline-based EGFR/HER-2 dual-target inhibitorA-549 (Lung)GI50 = 25-82 nM[5]
CiQ Derivatives 6-cinnamamido-quinoline-4-carboxamideBroad Spectrum-[4]

Antimalarial Activity of Quinoline-4-Carboxamide Derivatives

A series of quinoline-4-carboxamides have been identified as potent antimalarial agents, acting through the inhibition of translation elongation factor 2 (PfEF2), a novel mechanism of action in antimalarial chemotherapy.[6][7] The optimization of a screening hit led to the discovery of compounds with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria.[7][8]

Structure-Activity Relationship Insights

The initial hit compound, while having moderate potency (EC50 = 120 nM), suffered from poor physicochemical properties, including high lipophilicity and poor metabolic stability.[7] The medicinal chemistry program focused on modifying the R¹, R², and R³ positions of the quinoline-4-carboxamide scaffold.

Key SAR findings include:

  • R¹ Position: Replacement of a bromine atom with chlorine or fluorine was tolerated without significant loss of activity, while decreasing molecular weight and lipophilicity. However, complete removal of the halogen led to an eight-fold drop in potency.[7]

  • R² Position: Reducing the basicity at the R² position, for instance by replacing a pyrrolidine with a morpholine, resulted in a significant drop in potency.[6] The amide NH was also found to be crucial for activity.[6]

  • R³ Position: Introduction of a 4-morpholinopiperidine moiety at the R³ position improved both potency and ligand efficiency.[7] Extending the linker length of an aminoalkylmorpholine moiety at R³ from three to four carbons led to a 17-fold improvement in antiplasmodial activity.[6]

This optimization effort led to the discovery of a derivative with an EC50 of 4 nM and an in vivo ED90 of 2.6 mg/kg.[6]

Tabulated Data: Antimalarial Activity
Compound IDP. falciparum (3D7) EC50 (nM)Reference
1 Br2-pyrrolidin-1-ylethanamine-120[7]
10 Cl2-pyrrolidin-1-ylethanamine--[7]
11 F2-pyrrolidin-1-ylethanamine--[7]
12 H2-pyrrolidin-1-ylethanamine-~960[7]
24 --4-morpholinopiperidine150[7]
27 --aminoalkylmorpholine (4-carbon linker)4[6]

Experimental Protocols

General Synthesis of Quinoline-4-Carboxamide Derivatives

A common synthetic route for quinoline-4-carboxamide derivatives involves a multi-step process.[6][7]

  • Pfitzinger Reaction: The quinoline-4-carboxylic acid core is often synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[9][10]

  • Amide Coupling: The resulting quinoline-4-carboxylic acid is then coupled with a desired amine to form the carboxamide linkage. This is typically achieved using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF).[6][7]

  • Further Modifications: Substituents at various positions can be introduced either on the starting materials or through subsequent reactions on the quinoline core, such as nucleophilic aromatic substitution or Suzuki coupling.[6][7]

In Vitro Cytotoxicity Assay (Anticancer)

The anticancer activity of the synthesized compounds is typically evaluated using a panel of human cancer cell lines. A standard protocol involves:

  • Cell Culture: Cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or resazurin-based assays. The absorbance is measured using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiplasmodial Assay (Antimalarial)

The in vitro activity against Plasmodium falciparum is determined as follows:

  • Parasite Culture: The parasites are maintained in human red blood cells in a complete medium at 37°C in a low oxygen environment.

  • Drug Susceptibility Assay: Asynchronous cultures of the parasite are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.

  • Growth Inhibition Measurement: Parasite growth is quantified using a fluorescent DNA-intercalating dye (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • EC50 Determination: The effective concentration that inhibits parasite growth by 50% (EC50) is determined by fitting the fluorescence or absorbance data to a sigmoidal dose-response curve.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization Start Identify Lead Quinoline-4-Carboxamide Design Design Analogs with Diverse Substitutions Start->Design Iterative Cycle Synth Synthesize Designed Compounds Design->Synth Iterative Cycle Screen In Vitro Screening (e.g., Anticancer, Antimalarial) Synth->Screen Iterative Cycle Activity Determine Potency (IC50 / EC50) Screen->Activity Iterative Cycle SAR Establish Structure-Activity Relationship Activity->SAR Iterative Cycle Optimize Optimize Lead Compound (Potency, ADME) SAR->Optimize Iterative Cycle Optimize->Design Iterative Cycle

Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of quinoline-4-carboxamide derivatives.

Anticancer_Mechanism cluster_targets Molecular Targets cluster_effects Cellular Effects Q4C Quinoline-4-Carboxamide Derivatives Topo Topoisomerase Q4C->Topo PK Protein Kinases Q4C->PK HDAC HDACs Q4C->HDAC Lysosome Lysosome Q4C->Lysosome DNA_Damage DNA Damage Topo->DNA_Damage Signal_Block Signal Transduction Blockade PK->Signal_Block Gene_Expr Altered Gene Expression HDAC->Gene_Expr Autophagy_Disrupt Autophagy Disruption Lysosome->Autophagy_Disrupt Apoptosis Apoptosis DNA_Damage->Apoptosis Signal_Block->Apoptosis Gene_Expr->Apoptosis Autophagy_Disrupt->Apoptosis

Caption: Potential anticancer mechanisms of action for quinoline-4-carboxamide derivatives.

References

Quinoline Derivatives in Oncology: A Comparative Docking Analysis Against Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational evaluation of quinoline-based compounds reveals their significant potential as inhibitors of key tyrosine kinases implicated in cancer progression. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

Quinoline and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] In the realm of oncology, these compounds have shown particular promise as inhibitors of tyrosine kinases, enzymes that play a crucial role in the signaling pathways driving tumor growth and proliferation.[3][4][5][6] Computational docking studies have been instrumental in elucidating the binding interactions between quinoline derivatives and various tyrosine kinases at a molecular level, thereby guiding the rational design of more potent and selective inhibitors.[1]

This guide presents a comparative overview of docking studies involving quinoline derivatives against prominent tyrosine kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Abl kinase.

Comparative Binding Affinities: A Quantitative Overview

The inhibitory potential of various quinoline derivatives has been evaluated against several tyrosine kinases. The following table summarizes the docking scores and binding energies from different studies, providing a quantitative comparison of their predicted binding affinities. Lower docking scores and more negative binding energies generally indicate a higher predicted affinity between the ligand and the protein.

Quinoline Derivative Class/CompoundTarget Tyrosine KinasePDB CodeDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Quinolin-4(1H)-one derivatives (Q2)VEGFR-2Not Specified-14.65Not Specified[7][8]
Quinolin-4(1H)-one derivatives (Q6)VEGFR-2Not Specified-11.31Not Specified[7][8]
Quinoline-thiazole hybrid (1a)BCR-ABL1Not Specified-8.9Not Specified[9]
Quinoline-thiazole hybrid (1g)BCR-ABL1Not Specified-7.2Not Specified[9]
Quinoline-3-carboxamides (Compound 6f)ATM KinaseNot SpecifiedLower than other kinasesNot Specified[10]
Quinoline-3-carboxamides (Compound 6f)ATR KinaseNot SpecifiedHigher than ATMNot Specified[10]
Quinoline-3-carboxamides (Compound 6f)DNA-PKcsNot SpecifiedHigher than ATMNot Specified[10]
Quinoline-3-carboxamides (Compound 6f)mTORNot SpecifiedHigher than ATMNot Specified[10]
Quinoline-3-carboxamides (Compound 6f)PI3KγNot SpecifiedHigher than ATMNot Specified[10]
Isatin derivatives (Compound 13)VEGFR-22OH4Not Specified-[11]
Isatin derivatives (Compound 14)VEGFR-22OH4Not Specified-[11]
Quinoline derivatives (Compound 7)VEGFR-22OH4Not Specified-[11]
Quinoline derivatives (Compound 8)VEGFR-22OH4Not Specified-[11]
Quinoline derivatives (Compound 9)VEGFR-22OH4Not Specified-[11]
Styrylquinazoline (IS1)ABL KinaseNot Specified--[12]

Visualizing the Process: From Workflow to Pathway

To better understand the context of these docking studies, the following diagrams illustrate a generalized workflow for computational docking and a simplified representation of a tyrosine kinase signaling pathway that is often targeted by quinoline derivatives.

G cluster_prep Preparation Phase cluster_sim Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB Download, Refinement) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) dock Molecular Docking (Conformational Search) l_prep->dock grid->dock score Scoring & Ranking (Binding Energy Calculation) dock->score interact Interaction Analysis (H-bonds, Hydrophobic) score->interact exp_val Experimental Validation (e.g., In vitro assays) interact->exp_val G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras Activates pi3k PI3K receptor->pi3k Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt akt->transcription inhibitor Quinoline Derivative (Inhibitor) inhibitor->receptor Inhibits

References

Validating the Mechanism of Action of Quinoline-4-carbothioamide Through Target Engagement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of Quinoline-4-carbothioamide as an inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Due to the limited publicly available data on this compound, this document outlines a proposed validation strategy, comparing it with established InhA inhibitors. The experimental protocols and data presented for the alternative compounds serve as a benchmark for future studies on this compound.

Introduction to this compound and its Hypothesized Target

Quinoline derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The specific compound, this compound, is a sulfur-containing analog of quinoline-4-carboxamide. While direct target engagement studies for this compound are not extensively reported, related quinoline-based compounds have demonstrated potent antitubercular activity.[4][5][6] Notably, several quinoline derivatives have been identified as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway and a clinically validated target for antitubercular drugs like isoniazid.[7][8][9]

Based on this evidence, it is hypothesized that This compound exerts its potential antitubercular effect through the inhibition of InhA . This guide outlines the necessary target engagement studies to validate this hypothesis.

Comparative Analysis of InhA Inhibitors

To validate the mechanism of action of this compound, its performance should be benchmarked against well-characterized InhA inhibitors. The following table summarizes the inhibitory activities of known InhA inhibitors. The data for this compound is currently unavailable and would be the primary objective of the proposed studies.

CompoundTypeTargetIC50 (µM)MIC (µg/mL) against M. tuberculosis H37Rv
This compound Hypothesized InhA Inhibitor InhA (putative) Not Available Not Available
Isoniazid (INH)Prodrug, clinical standardInhA (after activation by KatG)~0.06 (as INH-NAD adduct)0.02 - 0.06
TriclosanDirect InhibitorInhA0.225
NITD-916Direct InhibitorInhA0.590.05
GSK693Direct InhibitorInhANot Reported0.12

Data compiled from multiple sources.[7][10][11][12] MIC values can vary between studies based on experimental conditions.

Experimental Protocols for Target Engagement

To confirm that this compound directly binds to and inhibits InhA, a series of target engagement studies are recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.[13][14]

Protocol:

  • Cell Culture: Culture Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) or an appropriate expression system containing the InhA protein.

  • Compound Treatment: Incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes).

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble InhA protein at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble InhA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify the direct binding partners of a small molecule from a complex protein lysate.[15][16]

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker. It is crucial to ensure that the modification does not abrogate the compound's biological activity.

  • Lysate Preparation: Prepare a whole-cell lysate from M. tuberculosis or a relevant expression system.

  • Affinity Capture: Incubate the lysate with the biotinylated this compound probe immobilized on streptavidin-coated beads. Include a control with beads alone or with a non-biotinylated competitor compound.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: A significant enrichment of InhA in the sample incubated with the this compound probe compared to the control samples would confirm direct binding.

Visualizing the Proposed Mechanism and Experimental Workflows

To clearly illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Mycolic Acid Biosynthesis Pathway cluster_1 Inhibition Fatty Acid Synthase II (FAS-II) Fatty Acid Synthase II (FAS-II) InhA InhA Fatty Acid Synthase II (FAS-II)->InhA catalyzes reduction of long-chain trans-2-enoyl-ACP Mycolic Acids Mycolic Acids InhA->Mycolic Acids essential for synthesis This compound This compound This compound->InhA inhibits

Caption: Proposed mechanism of action of this compound.

Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Thermal Challenge Thermal Challenge Compound Treatment->Thermal Challenge Cell Lysis Cell Lysis Thermal Challenge->Cell Lysis Protein Separation (Centrifugation) Protein Separation (Centrifugation) Cell Lysis->Protein Separation (Centrifugation) Protein Quantification (Western Blot/MS) Protein Quantification (Western Blot/MS) Protein Separation (Centrifugation)->Protein Quantification (Western Blot/MS) Data Analysis (Melting Curve Shift) Data Analysis (Melting Curve Shift) Protein Quantification (Western Blot/MS)->Data Analysis (Melting Curve Shift) Target Engagement Confirmed Target Engagement Confirmed Data Analysis (Melting Curve Shift)->Target Engagement Confirmed

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Start Start Biotinylated Probe Synthesis Biotinylated Probe Synthesis Start->Biotinylated Probe Synthesis Lysate Preparation Lysate Preparation Biotinylated Probe Synthesis->Lysate Preparation Affinity Capture on Beads Affinity Capture on Beads Lysate Preparation->Affinity Capture on Beads Washing Washing Affinity Capture on Beads->Washing Elution Elution Washing->Elution Protein ID (LC-MS/MS) Protein ID (LC-MS/MS) Elution->Protein ID (LC-MS/MS) Data Analysis (Protein Enrichment) Data Analysis (Protein Enrichment) Protein ID (LC-MS/MS)->Data Analysis (Protein Enrichment) Direct Target Confirmed Direct Target Confirmed Data Analysis (Protein Enrichment)->Direct Target Confirmed

Caption: Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Conclusion

Validating the direct engagement of this compound with its putative target, InhA, is a critical step in its development as a potential therapeutic agent. The comparative data from known InhA inhibitors and the detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate and confirm its mechanism of action. Successful validation through techniques like CETSA and AP-MS would provide strong evidence for its on-target activity and pave the way for further preclinical and clinical development.

References

Unraveling the Cross-Resistance Profile of Quinoline-4-carbothioamide in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy. Quinoline derivatives have garnered significant attention as a promising class of anticancer agents due to their diverse mechanisms of action. This guide provides a comprehensive comparison of the cross-resistance profile of Quinoline-4-carbothioamide and its analogues in various drug-resistant cancer cell lines, supported by experimental data and detailed methodologies.

Executive Summary

This compound and its closely related carboxamide analogues have demonstrated promising activity against a range of cancer cell lines, including those exhibiting resistance to conventional chemotherapeutic agents. The primary mechanism of resistance to many quinoline-based compounds is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). However, certain quinoline derivatives have been shown to overcome this resistance by directly inhibiting P-gp or by targeting alternative signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. This guide synthesizes the available data to present a clear picture of the potential of this compound as a scaffold for developing novel anticancer drugs capable of circumventing multidrug resistance.

Comparative Efficacy in Drug-Resistant Cell Lines

While specific data for this compound is limited in publicly available literature, studies on structurally similar quinoline-4-carboxamide derivatives provide valuable insights into its potential cross-resistance profile. The following tables summarize the cytotoxic activities (IC50 values) of these compounds in comparison to standard chemotherapeutic drugs in both sensitive and resistant cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Quinoline Derivatives and Doxorubicin in Sensitive and Doxorubicin-Resistant Cancer Cell Lines

Compound/DrugSensitive Cell Line (e.g., MCF-7)Doxorubicin-Resistant Cell Line (e.g., MCF-7/ADR)Resistance Factor (RF)Reference
Doxorubicin 0.1 - 1.65128.5~78-1285[1]
Quinoline-4-carboxamide Derivative (MS-209) Not specifiedPotent reversal of resistance at 3 µMNot applicable[2]
Quinoline-4-carboxamide Derivative (Compound 7a) HCT116 (colon), MDA-MB-231 (breast), MIAPaCa2 (pancreatic) - effective suppressionNot specifiedNot specified[3]

Resistance Factor (RF) is calculated as the ratio of IC50 in the resistant cell line to the IC50 in the sensitive parent cell line.

Table 2: Comparative Cytotoxicity (IC50, nM) of Quinoline-Docetaxel Analogues and Paclitaxel in Sensitive and Paclitaxel-Resistant Cancer Cell Lines

Compound/DrugSensitive Cell Line (e.g., A2780, MCF-7)Paclitaxel-Resistant Cell Line (e.g., A2780-MDR, MCF-7-MDR)Resistance Factor (RF)Reference
Paclitaxel OVCAR8: 10.51OVCAR8 PTX R: 128.97 - 152.8012.3 - 14.5[4]
Quinoline-Docetaxel Analogue (Compound 6c) Not specifiedMCF-7-MDR: 8.8Not applicable[5]

These tables highlight the significant challenge posed by drug resistance to standard therapies like doxorubicin and paclitaxel, as indicated by the high resistance factors. Notably, novel quinoline derivatives show potential in overcoming this resistance, either by directly inhibiting the resistance mechanisms or through alternative cytotoxic pathways.

Mechanisms of Action and Overcoming Resistance

The primary mechanisms through which this compound and its analogues are thought to exert their anticancer effects and overcome resistance are multifaceted.

Inhibition of ABC Transporters

A key mechanism of MDR is the increased efflux of chemotherapeutic drugs from cancer cells by ABC transporters, with P-glycoprotein (P-gp/ABCB1) being a major contributor.[6] Several quinoline derivatives have been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration of co-administered anticancer drugs. For instance, the novel quinoline derivative MS-209 has been demonstrated to directly interact with P-glycoprotein and inhibit its drug transport function, effectively reversing multidrug resistance in various cell lines.[2][7]

cluster_cell Cancer Cell Membrane Pgp P-glycoprotein (P-gp) (ABC Transporter) Drug_out Drug Efflux (Resistance) Pgp->Drug_out Pumps out Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to Quinoline This compound Quinoline->Pgp Inhibits caption This compound inhibiting P-gp mediated drug efflux.

Caption: this compound inhibiting P-gp mediated drug efflux.

Modulation of Pro-Survival Signaling Pathways

Aberrant signaling pathways are critical for the survival and proliferation of cancer cells, and their upregulation can contribute to drug resistance. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is often hyperactivated in cancer.[8] Several studies have indicated that quinoline derivatives can inhibit this pathway, leading to apoptosis and autophagy in cancer cells, including those resistant to conventional therapies.[9] For example, certain quinoline-4-carboxamide derivatives have been suggested to overcome chemoresistance by targeting phosphoinositide-dependent protein kinase-1 (PDK1), a key component of the PI3K/Akt pathway.[3]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival (Resistance) mTOR->Proliferation Quinoline This compound Quinoline->PI3K Inhibits Quinoline->Akt Inhibits caption Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the evaluation of the cross-resistance profile of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete culture medium

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the drug concentration.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_drug Add test compounds incubate1->add_drug incubate2 Incubate 48-72h add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solvent Add solubilization solution incubate3->add_solvent read_plate Read absorbance at 570 nm add_solvent->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end caption Workflow of the MTT assay for determining cell viability.

Caption: Workflow of the MTT assay for determining cell viability.

Western Blotting for ABC Transporter Expression

Western blotting is used to detect the expression levels of specific proteins, such as P-gp, in cell lysates.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp) overnight at 4°C. A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion and Future Directions

The available evidence suggests that this compound and its analogues represent a promising scaffold for the development of anticancer agents with the potential to overcome multidrug resistance. Their ability to circumvent P-gp-mediated efflux and modulate critical pro-survival signaling pathways like PI3K/Akt/mTOR warrants further investigation.

Future research should focus on:

  • Direct Evaluation: Conducting comprehensive studies on the cross-resistance profile of this compound in a broad panel of drug-resistant cancer cell lines.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound in resistant cells.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and toxicity of promising this compound derivatives in preclinical animal models of drug-resistant cancers.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents to enhance their efficacy and overcome resistance.

By addressing these key areas, the full therapeutic potential of this compound as a novel strategy to combat multidrug resistance in cancer can be realized.

References

Head-to-head comparison of different quinoline-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have emerged as a promising class of corrosion inhibitors, demonstrating significant efficacy in protecting various metals and alloys from degradation in aggressive environments. Their mechanism of action, primarily attributed to the adsorption of the quinoline molecules onto the metal surface, forms a protective barrier that impedes the corrosive process. This guide provides a comprehensive head-to-head comparison of different quinoline-based corrosion inhibitors, supported by experimental data to aid in the selection and development of effective anti-corrosion strategies.

Performance Comparison of Quinoline Derivatives

The corrosion inhibition efficiency of quinoline derivatives is significantly influenced by their molecular structure, including the type and position of substituents on the quinoline ring. These modifications alter the electron density around the nitrogen atom and the aromatic system, thereby affecting their adsorption characteristics on the metal surface. The following table summarizes the performance of various quinoline-based inhibitors under different experimental conditions.

InhibitorMetal/AlloyCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Reference
2-chloro quinoline 3-carbaldehyde (CQC)Mild Steel1N HCl25 ppm303 K94.32[1]
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA)Mild Steel1N HCl25 ppm303 K98.69[1]
6-benzylquinoline (BQ)Mild Steel1 M HCl--High[2]
6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid (QBPA)Mild Steel1 M HCl--Higher than BQ[2]
5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8)Mild Steel1.0 M HCl10⁻³ M303 K>90[3]
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)Mild Steel1 M HCl500 ppm303 K93.4[4]
ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1)Mild Steel1 M HCl5x10⁻³ M-<90[5]
5-((benzylamino)methyl)quinolin-8-ol (8QN2)Mild Steel1 M HCl5x10⁻³ M-<90[5]
5-(azidomethyl)quinolin-8-ol (8QN3)Mild Steel1 M HCl5x10⁻³ M-90[5]

Mechanism of Corrosion Inhibition

Quinoline derivatives inhibit corrosion by adsorbing onto the metal surface, a process that can involve both physisorption and chemisorption. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic rings play a crucial role in the adsorption process. This forms a protective film that isolates the metal from the corrosive environment.[6][7] Potentiodynamic polarization studies have shown that many quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][3][5]

The following diagram illustrates the general mechanism of action for quinoline-based corrosion inhibitors.

Quinoline Inhibition Mechanism cluster_solution Corrosive Solution (e.g., HCl) H+ H⁺ ions Cl- Cl⁻ ions Quinoline Quinoline Derivative AnodicSite Anodic Site (Fe → Fe²⁺ + 2e⁻) Quinoline->AnodicSite Adsorption (π-electrons, N-atom) CathodicSite Cathodic Site (2H⁺ + 2e⁻ → H₂) Quinoline->CathodicSite Adsorption Fe2+ Fe²⁺ ions AnodicSite->Fe2+ Metal Dissolution H2 H₂ gas CathodicSite->H2 Hydrogen Evolution

Caption: General mechanism of corrosion inhibition by quinoline derivatives.

Experimental Protocols

The evaluation of corrosion inhibitors involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the comparison of quinoline-based inhibitors.

Weight Loss Method

This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The pre-weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the addition of different concentrations of the quinoline-based inhibitor. The tests are conducted for a specific immersion period at a constant temperature.[4][5]

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution containing HCl, hexamethylenetetramine, and water), washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) using the following formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These are typically performed using a three-electrode cell setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode from a cathodic potential to an anodic potential relative to the open circuit potential (OCP). The resulting polarization curve (log current density vs. potential) provides information on the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated from the i_corr values: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor. A significant change in E_corr in the presence of the inhibitor (typically > 85 mV) can indicate whether the inhibitor is predominantly anodic or cathodic, while a smaller change suggests a mixed-type inhibitor.[3][5]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP by applying a small amplitude AC signal over a range of frequencies. The resulting Nyquist or Bode plots are analyzed using equivalent electrical circuits to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in the R_ct value in the presence of the inhibitor indicates the formation of a protective film on the metal surface. The inhibition efficiency can be calculated from the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor.[5]

The following diagram illustrates a typical experimental workflow for evaluating quinoline-based corrosion inhibitors.

Experimental Workflow Start Start Inhibitor_Synthesis Synthesize Quinoline Derivatives Start->Inhibitor_Synthesis Specimen_Prep Prepare Metal Specimens Start->Specimen_Prep Weight_Loss Weight Loss Measurements Inhibitor_Synthesis->Weight_Loss Electrochemical_Tests Electrochemical Tests Inhibitor_Synthesis->Electrochemical_Tests Specimen_Prep->Weight_Loss Specimen_Prep->Electrochemical_Tests Data_Analysis Data Analysis & IE% Calculation Weight_Loss->Data_Analysis PDP Potentiodynamic Polarization Electrochemical_Tests->PDP EIS Electrochemical Impedance Spectroscopy Electrochemical_Tests->EIS PDP->Data_Analysis EIS->Data_Analysis Surface_Analysis Surface Analysis (SEM, AFM) Conclusion Draw Conclusions on Performance & Mechanism Surface_Analysis->Conclusion Data_Analysis->Surface_Analysis

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

The presented data highlights the significant potential of quinoline derivatives as effective corrosion inhibitors. The inhibition efficiency is highly dependent on the molecular structure, with specific substitutions enhancing their protective properties. The primary mechanism of action involves the adsorption of these molecules on the metal surface, leading to the formation of a barrier layer that inhibits both anodic and cathodic corrosion reactions. The detailed experimental protocols provided herein serve as a guide for the systematic evaluation and comparison of novel quinoline-based inhibitors, facilitating the development of advanced corrosion protection technologies.

References

Efficacy of Quinoline Derivatives Against Multi-Drug Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antibacterial potency of various quinoline derivatives reveals their significant potential in combating multi-drug resistant (MDR) bacterial strains. While a specific focus on quinoline-4-carbothioamide derivatives yields limited publicly available data, extensive research on analogous compounds, particularly quinoline-carboxamides and fluoroquinolones, provides valuable insights into their efficacy and mechanisms of action.

This guide synthesizes available experimental data to offer a comparative overview of the performance of different quinoline derivatives against clinically relevant MDR bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Detailed experimental protocols and visualizations of key biological pathways are provided to support the findings.

Comparative Antibacterial Activity

The antibacterial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The tables below summarize the MIC values of various quinoline derivatives against selected MDR bacterial strains, as reported in several studies. Lower MIC values indicate higher potency.

Table 1: Efficacy of Quinoline Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)

Derivative ClassCompound ID/NameMRSA Strain(s)MIC (µg/mL)Reference
FluoroquinoloneCompound 5aMRSA 14-4, 14-52[1]
FluoroquinoloneCiprofloxacinMRSA8–128[1]
Benzimidazole QuinoloneCompounds 19-22MRSA0.125[2]
IndoloquinolineAnalog (23)OM481, OM5842[2]
BenzofuroquinolineAnalog (24)OM481, OM5842[2]
Levofloxacin-basedCompounds 25–28MRSA1[3]
FluoroquinoloneCompound 29MRSA 14-4, 14-52[3]
Quinolone HybridCompound 13S. aureus MRSA20±3.3[4]

Table 2: Efficacy of Quinoline Derivatives against Pseudomonas aeruginosa

Derivative ClassCompound ID/NameP. aeruginosa Strain(s)MIC (µg/mL)Reference
Quinolone HybridCompound 8P. aeruginosa5±2.2[4]
Quinolone HybridCompound 12P. aeruginosa10±1.5[4]
Quinolone HybridCompound 13P. aeruginosa10±1.5[4]

Experimental Protocols

The determination of antibacterial efficacy of quinoline derivatives involves standardized microbiological assays. The following is a generalized protocol based on common practices reported in the cited literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

  • Bacterial Strain Preparation: Multi-drug resistant bacterial strains, such as MRSA (e.g., ATCC 43300) and P. aeruginosa (e.g., ATCC 27853), are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

  • Inoculum Preparation: A few colonies of the cultured bacteria are transferred to a sterile saline solution. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Dilution: The quinoline derivative compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the compounds are then prepared in CAMHB in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 37°C for 16-20 hours.

  • MIC Reading: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

  • Controls: Positive controls (wells with bacterial inoculum and no compound) and negative controls (wells with broth only) are included in each assay to ensure the validity of the results.

Visualizing Mechanisms and Workflows

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A primary mechanism of action for many quinolone derivatives, particularly fluoroquinolones, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA->DNA_Gyrase binds to Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork relaxes supercoils DS_Break Double-Strand Breaks DNA_Gyrase->DS_Break leads to Replication_Fork->DNA enables replication Cell_Death Cell Death DS_Break->Cell_Death Quinoline Quinoline Derivative Quinoline->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Experimental Workflow: Antibacterial Susceptibility Testing

The process of evaluating the antibacterial activity of novel compounds follows a systematic workflow, from initial screening to the determination of specific efficacy metrics like MIC.

Antibacterial_Workflow Compound_Synthesis Synthesis of Quinoline Derivatives Stock_Solution Preparation of Stock Solutions Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilution in Microtiter Plates Stock_Solution->Serial_Dilution Incubation Incubation of Plates (37°C, 16-20h) Serial_Dilution->Incubation Bacterial_Culture Culturing of MDR Bacterial Strains Inoculum_Prep Preparation of Bacterial Inoculum Bacterial_Culture->Inoculum_Prep Inoculum_Prep->Incubation MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for antibacterial susceptibility testing.

References

Validating the inhibitory effect of Quinoline-4-carbothioamide on translation elongation factor 2 (PfEF2)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potent Plasmodium falciparum elongation factor 2 (PfEF2) inhibitor, Quinoline-4-carboxamide derivative M5717 (also known as DDD107498 or Cabamiquine), against other inhibitors of protein synthesis in the malaria parasite. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitory activities, detailed experimental protocols for validation, and visual representations of key pathways and workflows.

Note: While the initial topic specified Quinoline-4-carbothioamide, the available scientific literature extensively covers the closely related and well-characterized Quinoline-4-carboxamide derivative, M5717. Therefore, this guide will focus on M5717 as a representative and potent inhibitor of PfEF2.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations of M5717 and other known translation inhibitors against P. falciparum. M5717 demonstrates high potency and specificity for the parasite's translation machinery.

CompoundTargetAssay TypeIC50 / EC50 (nM)P. falciparum Strain(s)Reference(s)
M5717 (DDD107498) PfEF2 In vitro Translation ~2 - 60.5 3D7, Dd2 [1][2]
Asexual Blood StageParasite Growth~0.56 - 1.03D7[3][4][5]
Gametocyte FormationParasite Viability~1.2 - 1.8-[4]
Cycloheximide Eukaryotic Ribosome (Translocation)In vitro Translation--[6]
Asexual Blood StageParasite Growth--
Emetine 80S RibosomeIn vitro Translation~350-[6]
Asexual Blood StageParasite Growth--
LysRS-IN-2 Lysyl-tRNA SynthetaseP. berghei Liver Stage Translation6630P. berghei[2]
Asexual Blood StageParasite Growth--
MMV008270 Translation MachineryIn vitro Translation>70% inhibition at 1µM-[7]

Experimental Protocols for Validation

Detailed methodologies for key experiments are provided below to facilitate the validation of PfEF2 inhibitors.

In Vitro Translation Assay

This assay directly measures the inhibitory effect of a compound on the parasite's protein synthesis machinery.

Principle: A cell-free lysate from P. falciparum is used to translate a reporter mRNA (e.g., luciferase). The amount of synthesized protein, quantified by luminescence, is inversely proportional to the inhibitory activity of the test compound.

Protocol:

  • Lysate Preparation:

    • Culture large-scale, synchronized, high-density late trophozoite stage P. falciparum parasites.

    • Release parasites from red blood cells using saponin lysis.

    • Prepare a cytosolic extract through nitrogen cavitation or other gentle lysis methods.[8]

    • Clarify the lysate by centrifugation.

  • Assay Reaction (20 µL total volume): [7]

    • 16 µL P. falciparum lysate

    • 1 µg T7 transcribed firefly luciferase mRNA

    • 10 µM amino acid mixture

    • 20 mM HEPES/KOH pH 8.0

    • 75 mM KOAc

    • 2 mM Mg(OAc)2

    • 2 mM DTT

    • 0.5 mM ATP

    • 0.1 mM GTP

    • 20 mM creatine phosphate

    • 0.2 µg/µl creatine kinase

    • Desired concentrations of the test compound (e.g., M5717) or vehicle control (DMSO).

  • Incubation:

    • Incubate the reaction mixture in a 96-well plate at 37°C for 0.5–1.5 hours.[7]

  • Measurement:

    • Quench the reaction (e.g., with cycloheximide).

    • Add luciferase assay reagent and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Parasite Growth Inhibition Assay (SYBR Green I-based)

This assay assesses the overall effect of a compound on the proliferation of intraerythrocytic P. falciparum.

Principle: SYBR Green I is a fluorescent dye that binds to DNA. In a 72-hour growth assay, the fluorescence intensity is proportional to the number of parasites.

Protocol: [9]

  • Parasite Culture:

    • Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human red blood cells.

  • Assay Setup (96-well plate):

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the compound dilutions to the wells.

    • Add parasite suspension to a final concentration of 0.5% parasitemia and 2% hematocrit.[9]

    • Include uninfected red blood cells as a background control and a known antimalarial as a positive control.

  • Incubation:

    • Incubate the plate at 37°C for 72 hours in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).[9]

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I dye.

    • Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.[9]

  • Fluorescence Measurement:

    • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence from all readings and calculate the EC50 value.

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is used to confirm the direct binding of a compound to its protein target, in this case, PfEF2.

Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.

Protocol:

  • Sample Preparation (in a 96-well PCR plate):

    • Purified recombinant PfEF2 protein.

    • Assay buffer.

    • A fluorescent dye such as SYPRO Orange.

    • Serial dilutions of the test compound.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature while monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition corresponds to the Tm.

    • A significant shift in the Tm in the presence of the compound compared to the control indicates direct binding.

Visualizing Mechanisms and Workflows

Mechanism of PfEF2 Inhibition

cluster_ribosome Ribosome mRNA mRNA A_site A-site (Aminoacyl-tRNA) P_site P-site (Peptidyl-tRNA) E_site E-site (Exit) P_site->E_site tRNA P->E site PfEF2 PfEF2 (Elongation Factor 2) GTP GTP PfEF2->GTP binds Translocation Translocation PfEF2->Translocation catalyzes GDP GDP Translocation->P_site tRNA A->P site Protein_Synthesis Protein Synthesis (Elongation) Translocation->Protein_Synthesis Inhibitor Quinoline-4-carboxamide (M5717) Inhibitor->Inhibition Inhibition->PfEF2

Caption: PfEF2 catalyzes ribosome translocation along mRNA; M5717 inhibits this process.

Experimental Workflow for Inhibitor Validation

Start Identify Potential Inhibitor (e.g., M5717) Assay1 Parasite Growth Inhibition Assay Start->Assay1 Assay2 In Vitro Translation Assay Start->Assay2 Data1 Determine EC50 Assay1->Data1 Data2 Determine IC50 Assay2->Data2 Assay3 Thermal Shift Assay (TSA) Data3 Confirm Direct Binding (ΔTm) Assay3->Data3 Conclusion Validate Inhibitory Effect on PfEF2 Data1->Conclusion Data2->Assay3 Data3->Conclusion

Caption: Workflow for validating the inhibitory effect of a compound on PfEF2.

Logical Comparison of Translation Inhibitors

Goal Inhibit P. falciparum Protein Synthesis Target_EF2 Target: PfEF2 Goal->Target_EF2 Target_Ribosome Target: Ribosome Goal->Target_Ribosome Target_aaRS Target: Aminoacyl-tRNA Synthetases (aaRS) Goal->Target_aaRS Compound_M5717 M5717 Target_EF2->Compound_M5717 Example Compound_Generic Cycloheximide, Emetine Target_Ribosome->Compound_Generic Examples Compound_aaRS LysRS-IN-2 Target_aaRS->Compound_aaRS Example

Caption: Comparison of different targets within the parasite's translation machinery.

References

Safety Operating Guide

Proper Disposal of Quinoline-4-carbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of quinoline-4-carbothioamide, ensuring laboratory safety and environmental responsibility.

This compound is a compound recognized for its reactivity and is utilized in pharmaceutical development and other research applications.[1] Due to its chemical nature as a quinoline derivative and a thioamide, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection Type Specific Equipment Standard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.---

Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to prevent its release into the environment. This compound should not be disposed of in regular trash or poured down the drain.

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent paper, glassware), must be identified as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to prevent dangerous reactions. It should be kept separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

2. Waste Collection and Containerization:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.

  • Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. Plastic containers are often preferred for their durability.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name, "this compound," and the approximate concentration if in solution. Do not use abbreviations or chemical formulas.

  • Indicate the date when the waste was first added to the container.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.

  • Ensure that incompatible wastes are not stored together in the SAA.

5. Final Disposal Procedure:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol.

  • The ultimate disposal of this compound, similar to other quinoline derivatives, is likely to be through controlled incineration at a licensed hazardous waste facility.

Experimental Protocols

As no specific experimental protocols for the neutralization or deactivation of this compound are readily available, the standard protocol is to handle it as hazardous waste for incineration. Any attempt to chemically treat the waste would require a thorough risk assessment and validation, and should only be performed by trained personnel following an established and approved procedure.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (this compound) B Hazardous Waste? A->B C Yes (Treat as Hazardous) B->C Default L No (Non-Hazardous - Unlikely) B->L D Segregate Waste (Solid vs. Liquid) C->D E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Label Container 'Hazardous Waste' 'this compound' E->G F->G H Store in Satellite Accumulation Area G->H I Container Full? H->I J Contact EHS for Pickup I->J Yes K Final Disposal (Incineration) J->K

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Quinoline-4-carbothioamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the operational and safe management of Quinoline-4-carbothioamide in a laboratory setting, including personal protective equipment, procedural protocols, and disposal.

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This document provides a comprehensive guide to the essential safety and logistical information for managing this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on the quinoline chemical family and general best practices for handling uncharacterized research chemicals.

Hazard Profile and Safety Precautions

This compound should be treated as a potentially hazardous substance. The quinoline moiety is associated with several health risks, including potential carcinogenicity, mutagenicity, acute toxicity if ingested or in contact with skin, and irritation to the skin and eyes.[1][2][3] Therefore, stringent safety protocols are necessary to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound, particularly in its powdered form.[4][5][6]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before use.
Body Protection Chemical-Resistant Laboratory Coat or ApronA fully buttoned lab coat made of a material resistant to chemical permeation is required. An apron provides additional protection.
Respiratory Protection N95 Respirator or HigherRequired when handling the compound outside of a certified chemical fume hood to minimize inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control for potential exposure.[4][7]

  • Donning PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.

  • Work Area Preparation: Ensure the work area is clean and uncluttered. If working with a solution, cover the work surface with disposable bench covers to easily contain any spills.[8]

Weighing and Solution Preparation (for powdered form)
  • Minimize Dust: If possible, purchase pre-weighed amounts of the compound.[8] If weighing is necessary, it must be done in a fume hood or a ventilated balance enclosure.[4]

  • Safe Transfer: Use a spatula to transfer the powder in small increments. Avoid pouring directly from the bottle to minimize dust generation.[8]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Experimental Procedures
  • Containment: Maintain all reactions and manipulations within the designated and controlled environment (e.g., fume hood).

  • Avoid Direct Contact: At all times, avoid direct contact with the substance. Use appropriate tools for transfers and manipulations.[6]

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled hazardous waste container.[5]

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[5]

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent, and the rinsate collected as hazardous waste.[5]

Final Disposal
  • Consult EHS: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) office for detailed protocols.[9]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents and associated hazards.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G A Start: Prepare for Handling B Don Appropriate PPE A->B C Prepare Designated Work Area (Fume Hood) B->C D Handle this compound (Weighing/Experiment) C->D E Spill Occurs? D->E F Follow Spill Decontamination Protocol E->F Yes G Continue Experiment E->G No F->D H Experiment Complete G->H I Segregate and Collect Waste (Solid and Liquid) H->I J Decontaminate Work Area and Glassware I->J K Doff PPE Correctly J->K L Dispose of Hazardous Waste per EHS Guidelines K->L M End L->M

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-4-carbothioamide
Reactant of Route 2
Reactant of Route 2
Quinoline-4-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.